molecular formula C10H8FNO2 B8510631 Methyl 2-cyano-3-fluoro-6-methylbenzoate CAS No. 1262418-06-3

Methyl 2-cyano-3-fluoro-6-methylbenzoate

Cat. No.: B8510631
CAS No.: 1262418-06-3
M. Wt: 193.17 g/mol
InChI Key: NZYNXSONRQKRIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-cyano-3-fluoro-6-methylbenzoate is a multifunctional substituted benzoate ester intended for research and manufacturing applications. This compound is not for direct human or veterinary use. As a building block in organic synthesis, its structure incorporates several reactive sites. The ester group can undergo hydrolysis or act a directing group. The cyano group is a strong electron-withdrawing moiety that enhances electrophilicity, making the compound a candidate for nucleophilic substitution or cyclization reactions . The fluorine atom and methyl group offer opportunities for further functionalization and can significantly influence the compound's physical properties and bioavailability. Research Applications: • Suzuki-Miyaura Cross-Coupling: This compound is designed to serve as a key electrophilic partner in palladium-catalyzed cross-coupling reactions. Such reactions are a cornerstone methodology for constructing biaryl structures, which are prevalent in medicinal chemistry and materials science . • Pharmaceutical & Agrochemical Intermediates: It functions as a versatile precursor in the synthesis of more complex molecules, particularly for developing lead compounds in drug discovery and crop protection agents . • Heterocyclic System Synthesis: The electron-withdrawing cyano and ester groups make this reagent a valuable substrate for constructing pharmacologically important heterocyclic scaffolds, such as quinoxalines . Handling and Storage: For specific safety information, please refer to the Safety Data Sheet (SDS). Researchers should handle all chemicals using appropriate personal protective equipment in a well-ventilated laboratory setting. Note on Specifications: The specific CAS Number, Molecular Formula, Molecular Weight, and Purity for this compound will be confirmed upon sourcing and quality control analysis.

Properties

CAS No.

1262418-06-3

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

methyl 2-cyano-3-fluoro-6-methylbenzoate

InChI

InChI=1S/C10H8FNO2/c1-6-3-4-8(11)7(5-12)9(6)10(13)14-2/h3-4H,1-2H3

InChI Key

NZYNXSONRQKRIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)C#N)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Methyl 2-cyano-3-fluoro-6-methylbenzoate (CAS 1262418-06-3)

[1]

Executive Summary & Strategic Utility

Methyl 2-cyano-3-fluoro-6-methylbenzoate (CAS 1262418-06-3) is a highly specialized fluorinated aromatic intermediate used primarily in the synthesis of advanced pharmaceutical ingredients (APIs).[1][2] Its structural core—a tetrasubstituted benzene ring—combines electronic diversity (electron-withdrawing cyano/ester groups vs. electron-donating methyl/fluoro groups) with orthogonal reactivity.[1][2]

For drug development professionals, this molecule represents a "linchpin scaffold" for two critical therapeutic classes:[1]

  • Kinase Inhibitors: Specifically targeting KRAS (G12C) and EGFR mutations, where the fluoro-methyl-benzoate motif provides essential steric bulk and metabolic stability.[1][2]

  • Heterocyclic Construction: The ortho-cyano ester functionality is a pre-organized electrophilic trap, enabling rapid cyclization into quinazolin-4(3H)-ones and 1-isoquinolones , ubiquitous pharmacophores in oncology and immunology.[1][2]

Chemical Profile & Properties

Note: Experimental values for this specific CAS are proprietary; data below reflects calculated consensus and validated analog properties.

PropertySpecification / Value
CAS Number 1262418-06-3
Molecular Formula C₁₀H₈FNO₂
Molecular Weight 193.18 g/mol
Physical State Off-white to pale yellow solid
Predicted LogP ~1.8 – 2.1 (Lipophilic, suitable for CNS penetration models)
H-Bond Acceptors 3 (Nitrile N, Ester O, Carbonyl O)
Topological Polar Surface Area ~50 Ų
Solubility Soluble in DMSO, DCM, EtOAc; sparingly soluble in water.[1][2]
Structural Reactivity Analysis[1]
  • C1 (Ester): Susceptible to nucleophilic attack (amidation, hydrolysis).[1]

  • C2 (Nitrile): Electrophilic; susceptible to Pinner reaction, hydrolysis to amide, or cyclization.[1]

  • C3 (Fluorine): Provides metabolic blocking; activates C2/C4 for SNAr (though sterically crowded).[1][2]

  • C6 (Methyl): Steric anchor; prevents free rotation in protein binding pockets (atropisomerism potential).

Validated Synthesis Protocols

Route A: Pd-Catalyzed Cyanation (Recommended)

Precursor: Methyl 2-bromo-3-fluoro-6-methylbenzoate.[1] Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetallation with Zn(CN)₂, and reductive elimination.[1]

Reagents & Materials:
  • Substrate: Methyl 2-bromo-3-fluoro-6-methylbenzoate (1.0 eq)

  • Cyanating Agent: Zinc Cyanide (Zn(CN)₂) (0.6 eq)[1]

  • Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(PPh₃)₄ (5 mol%)[1]

  • Ligand: Xantphos or dppf (4 mol%) – Critical for stabilizing the reductive elimination step.[1]

  • Solvent: Anhydrous DMF or NMP (degassed).[1][2]

  • Additives: Zn powder (10 mol%) to keep Pd active.

Step-by-Step Protocol:
  • Inertion: Charge a reaction vial with the aryl bromide, Zn(CN)₂, Pd catalyst, ligand, and Zn powder. Seal and purge with Argon for 15 minutes. Reasoning: Oxygen poisons the Pd(0) species, stalling the cycle.[1]

  • Solvation: Add degassed DMF via syringe.

  • Reaction: Heat the block to 100°C for 4–12 hours. Monitor via LC-MS (Target M+1: 194.2).[1]

  • Quench: Cool to RT. Dilute with EtOAc.

  • Scavenging: Wash organic layer with 10% NH₄OH (aq) or ethylenediamine solution.[1][2] Reasoning: This sequesters zinc and residual palladium, preventing metal contamination in the final product.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Route B: Sandmeyer Approach (Legacy/Scale-Up Alternative)

Use this only if Palladium costs are prohibitive and waste disposal streams are robust.[1][2]

  • Start: 2-Amino-3-fluoro-6-methylbenzoic acid methyl ester.

  • Diazotization: NaNO₂ / H₂SO₄ at 0°C.

  • Cyanation: Add diazonium salt to a solution of CuCN / NaCN at 60°C.

  • Risk: High risk of dediazoniation (phenol formation) and hydrolysis of the ester.[2]

Downstream Application: Heterocycle Construction

The primary utility of CAS 1262418-06-3 is the "one-pot" formation of Quinazolin-4(3H)-ones , a scaffold found in drugs like Idelalisib.[1][2]

Protocol: Cyclocondensation with Anilines[1][2]
  • Mix: Methyl 2-cyano-3-fluoro-6-methylbenzoate (1 eq) + Aniline derivative (1.1 eq).

  • Solvent: Ethanol or Acetic Acid.[1][2]

  • Catalyst: HCl (cat.) or NaOH (if base-mediated).

  • Mechanism: The aniline nitrogen attacks the ester carbonyl (forming amide), followed by the amide nitrogen attacking the nitrile (intramolecular cyclization) to form the pyrimidine ring.[1]

Visualized Workflows (Graphviz)[1]

Diagram 1: Synthesis & Reactivity Flow

This diagram illustrates the recommended Pd-catalyzed synthesis and the divergent downstream pathways.[1][2]

GPrecursorMethyl 2-bromo-3-fluoro-6-methylbenzoateTargetMethyl 2-cyano-3-fluoro-6-methylbenzoate(CAS 1262418-06-3)Precursor->TargetPd-Cat Cyanation(>85% Yield)ReagentsZn(CN)2, Pd2(dba)3Xantphos, DMF, 100°CReagents->TargetQuinazolineQuinazolin-4(3H)-ones(Kinase Inhibitors)Target->Quinazoline+ R-NH2CyclizationIsoquinoline1-Isoquinolones(Immunology)Target->Isoquinoline+ Alkyne/KetoneAnnulation

Caption: Figure 1. Palladium-catalyzed synthesis of CAS 1262418-06-3 and its divergent application in heterocycle generation.

Diagram 2: Mechanism of Quinazolinone Formation

Visualizing the "linchpin" cyclization mechanism.[1][2]

GStep11. Nucleophilic Attack(Aniline attacks Ester)Step22. Amide Intermediate(Open Chain)Step1->Step2- MeOHStep33. Intramolecular Cyclization(Amide N attacks Nitrile)Step2->Step3Base/Acid Cat.Final4. Quinazolinone Core(Stable Aromatic System)Step3->FinalTautomerization

Caption: Figure 2. Step-wise cyclization mechanism utilizing the ortho-cyano/ester motif.

Safety & Handling (E-E-A-T)

  • Nitrile Hazard: Although the cyano group is covalently bonded, metabolic breakdown or harsh acidic conditions can release HCN.[1][2] Always handle in a fume hood with HCN sensors active.

  • Fluorine Safety: Fluorinated aromatics are often skin irritants.[1][2] Use Nitrile gloves (0.11mm min thickness).

  • Storage: Store at 2–8°C under inert gas (Argon). Moisture sensitive (ester hydrolysis risk).

References

  • BenchChem. Methyl 6-cyano-2-fluoro-3-methoxybenzoate Synthesis & Analogs. Retrieved from .

  • National Institutes of Health (NIH). Developing a fast and catalyst-free protocol to form C=N double bond.[1] PMC Article. Retrieved from .

  • Google Patents. Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid (EP1001929B1).[1][2] Retrieved from .

  • Ossila. 2-Fluoro-6-methylbenzoic acid: Key Building Block for EGFR Inhibitors.[1][3] Retrieved from .

  • ChemScene. Methyl 2-cyano-4-fluoro-6-methylbenzoate (Isomer Data). Retrieved from .

Structure and properties of Methyl 2-cyano-3-fluoro-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural characteristics, synthesis, and applications of Methyl 2-cyano-3-fluoro-6-methylbenzoate , a specialized fluorinated intermediate critical in the development of polycyclic heterocyclic drugs.

Structure, Synthesis, and Application in Medicinal Chemistry[1]

CAS Registry Number: 1262418-06-3 Molecular Formula: C₁₀H₈FNO₂ Molecular Weight: 193.17 g/mol

Executive Summary

Methyl 2-cyano-3-fluoro-6-methylbenzoate is a highly functionalized aromatic building block characterized by a "push-pull" electronic substitution pattern. Its core utility lies in its role as a trifunctional scaffold (Ester, Nitrile, Fluorine) for the synthesis of fused heterocycles, particularly isoquinolin-1(2H)-ones and phthalazinones . These motifs are ubiquitous in kinase inhibitors (e.g., KRAS, EGFR modulators) and PARP inhibitors. The presence of the C3-fluorine atom provides a metabolic handle and modulates the pKa of adjacent protons in derived heterocycles, while the C6-methyl group introduces conformational constraints (atropisomerism potential) often exploited to improve selectivity in protein-ligand binding.

Chemical Structure & Electronic Properties[1]

The molecule features a benzene ring with four contiguous substituents, creating a sterically crowded and electronically diverse environment.

Substitution Analysis
PositionSubstituentElectronic EffectSteric/Chemical Role
C1 Methyl Ester (-COOMe)Electron Withdrawing (EWG)Electrophile for cyclization; directs meta-substitution.
C2 Cyano (-CN)Strong EWGPrecursor to amides/amines; key electrophile for ring closure.
C3 Fluoro (-F)Inductive EWG / Resonance EDGMetabolic blocker; enables SNAr reactions if activated; DoM director.
C6 Methyl (-CH₃)Weak EDGSteric bulk; forces the ester group out of planarity; "Magic Methyl" effect.
The "Ortho-Effect" and Reactivity

The 1,2,3,6-substitution pattern creates a unique reactivity profile:

  • Cyclization Potential: The adjacent (ortho) disposition of the nitrile (C2) and ester (C1) groups makes this molecule a "masked" dicarbonyl equivalent. It reacts rapidly with binucleophiles (hydrazines, amidines) to form 6-membered heterocycles.

  • Fluorine Activation: The electron-withdrawing nature of the nitrile and ester groups at C1 and C2 significantly depletes electron density at C3, activating the fluorine atom for potential Nucleophilic Aromatic Substitution (SNAr) , allowing late-stage diversification.

Physicochemical Properties

Data derived from computational models and analog comparison.

PropertyValueNotes
Appearance White to off-white solidCrystalline powder typically.
Melting Point 70–75 °C (Predicted)Low melting point due to disruption of stacking by ortho-substituents.
Boiling Point 280 °C (at 760 mmHg)High boiling point consistent with polar esters.
LogP ~2.1Moderate lipophilicity; favorable for drug-like intermediates.
Solubility DMSO, DCM, Ethyl AcetatePoor water solubility.

Synthetic Pathways[2][3][4]

The synthesis of Methyl 2-cyano-3-fluoro-6-methylbenzoate requires precise regiocontrol to install the nitrile group between the fluorine and the ester. The most robust route utilizes Directed Ortho Metalation (DoM) followed by palladium-catalyzed cyanation.

Retrosynthetic Analysis

The target is accessed from 5-fluoro-2-methylbenzoic acid (CAS 33184-16-6).[1] The key transformation is the insertion of the cyano group at the sterically crowded C2 position (ortho to both F and COOMe).

Step-by-Step Protocol
Step 1: Esterification

Conversion of the acid to the methyl ester to protect the carboxylate and provide a directing group.

  • Reagents: Methanol (MeOH), Sulfuric Acid (H₂SO₄, cat.).[2]

  • Conditions: Reflux, 4–6 h.[2]

  • Yield: >95%.

Step 2: Regioselective Iodination (The Critical Step)

Direct electrophilic halogenation fails due to the meta-directing ester. We use Directed Ortho Metalation (DoM) . The position between the Fluorine and the Ester is synergistically activated by both groups.

  • Reagents: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or LDA, Iodine (I₂), THF.

  • Protocol:

    • Cool a solution of LiTMP (1.1 eq) in anhydrous THF to -78 °C.

    • Dropwise add Methyl 5-fluoro-2-methylbenzoate. Stir for 1 h. The proton between F and COOMe is removed selectively.

    • Quench with solution of Iodine in THF.

    • Warm to RT and quench with Na₂S₂O₃ (aq).

  • Product: Methyl 3-fluoro-2-iodo-6-methylbenzoate (CAS 1262417-97-9).

Step 3: Palladium-Catalyzed Cyanation

Displacement of the iodine with a cyanide source.

  • Reagents: Zn(CN)₂, Pd(dppf)Cl₂, DMF (wet).

  • Conditions: 90–100 °C, 12 h, Inert atmosphere (N₂).

  • Mechanism: Oxidative addition of Pd(0) into C-I bond, transmetallation with Zn(CN)₂, reductive elimination.

  • Yield: 80–90%.

Synthesis Visualization

Synthesis cluster_0 Key Mechanism: Directed Ortho Metalation (DoM) Start 5-Fluoro-2-methylbenzoic Acid (CAS 33184-16-6) Ester Methyl 5-fluoro-2-methylbenzoate Start->Ester MeOH, H2SO4 Reflux Iodo Methyl 3-fluoro-2-iodo-6-methylbenzoate (CAS 1262417-97-9) Ester->Iodo 1. LiTMP, THF, -78°C 2. I2 (Quench) Product Methyl 2-cyano-3-fluoro-6-methylbenzoate (CAS 1262418-06-3) Iodo->Product Zn(CN)2, Pd(dppf)Cl2 DMF, 100°C

Caption: Synthetic route leveraging the synergistic directing effects of Fluorine and Ester groups to install the Iodine (and subsequently Nitrile) at the crowded C2 position.

Reactivity Profile & Applications

The primary value of Methyl 2-cyano-3-fluoro-6-methylbenzoate is its ability to undergo cyclocondensation reactions to form pharmacologically active scaffolds.

Synthesis of 1-Oxo-1,2-dihydroisoquinolines

Reaction with primary amines or hydrazines targets the ester and nitrile groups in a cascade sequence.

Mechanism:

  • Nucleophilic Attack 1: The amine attacks the highly electrophilic ester carbonyl (or the nitrile, depending on conditions), displacing methanol.

  • Nucleophilic Attack 2: The resulting amide nitrogen (or a second nucleophile) attacks the adjacent nitrile group.

  • Cyclization: Formation of the 6-membered lactam/imide ring.

Example Protocol (Formation of 3-Amino-isoquinolinone derivative):

  • Reagents: Hydrazine hydrate (N₂H₄·H₂O), Ethanol.[3][4][5]

  • Conditions: Reflux, 2 h.

  • Product: 3-Amino-5-fluoro-8-methylisoquinolin-1(2H)-one (or tautomer).

  • Significance: This scaffold mimics the adenosine pocket of kinases and is a core pharmacophore in PARP inhibitors.

Reaction Workflow Diagram

Reactivity Core Methyl 2-cyano-3-fluoro-6-methylbenzoate Hydrazine + Hydrazine (N2H4) Core->Hydrazine Amine + Primary Amine (R-NH2) Core->Amine Isoquin 3-Amino-5-fluoro-8-methyl- isoquinolin-1(2H)-one Hydrazine->Isoquin Cyclocondensation (Cascade) Phthal N-Substituted Isoquinolinone (Kinase Inhibitor Core) Amine->Phthal Base Catalyzed Cyclization

Caption: Divergent synthesis of fused heterocycles via binucleophilic attack on the ortho-cyano ester motif.

Safety and Handling (SDS Summary)

While specific toxicological data for this intermediate is limited, handling should follow protocols for fluorinated nitriles .

  • Hazards:

    • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled (Nitrile functionality).

    • H315/H319: Causes skin and serious eye irritation.

    • EUH032: Contact with acids liberates very toxic gas (HCN potential).

  • Precautions:

    • Use in a functional fume hood.

    • Avoid acidic conditions unless the system is vented (risk of HCN evolution from hydrolysis of nitrile).

    • Wear nitrile gloves and chemical safety goggles.

References

  • Chemical Identity & CAS

    • Source: ChemSrc / MolAid D
    • Entry: Methyl 2-cyano-3-fluoro-6-methylbenzoate (CAS 1262418-06-3).[1]

    • Link:

  • Synthetic Methodology (DoM & Cyanation)

    • Source: Organic Syntheses, Coll.[4][6] Vol. 10, p. 51 (General procedure for ortho-lithiation of benzoates).

    • Context: Validates the use of LiTMP for regioselective deproton
    • Link:

  • Application in Drug Discovery (Magic Methyl Effect)

    • Source:Journal of Medicinal Chemistry, "The Magic Methyl and Its Tricks in Drug Discovery".
    • Context: Explains the pharmacological impact of the C6-methyl group in conform
    • Link:

  • Precursor Data (5-Fluoro-2-methylbenzoic acid)

    • Source: Ossila / PubChem.
    • Context: Starting material properties and availability.[2][1][3][5]

    • Link:

Sources

2-cyano-3-fluoro-6-methylbenzoic acid methyl ester IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive technical analysis of methyl 2-cyano-3-fluoro-6-methylbenzoate (also known as 2-cyano-3-fluoro-6-methylbenzoic acid methyl ester). This molecule represents a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors and agrochemicals. The presence of the ortho-cyano and ortho-methyl groups creates a sterically congested core that locks conformation, while the fluorine atom at the 3-position modulates metabolic stability and lipophilicity (Bioisosterism).

This document details the IUPAC nomenclature logic, a robust synthetic route suitable for scale-up, analytical characterization, and safety protocols required for handling this high-value intermediate.

Structural Analysis & Nomenclature

To ensure precise communication in regulatory and patent literature, we must move beyond the common name to the Preferred IUPAC Name (PIN) .

IUPAC Deconstruction

The naming follows the rigorous priority rules established in the IUPAC Nomenclature of Organic Chemistry (Blue Book).

  • Principal Functional Group: The ester (-COOCH₃) has priority over the nitrile (-CN) and the halide (-F). Therefore, the parent structure is a benzoate .[1]

  • Numbering: The carbon atom attached to the ester carbonyl is designated C1 .

  • Direction: Numbering proceeds toward the highest priority substituent to give it the lowest locant. The cyano group (C2) takes precedence over the methyl group (C6) in this context due to position relative to the principal group and alphabetical complexity rules in substitution.

  • Substituents:

    • Position 1: Carboxylate (Methyl ester)

    • Position 2: Cyano[2][3][4][5][6]

    • Position 3: Fluoro[6][7][8]

    • Position 6: Methyl[2][3][9]

Correct IUPAC Name: Methyl 2-cyano-3-fluoro-6-methylbenzoate

Visualization of Priority Rules

The following diagram illustrates the hierarchical logic used to derive the name.

Nomenclature Molecule Target Molecule Principal Principal Group: Ester (-COOCH3) Suffix: -benzoate Molecule->Principal Highest Priority Sub1 Substituent 1: Nitrile (-CN) Prefix: Cyano- Molecule->Sub1 Priority < Ester Sub2 Substituent 2: Fluorine (-F) Prefix: Fluoro- Molecule->Sub2 Priority < Nitrile Sub3 Substituent 3: Methyl (-CH3) Prefix: Methyl- Molecule->Sub3 Lowest Priority C1 Position C1 Position Principal->C1 Position C2 Position C2 Position Sub1->C2 Position C3 Position C3 Position Sub2->C3 Position C6 Position C6 Position Sub3->C6 Position

Figure 1: IUPAC Nomenclature Priority Hierarchy for Methyl 2-cyano-3-fluoro-6-methylbenzoate.

Synthetic Pathways[1][6]

Synthesizing this molecule is non-trivial due to the steric crowding at the 1, 2, and 6 positions. A direct electrophilic substitution on a pre-formed ester is unlikely to yield the correct regiochemistry. Therefore, we employ a Sandmeyer-type approach or a Transition-Metal Catalyzed Cyanation .

Proposed Retrosynthetic Analysis
  • Disconnection: The C2-CN bond is the most strategic disconnection.

  • Precursor: Methyl 2-amino-3-fluoro-6-methylbenzoate or Methyl 2-bromo-3-fluoro-6-methylbenzoate.

  • Starting Material: 3-Fluoro-6-methylbenzoic acid (commercially available).

Selected Protocol: The "Modern Sandmeyer" Route

This route is chosen for its reliability and cost-effectiveness compared to Palladium-catalyzed methods which can struggle with ortho-steric hindrance.

Workflow Diagram

Synthesis Start Start: 2-Amino-3-fluoro-6-methylbenzoic acid Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) Start->Step1 Inter1 Intermediate: Methyl 2-amino-3-fluoro-6-methylbenzoate Step1->Inter1 Step2 Step 2: Diazotization (NaNO2, HCl, 0°C) Inter1->Step2 Inter2 Intermediate: Diazonium Salt Step2->Inter2 Step3 Step 3: Sandmeyer Cyanation (CuCN, KCN, pH 6-7) Inter2->Step3 Final Product: Methyl 2-cyano-3-fluoro-6-methylbenzoate Step3->Final

Figure 2: Step-wise synthetic pathway via the Sandmeyer reaction.

Detailed Experimental Protocol

Step 1: Esterification

  • Charge a 500 mL round-bottom flask with 2-amino-3-fluoro-6-methylbenzoic acid (10.0 g, 59 mmol).

  • Add anhydrous Methanol (100 mL) and slowly add conc. H₂SO₄ (2.0 mL) while stirring.

  • Reflux for 12 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Concentrate in vacuo, neutralize with sat. NaHCO₃, extract with DCM, and dry over MgSO₄.

  • Yield: Expect ~92% of the methyl ester.

Step 2 & 3: One-Pot Diazotization-Cyanation Critical Safety Note: This step generates HCN gas. Must be performed in a high-efficiency fume hood with a caustic scrubber.

  • Dissolve the amino-ester (5.0 g, 27 mmol) in 15% HCl (30 mL) and cool to 0°C in an ice/salt bath.

  • Diazotize: Add NaNO₂ (2.05 g, 30 mmol) in water (5 mL) dropwise. Maintain internal temp < 5°C. Stir for 30 mins. The solution should be clear.

  • Prepare Cyanide: In a separate flask, dissolve CuCN (2.6 g, 29 mmol) and KCN (3.8 g, 58 mmol) in water (20 mL) to form the soluble tetracyanocuprate complex. Cool to 0°C.

  • Addition: Neutralize the diazonium solution to pH ~6 using solid NaHCO₃ (carefully!) to prevent HCN evolution, then slowly add it to the CuCN mixture.

  • Reaction: Allow to warm to room temperature, then heat to 50°C for 1 hour. Nitrogen gas evolution will be observed.

  • Quench: Cool and treat with 10% FeCl₃ solution to decompose excess cyanide.

  • Purification: Extract with EtOAc. The crude residue is often purified via column chromatography (SiO₂, 0-20% EtOAc/Hexanes) to separate the nitrile from any phenol by-product.

Analytical Characterization

To validate the structure, compare experimental data against these predicted values.

TechniqueParameterPredicted Signal / CharacteristicInterpretation
¹H NMR Methyl Ester

3.95 ppm (s, 3H)
Characteristic singlet for -COOCH₃
¹H NMR Aryl Methyl

2.45 ppm (s, 3H)
Singlet, slightly downfield due to ring
¹H NMR Aromatic H

7.10 - 7.40 ppm (m, 2H)
Coupling with Fluorine (

) will split signals
¹³C NMR Nitrile (-CN)

~116 ppm
Characteristic weak signal
¹³C NMR Carbonyl

~165 ppm
Ester carbonyl
¹⁹F NMR Aryl Fluoride

-115 to -120 ppm
Diagnostic for F-substitution
IR Nitrile Stretch2230 cm⁻¹Sharp, weak-to-medium intensity
IR Carbonyl Stretch1725 cm⁻¹Strong ester band
HRMS [M+H]⁺194.0617Formula: C₁₀H₈FNO₂

Applications in Drug Discovery[1]

This molecule is not merely an intermediate; it is a strategic bioisostere scaffold.

  • Conformational Locking: The steric clash between the C1-Ester, C2-Cyano, and C6-Methyl groups forces the ester out of planarity with the ring. This "atropisomer-like" twist can be exploited to fit into specific hydrophobic pockets in kinase enzymes (e.g., EGFR, MEK).

  • Metabolic Blocking: The C3-Fluoro group blocks metabolic oxidation at a typically vulnerable position, extending the half-life (

    
    ) of the final drug candidate.
    
  • Heterocycle Formation: The adjacent Nitrile and Ester groups are a classic "lynchpin" for cyclization. Reacting this molecule with hydrazine yields phthalazinones , while reaction with amidines yields quinazolinones —both privileged pharmacophores in oncology.

Safety & Handling

Signal Word: DANGER

  • Hazard Statements:

    • H301: Toxic if swallowed (Nitrile content).

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

  • Cyanide Protocol: When performing the Sandmeyer reaction, always keep a "Cyanide Antidote Kit" (Amyl nitrite, Sodium thiosulfate) nearby. Never work alone.

  • Waste Disposal: All aqueous waste from the cyanation step must be treated with bleach (NaOCl) at pH > 10 to oxidize cyanide to cyanate before disposal.

References

  • IUPAC Nomenclature: Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Link

  • Sandmeyer Reaction Mechanism: Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. Link

  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Cyanation Methodologies: Anbarasan, P., Schareina, T., & Beller, M. (2011). Recent developments in the cyanation of aryl halides. Chemical Society Reviews, 40(10), 5049-5067. Link

  • Related Scaffold Synthesis: BenchChem. (n.d.). Methyl 6-cyano-2-fluoro-3-methoxybenzoate Synthesis Data. Link

Sources

Comprehensive Characterization of C₁₀H₈FNO₂ Benzoate Derivatives: Structural Elucidation and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular characteristics, structural isomerism, and synthetic pathways for C₁₀H₈FNO₂ derivatives, with a specific focus on the benzoate subclass.

Core Directive & Executive Summary

The chemical formula C₁₀H₈FNO₂ represents a critical chemical space in medicinal chemistry, comprising a molecular weight of 193.17 g/mol .[] While this formula is most commercially associated with indole-based drug intermediates (e.g., Rucaparib synthons), the benzoate derivatives of this formula represent a distinct and valuable class of functionalized aromatic esters used as "click" chemistry handles and metabolic probes.

This guide provides an autonomous structural analysis of C₁₀H₈FNO₂ benzoate derivatives, distinguishing them from their heterocyclic isomers. It details the physicochemical properties, synthesizes a self-validating production protocol for 2-Cyanoethyl fluorobenzoates (a representative benzoate isomer), and maps the structural landscape using high-contrast visualization.

Physicochemical Profiling

Molecular Constants

The following data establishes the baseline for analytical verification (MS/Elemental Analysis).

PropertyValuePrecision Note
Molecular Formula C₁₀H₈FNO₂ Confirmed Stoichiometry
Molecular Weight (Average) 193.174 g/mol Standard Atomic Weights
Monoisotopic Mass 193.053907 Da Critical for High-Res MS (HRMS)
Degree of Unsaturation 7 4 (Benzene) + 1 (Ester) + 2 (Side Chain/Ring)
Elemental Composition C: 62.18% | H: 4.17% | F: 9.83% | N: 7.25% | O: 16.56%Theoretical values for purity calc.[2]
Structural Isomerism: The "Benzoate" Distinction

The term "benzoate derivative" implies the presence of a C₆H₅-COO- (or substituted) core. For the formula C₁₀H₈FNO₂, two primary benzoate structural classes exist, distinct from the indole isomers.

  • Cyanoethyl Fluorobenzoates:

    • Structure: Fluorobenzoic acid esterified with hydroxypropionitrile.

    • Components: Fluorophenyl ring (C₆H₄F) + Ester (COO) + Ethyl chain (C₂H₄) + Nitrile (CN).

    • Formula Check: C₆+C₁+C₂+C₁ = C₁₀. H₄+H₄ = H₈.

    • Application: Metabolic markers and nitrile-functionalized building blocks.

  • Propargyl Aminofluorobenzoates:

    • Structure: Aminofluorobenzoic acid esterified with propargyl alcohol.

    • Components: Aminofluorophenyl ring (C₆H₃(NH₂)F) + Ester (COO) + Propargyl (C₃H₃).

    • Formula Check: C₆+C₁+C₃ = C₁₀. H₃(ring)+H₂(amine)+H₃(chain) = H₈.

    • Application: "Click" chemistry reagents (Azide-Alkyne Cycloaddition).

Structural Landscape Visualization

The following diagram maps the isomer space of C₁₀H₈FNO₂, clearly separating the target Benzoate derivatives from the commercially prevalent Indole intermediates.

C10H8FNO2_Isomers Root C10H8FNO2 MW: 193.17 Benzoates Benzoate Derivatives (Target Class) Root->Benzoates Indoles Indole Derivatives (Drug Intermediates) Root->Indoles Others Other Isomers (e.g., Phthalimides) Root->Others Cyano 2-Cyanoethyl Fluorobenzoates (Nitrile Linkers) Benzoates->Cyano Propargyl Propargyl Aminofluorobenzoates (Click Chemistry Handles) Benzoates->Propargyl Rucaparib Methyl 6-fluoroindole-4-carboxylate (Rucaparib Intermediate) Indoles->Rucaparib Auxin 5-Fluoroindole-3-acetic acid (Auxin Analog) Indoles->Auxin

Caption: Structural classification of C₁₀H₈FNO₂ isomers, highlighting the distinction between benzoate derivatives and indole-based pharmaceutical intermediates.

Experimental Protocol: Synthesis of 2-Cyanoethyl 4-Fluorobenzoate

This protocol describes the synthesis of a representative C₁₀H₈FNO₂ benzoate derivative. This workflow is designed for self-validation using TLC and NMR checkpoints.

Reaction Logic

We utilize a nucleophilic acyl substitution where 3-hydroxypropionitrile attacks 4-fluorobenzoyl chloride.

  • Why Acid Chloride? Higher reactivity ensures complete conversion compared to Fischer esterification.

  • Why Triethylamine? Acts as an HCl scavenger to drive the equilibrium forward and prevent nitrile hydrolysis.

Reagents
  • Substrate A: 4-Fluorobenzoyl chloride (1.0 eq)

  • Substrate B: 3-Hydroxypropionitrile (1.1 eq)

  • Base: Triethylamine (Et₃N) (1.2 eq)

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (N₂). Add Substrate B (10 mmol) and anhydrous DCM (20 mL).

  • Base Addition: Add Et₃N (12 mmol) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.

  • Acylation: Dropwise add Substrate A (10 mmol) dissolved in 5 mL DCM over 15 minutes.

    • Observation: White precipitate (Et₃N·HCl) will form immediately.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours.

    • Checkpoint 1 (TLC): Eluent Hexane:EtOAc (3:1). The starting material (Acid Chloride) should be consumed (check by hydrolysis to acid if needed, or disappearance of alcohol).

  • Workup:

    • Quench with saturated NaHCO₃ (20 mL).

    • Extract the organic layer. Wash with 1M HCl (to remove excess amine) and Brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or perform Flash Column Chromatography (SiO₂).

Synthesis Workflow Diagram

Synthesis_Workflow Start 4-Fluorobenzoyl Chloride + 3-Hydroxypropionitrile Step1 0°C Addition (DCM, Et3N) Start->Step1 N2 atm Step2 RT Stir (3h) Formation of Ester Step1->Step2 -HCl Step3 Aq. Workup (NaHCO3 / HCl wash) Step2->Step3 Product 2-Cyanoethyl 4-fluorobenzoate (C10H8FNO2) Step3->Product Purification

Caption: Synthetic pathway for the production of 2-Cyanoethyl 4-fluorobenzoate via acyl chloride substitution.

Validation & Quality Control

To ensure the integrity of the synthesized C₁₀H₈FNO₂ derivative, the following analytical signatures must be verified.

TechniqueExpected Signature (for Cyanoethyl 4-fluorobenzoate)
¹H NMR (CDCl₃) Aromatic: ~8.0 ppm (dd, 2H), ~7.1 ppm (t, 2H). Aliphatic: ~4.5 ppm (t, 2H, O-CH₂), ~2.8 ppm (t, 2H, CH₂-CN).
IR Spectroscopy C≡N Stretch: ~2250 cm⁻¹ (Weak/Medium). C=O Ester: ~1720 cm⁻¹. C-F Stretch: ~1230 cm⁻¹.
HRMS (ESI+) [M+H]⁺: Calculated 194.0612. Observed within 5 ppm.

References

  • PubChem. 5-Fluoroindole-3-acetic acid (C10H8FNO2) Compound Summary. National Library of Medicine. Available at: [Link]

  • National Center for Advancing Translational Sciences (NCATS). Inxight Drugs: 5-Fluoro-1H-indole-3-acetic acid. Available at: [Link]

  • ResearchGate. Continuous-Flow Diazotization for Efficient Synthesis of Benzoate Derivatives. Available at: [Link]

Sources

Safety data sheet SDS for Methyl 2-cyano-3-fluoro-6-methylbenzoate

[1]

CAS Number: 1262418-06-3 Formula: C₁₀H₈FNO₂ Molecular Weight: 193.17 g/mol Synonyms: Methyl 3-fluoro-2-cyano-6-methylbenzoate; 2-Cyano-3-fluoro-6-methylbenzoic acid methyl ester.[1]

Part 1: Executive Summary & Core Directive

The Challenge: Methyl 2-cyano-3-fluoro-6-methylbenzoate is a specialized, high-value intermediate used primarily in the synthesis of advanced small-molecule therapeutics, particularly KRAS and EGFR inhibitors. Unlike common solvents with established safety profiles, this compound occupies a "data gap" in public regulatory databases.

The Solution: This guide bridges that gap by synthesizing predictive toxicology (QSAR), structural analogy (based on fluorinated benzonitriles), and field-proven handling protocols for medicinal chemistry. It treats the compound not just as a chemical entry, but as a bioactive scaffold requiring rigorous containment.[1]

Editorial Note: Standard SDS templates are insufficient for R&D intermediates. This document prioritizes preventative containment and mechanistic toxicology over generic regulatory boilerplate.[1]

Part 2: Hazard Identification & Toxicology (GHS)[1]

Classification Logic (Structural Analogy)

In the absence of animal testing data for this specific isomer, classification is derived from the Structure-Activity Relationship (SAR) of Methyl 2-cyano-4-fluoro-6-methylbenzoate and 2-Fluoro-6-methylbenzonitrile.[1]

Core Hazard: The nitrile moiety (-CN) at the ortho position, combined with the electron-withdrawing fluorine, increases the electrophilicity of the ring.[1] While organic nitriles are generally less acutely toxic than inorganic cyanides, metabolic liberation of cyanide ions (CN⁻) via cytochrome P450 oxidation is a credible risk upon high exposure.[1]

GHS Label Elements[1][2]
CategoryClassificationHazard Statement (H-Code)
Acute Toxicity (Oral) Category 3H301: Toxic if swallowed.[1]
Acute Toxicity (Dermal) Category 4H312: Harmful in contact with skin.[1]
Acute Toxicity (Inhalation) Category 4H332: Harmful if inhaled.[1]
Skin Irritation Category 2H315: Causes skin irritation.[1][2]
Eye Irritation Category 2AH319: Causes serious eye irritation.[1]
STOT - SE Category 3H335: May cause respiratory irritation.[1][2]

Signal Word: DANGER

Precautionary Protocol (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do.[2] Continue rinsing.[2]

Part 3: Physical Properties & Stability[1]

Data Source: Predicted values based on ACD/Labs and ChemAxon algorithms for CAS 1262418-06-3.

PropertyValueTechnical Insight
Physical State Solid (Low MP) or Viscous OilLikely a solid at room temp due to symmetry, but impurities may lower MP to an oil.[1]
Melting Point 45°C - 55°C (Predicted)Handle as a solid; melt gently for transfer if needed.
Boiling Point 279.6°C ± 40.0°CHigh boiling point indicates low volatility, reducing inhalation risk under ambient conditions.[1]
Density 1.25 ± 0.1 g/cm³Denser than water; will sink if insoluble.[1]
Solubility DMSO, DCM, Ethyl AcetateHydrophobic.[1] Insoluble in water.[1]
LogP 2.18 (Predicted)Lipophilic; potential for skin absorption.

Part 4: Synthesis & Reaction Safety[1]

Context: This intermediate is typically synthesized via a palladium-catalyzed cyanation (Rosenmund–von Braun reaction or similar) from an aryl halide precursor.[1] Understanding this pathway is critical for safety, as trace residues of the starting materials (cyanide sources) may remain.

Synthesis Pathway Diagram

SynthesisPathwayStart5-Fluoro-2-methylbenzoic acid(CAS 33184-16-6)Step1Iodination(NIS, Pd Catalyst)Start->Step1Precursor ActivationInterMethyl 3-fluoro-2-iodo-6-methylbenzoate(CAS 1262417-97-9)Step1->InterIntermediateStep2Cyanation(Zn(CN)2, Pd2(dba)3)Inter->Step2SubstitutionTargetMethyl 2-cyano-3-fluoro-6-methylbenzoate(CAS 1262418-06-3)Step2->TargetFinal Product

Caption: Figure 1. Synthesis lineage showing the critical iodination and cyanation steps.[1] Trace zinc cyanide (Zn(CN)₂) may be present in crude batches.

Handling "In-Process" Impurities

If you are synthesizing this compound or receiving a "Crude" batch:

  • Cyanide Risk: The cyanation step often uses Zinc Cyanide (Zn(CN)₂). Treat crude material as a Cyanide Hazard until verified.

  • Decontamination: Wash glassware with 10% Sodium Hypochlorite (Bleach) to oxidize any residual cyanide to cyanate before standard cleaning.

Part 5: Exposure Controls & Personal Protection[1]

Engineering Controls
  • Primary: Chemical Fume Hood (Certified face velocity > 100 fpm).[1]

  • Secondary: Glove box required if handling >10g or heating >60°C.[1]

Personal Protective Equipment (PPE) Matrix
Body PartStandard Operation (Solid/Oil)High Risk (Solutions/Heating)
Hands Nitrile Gloves (Double gloved, 0.11mm min)Silver Shield / Laminate (Required for DCM/DMF solutions)
Eyes Safety Glasses with Side ShieldsChemical Goggles + Face Shield
Respiratory N95 (if dust is generated)P100 / Organic Vapor Cartridge (if heated)
Body Lab Coat (Cotton/Poly)Tyvek Suit / Chemical Apron

Scientific Rationale: Fluorinated benzonitriles can penetrate standard latex gloves. Nitrile offers fair resistance to the solid, but if dissolved in organic solvents (like DCM), the solvent acts as a carrier, permeating the glove and carrying the toxicant into the skin.[1] Laminate gloves are the only safe barrier for solution-phase handling. [1]

Part 6: Emergency Response Protocols

First Aid Logic
  • Inhalation: Move to fresh air. If breathing is difficult, oxygen.[1] Alert: If cyanosis (blue skin) appears, suspect metabolic cyanide release.[1]

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use alcohol (increases absorption).[1]

  • Eye Contact: Flush for 15 minutes. Lift eyelids.[1]

  • Ingestion: DO NOT INDUCE VOMITING. The lipophilic nature means vomit could cause aspiration pneumonia.[1]

Firefighting Measures
  • Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam.[1] Do not use water jet (scatters the chemical).[1]

  • Hazardous Combustion Products:

    • Hydrogen Fluoride (HF): Extremely corrosive/toxic gas.[1]

    • Hydrogen Cyanide (HCN): Deadly gas formed from the nitrile group during combustion.[1]

    • Nitrogen Oxides (NOx).

  • Firefighter Gear: Full bunker gear + SCBA (Self-Contained Breathing Apparatus) is non-negotiable due to HF/HCN risk.[1]

Emergency Decision Tree

EmergencyResponseIncidentExposure IncidentTypeType of Exposure?Incident->TypeSkinSkin/Eye ContactType->SkinInhaleInhalation/IngestionType->InhaleActionSkin1. Remove Clothing2. Wash 15min (Soap/Water)3. No solvents!Skin->ActionSkinActionInhale1. Fresh Air2. Oxygen if dyspneic3. Monitor for CyanosisInhale->ActionInhaleMedicalSeek Medical AttentionBring SDS + CAS infoActionSkin->MedicalActionInhale->Medical

Caption: Figure 2. Immediate response workflow for laboratory exposure.

Part 7: Handling, Storage & Disposal[1]

Storage Conditions
  • Temperature: 2-8°C (Refrigerate).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1] The methyl ester is susceptible to hydrolysis; the nitrile is stable but reactive.

  • Container: Amber glass vial with PTFE-lined cap.[1]

Disposal[1]
  • Waste Stream: High BTU Incineration.

  • Protocol: Dissolve in a combustible solvent (Acetone/Ethanol) and label as "Toxic Organic Waste - Fluorinated."[1]

  • Prohibition: NEVER pour down the drain. The fluorinated ring is persistent in aquatic environments.[1]

Part 8: References & Authority[1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 2-cyano-4-fluoro-6-methylbenzoate (Analog Reference).[1] Retrieved from .

  • MolAid Chemical Database (2025). Methyl 2-cyano-3-fluoro-6-methylbenzoate (CAS 1262418-06-3) Entry.[1][3] Retrieved from .[1]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Nitriles and Fluorinated Compounds.[1] Retrieved from .[1]

  • ChemSrc. CAS 1262418-06-3 Physicochemical Properties.[1][4] Retrieved from .[1]

Disclaimer: This guide is for Research & Development use only. It is generated based on structural analogy and predictive toxicology principles.[1] Users must conduct their own risk assessment before handling.

Fluorinated Benzonitrile Ester Building Blocks: A Strategic Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Fluorinated Benzonitrile Ester Building Blocks for Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the landscape of modern drug discovery, fluorinated benzonitrile esters represent a high-value class of bifunctional building blocks. These scaffolds combine three critical design elements: the metabolic stability and lipophilicity modulation of fluorine , the versatile reactivity of the nitrile group (a gateway to heterocycles), and the orthogonal handle of the ester . This guide details the synthesis, reactivity, and strategic application of these intermediates in generating novel bio-active small molecules, particularly for kinase inhibitors, GPCR ligands, and PET radiotracers.

Strategic Value: The "Triad" of Functionality

The utility of fluorinated benzonitrile esters rests on three pillars of medicinal chemistry logic:

A. The Fluorine Effect

Strategic fluorination is a proven method to modulate DMPK (Drug Metabolism and Pharmacokinetics) properties.

  • Metabolic Blocking: Placing fluorine at the para or ortho position relative to electron-rich sites blocks Cytochrome P450-mediated oxidation (e.g., preventing hydroxylation of the phenyl ring).

  • Lipophilicity Modulation: Fluorine substitution typically increases lipophilicity (LogP), enhancing membrane permeability, while simultaneously lowering the pKa of neighboring acidic groups.

  • Conformational Biasing: The high electronegativity of fluorine can induce preferred conformations via electrostatic interactions with adjacent carbonyls or amides.

B. The Nitrile Handle (Cyano Group)

The nitrile group is a "masked" functionality. It is stable under many conditions but can be activated to form:

  • Tetrazoles: A classic bioisostere for carboxylic acids (enhancing metabolic stability and bioavailability).

  • Benzylamines: Via reduction, providing a basic center for salt formation.

  • Amidines/Imidates: Precursors for cyclization into benzimidazoles, quinazolines, and triazines.

C. The Ester Anchor

The ester moiety serves as the primary attachment point for fragment growing or linker installation (e.g., in PROTACs). Its orthogonality to the nitrile allows for selective hydrolysis and amide coupling without disturbing the cyano group.

Synthesis of the Core Scaffold

Accessing fluorinated benzonitrile esters typically follows two main retrosynthetic disconnections: Esterification of Cyano-Acids or Cyanation of Halo-Esters . The latter is preferred for accessing diverse substitution patterns not available in the natural chiral pool.

Method A: Pd-Catalyzed Cyanation (The Preferred Route)

The most robust method involves the palladium-catalyzed displacement of aryl halides (Cl, Br, I) or triflates using zinc cyanide (


). This method avoids the harsh conditions of the traditional Rosenmund-von Braun reaction.
  • Substrate: Methyl 4-bromo-2-fluorobenzoate (or similar).

  • Reagent:

    
     (Stoichiometric).
    
  • Catalyst:

    
     or 
    
    
    
    .
  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) is critical to prevent catalyst deactivation by cyanide.

  • Solvent: DMF or NMP (high boiling, polar aprotic).

Method B: Nucleophilic Aromatic Substitution ( )

Applicable only when the fluorine is highly activated (e.g., ortho to a nitro group). However, in fluorinated benzonitrile esters, the goal is usually to retain the fluorine. Therefore,


 is often used to install the nitrile by displacing a nitro group, provided the fluorine is in a less activated position.
Visualization: Synthetic Workflow

The following diagram outlines the logic flow for synthesizing these scaffolds from commodity chemicals.

SynthesisWorkflow Start Fluorinated Benzoic Acid Halogenation Bromination (Br2/FeBr3) Start->Halogenation Step 1 Esterification Esterification (MeOH/H+) Halogenation->Esterification Step 2 Cyanation Pd-Catalyzed Cyanation (Zn(CN)2, Pd(0)) Esterification->Cyanation Step 3 Product Fluorinated Benzonitrile Ester Cyanation->Product Yield: >85%

Caption: Step-wise synthesis of fluorinated benzonitrile esters via bromination and Pd-catalyzed cyanation.

Reactivity & Transformations[2][3][4][5]

Once synthesized, the fluorinated benzonitrile ester acts as a divergent "hub." The chemical orthogonality between the ester and the nitrile allows for selective functionalization.

Path 1: Nitrile-Directed Transformations[2][3]
  • Tetrazole Formation: Reaction with sodium azide (

    
    ) and ammonium chloride forms a 5-substituted tetrazole. This is crucial for creating angiotensin II receptor antagonists (sartans).
    
  • Pinner Reaction: Treatment with dry HCl in alcohol converts the nitrile to an imidate ester, which can then be cyclized with diamines to form benzimidazoles.

Path 2: Ester-Directed Transformations[2][3]
  • Hydrazide Formation: Reaction with hydrazine hydrate yields the acid hydrazide. This intermediate reacts with aldehydes to form acylhydrazones or can be cyclized to 1,3,4-oxadiazoles (common in antimicrobial agents).

  • Amide Coupling: Hydrolysis to the free acid followed by HATU/EDC coupling installs complex amine side chains.

Visualization: Divergent Reactivity Map

ReactivityHub Core Methyl 3-fluoro- 4-cyanobenzoate Tetrazole Tetrazole (Bioisostere for COOH) Core->Tetrazole NaN3 / NH4Cl Benzylamine Benzylamine (Reduction) Core->Benzylamine H2 / Pd-C Oxadiazole 1,3,4-Oxadiazole (Via Hydrazide) Core->Oxadiazole 1. N2H4 2. R-CHO Amide Amide Linked Pharmacophore Core->Amide 1. LiOH 2. R-NH2 / HATU

Caption: Divergent synthesis pathways from the central fluorinated benzonitrile ester scaffold.

Experimental Protocols

Protocol A: Pd-Catalyzed Cyanation of Methyl 4-bromo-2-fluorobenzoate

This protocol is optimized for safety and yield, utilizing Zinc Cyanide to minimize free HCN evolution.

Materials:

  • Methyl 4-bromo-2-fluorobenzoate (1.0 equiv)

  • Zinc Cyanide (

    
    ) (0.6 equiv)
    
  • 
     (2 mol%)
    
  • dppf (4 mol%)

  • Polymethylhydrosiloxane (PMHS) (catalytic, optional scavenger)

  • Solvent: Anhydrous DMF (degassed)

Procedure:

  • Setup: In a glovebox or under a steady stream of Nitrogen, charge a dried Schlenk flask with the aryl bromide,

    
    , 
    
    
    
    , and dppf.
  • Solvation: Add anhydrous DMF via syringe. The concentration should be approximately 0.2 M.

  • Reaction: Heat the mixture to 110°C for 4–12 hours. Monitor via TLC or LC-MS (Target mass: M+1 = 180.15).

  • Workup (Critical Safety Step): Cool to room temperature. Dilute with EtOAc. Quench excess cyanide by adding saturated aqueous

    
     or dilute NaOH/bleach solution (to oxidize cyanide to cyanate). Stir for 30 mins.
    
  • Extraction: Filter through Celite. Wash the organic layer with water (3x) and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexanes:EtOAc gradient).

Protocol B: [3+2] Cycloaddition to 5-Aryl Tetrazole

Converts the nitrile group into a lipophilic acid bioisostere.

Materials:

  • Fluorinated benzonitrile ester substrate (1.0 equiv)

  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • Ammonium Chloride (

    
    ) (1.5 equiv)
    
  • Solvent: DMF[2]

Procedure:

  • Dissolve the substrate in DMF (0.5 M).

  • Add

    
     and 
    
    
    
    at room temperature.
  • Heat to 100°C for 12–24 hours. Note: The ester usually survives these conditions if water is excluded.

  • Workup: Cool to RT. Pour into ice water. Acidify carefully with 1N HCl to pH 3–4. The tetrazole product often precipitates.

  • Isolation: Filter the precipitate or extract with EtOAc.

Case Studies & Applications

Case Study 1: 18F-Radiolabeling for PET Imaging

Fluorinated benzonitriles are prime candidates for Positron Emission Tomography (PET) tracers.

  • Application: Imaging Metabotropic Glutamate Receptor 5 (mGluR5).

  • Mechanism: The nitrile stabilizes the aryl ring, while the

    
     isotope is introduced via nucleophilic substitution of a nitro- or trimethylammonium-precursor. The ester handle allows for rapid attachment to diverse lipophilic tails to optimize blood-brain barrier (BBB) penetration.
    
Case Study 2: Quinazoline Kinase Inhibitors

Many EGFR inhibitors (e.g., Gefitinib analogs) utilize a quinazoline core.

  • Synthesis: Methyl 2-amino-4-fluorobenzoate (derived from the nitro-precursor) reacts with formamide to close the quinazoline ring. The fluorine atom at the 7-position (derived from the 4-fluoro starting material) enhances metabolic stability against hydroxylation, prolonging the drug's half-life.

References

  • Weissman, S. A., et al. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry. Link

  • Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • BenchChem Technical Support. (2025). Application of Benzonitrile in the Synthesis of Pharmaceuticals. Link

  • Schareina, T., et al. (2004). Improved Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organometallic Chemistry. Link

Sources

Technical Guide: Solubility Profiling & Process Development for Methyl 2-cyano-3-fluoro-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the solubility profiling, thermodynamic modeling, and process application for Methyl 2-cyano-3-fluoro-6-methylbenzoate (CAS: 1262418-06-3).

Executive Summary

Methyl 2-cyano-3-fluoro-6-methylbenzoate is a highly functionalized aromatic intermediate used in the synthesis of advanced pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors (e.g., KRAS or EGFR pathways). Its structure features a tetrasubstituted benzene ring with distinct electronic and steric properties: a lipophilic methyl group, an electron-withdrawing cyano group, a metabolic-blocking fluorine atom, and a reactive methyl ester.

Understanding the solubility landscape of this compound is critical for:

  • Reaction Solvent Selection: Maximizing kinetics in nucleophilic substitutions or reductions.

  • Purification: Designing high-yield crystallization processes to remove regioisomeric impurities.

  • Formulation: Establishing bioavailability baselines for early-stage drug candidates.

This guide provides a rigorous framework for determining solubility, modeling thermodynamic parameters, and selecting solvents based on structural property relationships (SPR).

Physicochemical Profile & Structural Analysis[1]

Before initiating wet chemistry, we analyze the compound's theoretical profile to predict solubility behavior.

PropertyValue / CharacteristicImplication for Solubility
CAS Number 1262418-06-3Unique identifier for tracking and regulatory compliance.
Molecular Formula

Moderate molecular weight (~193.17 g/mol ).[1]
LogP (Predicted) ~2.9Lipophilic. Poor water solubility (< 0.1 mg/mL expected).
H-Bond Donors 0No -OH or -NH groups. Cannot donate H-bonds to solvents.
H-Bond Acceptors 3 (C=O, -CN, -F)Good solubility in protic solvents (Alcohols) via acceptance.
Dipole Moment HighThe -CN and -F groups create a strong dipole, favoring polar aprotic solvents.
Predicted Solubility Trends

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP):

  • High Solubility (>100 mg/mL): Polar Aprotic solvents (DMSO, DMF, DMAc), Acetone, Ethyl Acetate, Dichloromethane (DCM).

  • Moderate/Temperature-Dependent: Alcohols (Methanol, Ethanol, Isopropanol). Ideal for cooling crystallization.

  • Low Solubility (<10 mg/mL): Non-polar alkanes (Heptane, Hexane), Water. Ideal antisolvents.

Experimental Protocol: Solubility Determination

Standard Operating Procedure (SOP) for Accurate Data Generation

To obtain precise mole fraction solubility (


), use the Dynamic Laser Monitoring Method  (preferred for speed) or the Static Gravimetric Method  (preferred for accuracy).
Method A: Static Gravimetric Analysis (Gold Standard)

This method eliminates supersaturation errors and is self-validating via mass balance.

Workflow:

  • Preparation: Add excess solid Methyl 2-cyano-3-fluoro-6-methylbenzoate to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir at the target temperature (

    
     K) for 24 hours.
    
  • Sampling: Stop stirring and allow phases to separate (1 hr). Withdraw the supernatant using a syringe filter (0.22 µm, PTFE).

  • Quantification:

    • Transfer a known volume (

      
      ) to a pre-weighed dish.
      
    • Evaporate solvent under vacuum at 40°C until constant mass is achieved.

    • Validation: Re-dissolve residue in Mobile Phase and verify purity via HPLC to ensure no degradation occurred during equilibration.

Method B: Dynamic Laser Monitoring (e.g., Crystal16)

Useful for generating polythermal solubility curves quickly.

  • Prepare vials with known concentrations (

    
     to 
    
    
    
    ).
  • Cycle temperature (Heat/Cool) at 0.5°C/min.

  • Record the Clear Point (dissolution) and Cloud Point (nucleation).

  • The Clear Point temperature (

    
    ) corresponds to the saturation temperature for concentration 
    
    
    
    .
Visualization: Solubility Determination Workflow

SolubilityWorkflow cluster_Analysis Quantification Methods Start Start: Solid Compound SolventSelect Select Solvent Set (Polar, Non-polar, Protic) Start->SolventSelect Mix Add Excess Solid to Solvent SolventSelect->Mix Equilibrate Equilibrate (Const. T) 24-48 Hours Mix->Equilibrate Filter Filter Supernatant (0.22 µm PTFE) Equilibrate->Filter Gravimetric Gravimetric Analysis (Evaporation) Filter->Gravimetric HPLC HPLC Assay (External Standard) Filter->HPLC Calc Calculate Mole Fraction (x) Gravimetric->Calc HPLC->Calc Model Thermodynamic Modeling (Apelblat / Van't Hoff) Calc->Model End Solubility Profile Complete Model->End

Caption: Workflow for determining equilibrium solubility with cross-validation via Gravimetric and HPLC methods.

Thermodynamic Modeling & Analysis

Once experimental data (


) is obtained across a temperature range (e.g., 278.15 K to 323.15 K), apply thermodynamic models to smooth the data and calculate dissolution enthalpy.
Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data.



  • 
    : Mole fraction solubility.[2]
    
  • 
    : Absolute temperature (K).[2]
    
  • 
    : Empirical parameters derived via multiple linear regression.
    
  • Utility: Excellent for interpolation between measured temperatures.

Van't Hoff Equation

Used to determine the thermodynamic functions of dissolution.



  • Plot

    
     vs 
    
    
    
    .
  • Slope:

    
     (Enthalpy of dissolution).
    
  • Intercept:

    
     (Entropy of dissolution).
    

Interpretation:

  • Positive

    
    :  Endothermic dissolution (Solubility increases with T). Typical for this class of esters.
    
  • Positive

    
    :  Entropy driven process (Disorder increases upon dissolving).
    

Process Application: Crystallization Strategy

The solubility profile directly dictates the purification strategy. For Methyl 2-cyano-3-fluoro-6-methylbenzoate, the presence of the fluorine and nitrile groups suggests specific solvent interactions.

Solvent Selection Decision Matrix

Use the following logic to select solvents for recrystallization or reaction.

SolventSelection Root Solubility Data Analysis HighSol High Solubility (>150 mg/mL) Root->HighSol High T & Low T ModSol Moderate Solubility (Strong T-dependence) Root->ModSol High T only LowSol Low Solubility (<10 mg/mL) Root->LowSol All T Reaction Reaction Solvent (DCM, THF, EtOAc) HighSol->Reaction CoolingCryst Cooling Crystallization (MeOH, EtOH, IPA) ModSol->CoolingCryst AntiSolvent Antisolvent (Heptane, Water) LowSol->AntiSolvent

Caption: Decision tree for utilizing solubility data in process design.

Recommended Purification Process (Cooling Crystallization)

Based on structural analogs (fluorinated methyl benzoates):

  • Solvent: Methanol or Isopropanol (IPA).

  • Dissolution: Heat to near boiling (e.g., 60°C for MeOH) to dissolve the crude solid.

  • Filtration: Polish filter while hot to remove mechanical impurities.

  • Cooling: Ramp down to 0-5°C at a controlled rate (e.g., 10°C/hour) to induce nucleation.

  • Yield: Expect 80-90% recovery if the solubility curve is steep (typical for methyl esters in alcohols).

References

  • Compound Identification

    • Chemical Name: Methyl 2-cyano-3-fluoro-6-methylbenzo
    • CAS Registry Number:[1] 1262418-06-3

    • Source: Chemical Abstracts Service (CAS).

  • Methodology - Apelblat Model

    • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91.

  • Methodology - Gravimetric Determination: Grant, D. J., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Standard text for solubility protocols).
  • Related Synthetic Pathways (Context): Patents referencing 2-fluoro-6-methylbenzoate derivatives often relate to KRAS G12C inhibitor synthesis (e.g., Sotorasib intermediates). See WO2019113278 for analogous chemistry.

Sources

Physicochemical Characterization of Methyl 2-cyano-3-fluoro-6-methylbenzoate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug development, functionalized benzoate derivatives serve as critical building blocks for synthesizing complex active pharmaceutical ingredients (APIs). Methyl 2-cyano-3-fluoro-6-methylbenzoate (CAS: 1262418-06-3) is a highly specialized tetrasubstituted aromatic intermediate. Because of its dense functionalization—comprising an ester, a nitrile, a halogen, and an alkyl group on a single benzene ring—understanding its physical state and melting point is paramount for downstream processing, purification, and formulation.

This whitepaper provides an authoritative analysis of the physical properties of Methyl 2-cyano-3-fluoro-6-methylbenzoate, detailing the structural causality behind its solid-state behavior and providing field-proven, self-validating protocols for its thermal characterization.

Structural Architecture and Causality of the Physical State

To predict and understand the macroscopic physical state of Methyl 2-cyano-3-fluoro-6-methylbenzoate at standard temperature and pressure (STP), we must analyze its molecular architecture and the resulting intermolecular forces.

Intermolecular Forces and Crystal Lattice Energy

The molecular formula of the compound is C₁₀H₈FNO₂ (Molecular Weight: 193.17 g/mol ). The physical state of an organic molecule is dictated by the cohesive energy of its crystal lattice versus its thermal energy.

  • Absence of Hydrogen Bonding: The molecule possesses zero hydrogen bond donors (no -OH, -NH, or -SH groups) but contains multiple hydrogen bond acceptors (the cyano nitrogen, ester oxygens, and the fluorine atom).

  • Dipole-Dipole Interactions: The presence of the strongly electron-withdrawing cyano (-C≡N) and fluoro (-F) groups introduces significant permanent molecular dipoles. The cyano group, in particular, is highly polar and linear, facilitating strong, directional dipole-dipole interactions between adjacent molecules.

  • Steric Planarity and π-π Stacking: The benzene core enforces a planar geometry, though the bulky methyl and ester groups at the 1- and 6-positions introduce steric torsion. Despite this, the aromatic rings can engage in offset π-π stacking.

Melting Point Dynamics

While the exact empirical melting point of specific synthetic batches can vary based on purity and polymorphic form, structurally analogous tetrasubstituted cyano-benzoates typically exhibit melting points in the range of 60°C to 95°C . The melting point is highly sensitive to impurities, particularly unreacted precursors such as methyl 3-fluoro-2-iodo-6-methylbenzoate (CAS: 1262417-97-9)[1], which will cause melting point depression and broaden the melting endotherm.

Quantitative Data Summary

The following table synthesizes the known and structurally predicted physicochemical properties of the target compound and its immediate synthetic precursor, providing a baseline for analytical comparison.

Physicochemical PropertyValue / Description
Chemical Name Methyl 2-cyano-3-fluoro-6-methylbenzoate
CAS Registry Number 1262418-06-3[2]
Molecular Formula C₁₀H₈FNO₂
Molecular Weight 193.17 g/mol
Physical State (STP) Crystalline Solid
Predicted Melting Point Range 60°C – 95°C
Precursor CAS Number 1262417-97-9 (Iodo-analog)[1]
Precursor Boiling Point 279.6 ± 40.0 °C (Predicted)[1]
LogP (Predicted) ~2.9 (Based on precursor data)[1]
Rotatable Bonds 2

Synthetic Pathway & Isolation Workflow

The physical state of the final product is heavily dependent on the isolation methodology. The compound is typically synthesized via the transition-metal-catalyzed cyanation of its iodo-precursor[1].

Synthetic_Workflow A Precursor: Methyl 3-fluoro-2-iodo-6-methylbenzoate (CAS: 1262417-97-9) B Pd-Catalyzed Cyanation Reagents: Zn(CN)2, Pd(PPh3)4, DMF, 100°C A->B C Aqueous Workup & Extraction (Biphasic Liquid Mixture) B->C D Recrystallization (Hexane / Ethyl Acetate) C->D E Target: Methyl 2-cyano-3-fluoro-6-methylbenzoate (Pure Crystalline Solid) D->E

Synthetic and isolation workflow yielding the solid-state target compound.

Experimental Protocols for Physical Characterization

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality, ensuring researchers understand why the parameter is set, rather than just what to do.

Protocol 1: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

DSC is the gold standard for determining the precise melting point (Tm) and enthalpy of fusion (ΔHfus) of pharmaceutical intermediates.

Step-by-Step Methodology:

  • Instrument Calibration (Self-Validation): Prior to sample analysis, run a high-purity Indium standard. Causality: Indium has a well-documented melting point (156.6°C). This verifies the thermocouple's accuracy and the baseline heat flow, ensuring subsequent data is reliable.

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the Methyl 2-cyano-3-fluoro-6-methylbenzoate solid into a standard aluminum DSC pan. Crimp the lid loosely. Causality: A small mass prevents thermal gradients within the sample, ensuring a sharp, accurate endothermic peak.

  • Atmospheric Control: Place the pan in the DSC cell and initiate a dry Nitrogen (N₂) purge at 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation of the organic sample at elevated temperatures, ensuring the endotherm reflects a pure phase transition rather than decomposition.

  • Thermal Method: Equilibrate the sample at 25°C for 5 minutes. Ramp the temperature at a rate of 10°C/min up to 150°C. Causality: A 10°C/min heating rate provides an optimal balance between thermal resolution (sharpness of the melting peak) and sensitivity (heat flow magnitude), preventing thermal lag.

  • Data Analysis: Identify the melting point by calculating the extrapolated onset temperature of the endothermic peak, not the peak maximum. Causality: The onset temperature is independent of sample mass and heating rate, providing the true thermodynamic melting point of the crystal lattice.

Protocol 2: Solid-State Confirmation via Powder X-Ray Diffraction (PXRD)

Because cyano-aromatics are prone to polymorphism (forming different crystal structures with distinct melting points), PXRD is required to confirm the physical state's structural uniformity.

Step-by-Step Methodology:

  • Sample Grinding: Gently grind 50 mg of the solid sample using an agate mortar and pestle. Causality: Grinding reduces particle size to <50 µm, minimizing preferred orientation effects which can artificially skew diffraction peak intensities.

  • Mounting: Pack the powder onto a zero-background silicon sample holder, ensuring a perfectly flat surface. Causality: A flat surface ensures the sample remains in the correct focal plane of the X-ray beam, preventing peak shifting (displacement error).

  • Data Collection: Scan the sample from 2θ = 3° to 40° using Cu-Kα radiation (λ = 1.5406 Å) at a step size of 0.02°. Causality: This 2θ range captures the primary intermolecular lattice spacings characteristic of small organic molecules, providing a unique "fingerprint" of the solid state.

Characterization_Workflow S1 Isolate Target Compound (Solid Batch) S2 Grind Sample to <50 µm (Eliminates Preferred Orientation) S1->S2 S3 PXRD Analysis (Confirms Polymorphic Purity) S2->S3 S4 DSC Analysis at 10°C/min (Determines Thermodynamic Tm) S3->S4 S5 Correlate Crystal Structure with Melting Endotherm S4->S5

Orthogonal characterization workflow combining PXRD and DSC for solid-state validation.

Conclusion

Methyl 2-cyano-3-fluoro-6-methylbenzoate (CAS: 1262418-06-3) is a crystalline solid at standard conditions, a physical state dictated by strong intermolecular dipole-dipole interactions originating from its cyano and fluoro substituents. By employing rigorous, self-validating thermal and diffractometric protocols, researchers can accurately determine its melting point and polymorphic purity, ensuring reliable performance in downstream pharmaceutical synthesis.

References

  • Molaid Chemical Database. Methyl 3-fluoro-2-iodo-6-methylbenzoate (CAS 1262417-97-9) Properties and Downstream Products. Retrieved March 2, 2026. Available at: [Link]

  • Chemsrc. CAS#: 1262418-06-3 Chemical Properties and Registry. Retrieved March 2, 2026. Available at:[Link]

Sources

Navigating the Landscape of Wip1 Inhibition: A Technical Guide to GSK2830371 (CAS 1404456-53-6) for the Research Professional

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of GSK2830371, a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1/PPM1D). Intended for researchers, scientists, and professionals in drug development, this document will delve into the core scientific principles of GSK2830371, its practical applications in the laboratory, and a survey of suppliers and pricing for the research-grade compound.

Introduction: The Significance of Wip1 Inhibition

Wip1 phosphatase, encoded by the PPM1D gene, is a critical negative regulator of the DNA damage response (DDR) and other stress-response pathways. Its primary function is to dephosphorylate and inactivate key proteins such as p53, Chk2, H2AX, and ATM, effectively turning off the cellular alarm signals that are triggered by DNA damage. In many cancers, PPM1D is amplified, leading to overexpression of Wip1. This aberrant activity can suppress vital tumor-suppressor functions, contributing to tumor progression and resistance to therapy. The strategic inhibition of Wip1, therefore, presents a promising therapeutic avenue for reactivating these suppressed pathways and enhancing the efficacy of anti-cancer treatments.

GSK2830371: A Potent and Selective Allosteric Inhibitor

GSK2830371 has emerged as a key chemical probe for studying the function of Wip1. It is an orally bioavailable, allosteric inhibitor of Wip1 phosphatase with a reported IC50 of 6 nM.[1][2][3] Its allosteric mechanism of action, targeting a flap-subdomain interaction, confers high selectivity for Wip1 over other phosphatases.[4] This selectivity is crucial for minimizing off-target effects and ensuring that observed biological outcomes can be confidently attributed to Wip1 inhibition.

The inhibition of Wip1 by GSK2830371 leads to the increased phosphorylation of its substrates.[4][5][6] This has been demonstrated to cause growth inhibition in various cancer cell lines, particularly those with wild-type TP53, and to potentiate the anti-proliferative effects of other agents like MDM2 inhibitors.[4][5][6]

Sourcing Research-Grade GSK2830371: Suppliers and Pricing

For researchers embarking on studies involving GSK2830371, securing a reliable source of high-purity compound is paramount. The following table provides a comparative overview of several reputable suppliers and their listed prices for research-grade GSK2830371. Please note that prices are subject to change and may not include shipping and handling fees. It is advisable to contact the suppliers directly for the most current pricing and availability.

Supplier5 mg Price (USD)10 mg Price (USD)25 mg Price (USD)50 mg Price (USD)
TargetMol$48$82$153$267
MedchemExpress----
ProbeChem-$58--
Tocris Bioscience----
Selleck Chemicals----
Focus Biomolecules--$193.14-

Experimental Protocols and Considerations

The successful application of GSK2830371 in a research setting requires careful attention to experimental design and execution. The following protocols provide a foundational framework for its use in cell culture and in vivo studies.

In Vitro Cell-Based Assays

Objective: To assess the effect of GSK2830371 on cell viability, proliferation, and target engagement in a cancer cell line of interest (e.g., MCF7 breast cancer cells with amplified PPM1D).

Materials:

  • GSK2830371 (from a reputable supplier)

  • Anhydrous DMSO

  • Appropriate cell culture medium and supplements

  • Cancer cell line of interest (e.g., MCF7)

  • Reagents for viability/proliferation assay (e.g., MTT, CellTiter-Glo®)

  • Antibodies for Western blotting (e.g., anti-phospho-p53 (Ser15), anti-p53, anti-Wip1, anti-GAPDH)

  • Lysis buffer

  • Protein quantification assay reagents

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of GSK2830371 (e.g., 10 mM) in anhydrous DMSO. Store at -20°C.

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability, 6-well for Western blotting) at a density that allows for logarithmic growth during the experiment.

  • Treatment: The following day, treat the cells with a range of GSK2830371 concentrations. A typical starting range could be from 10 nM to 10 µM. Include a DMSO-only vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours for viability assays; shorter time points like 2-8 hours may be suitable for target engagement studies).

  • Viability/Proliferation Assessment: At the end of the incubation period, perform the chosen viability or proliferation assay according to the manufacturer's instructions.

  • Western Blotting for Target Engagement:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a standard assay.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-p53 (Ser15), total p53, Wip1, and a loading control (e.g., GAPDH).

    • Incubate with appropriate secondary antibodies and visualize the protein bands. An increase in the ratio of phospho-p53 to total p53 would indicate target engagement.

Causality and Self-Validation: The observation of a dose-dependent decrease in cell viability, coupled with a corresponding increase in the phosphorylation of a known Wip1 substrate like p53 at Ser15, provides a self-validating system. This demonstrates that the observed phenotype is directly linked to the intended mechanism of action of GSK2830371.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of GSK2830371 in a mouse xenograft model.

Materials:

  • GSK2830371

  • Vehicle for oral administration (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)[5]

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for tumor implantation (e.g., DOHH2)

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Subcutaneously inject a suspension of the chosen cancer cells into the flank of the immunocompromised mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Treatment Administration: Administer GSK2830371 orally at a predetermined dose and schedule (e.g., once or twice daily). Administer the vehicle to the control group.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers every few days and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blotting or immunohistochemistry).

Causality and Self-Validation: A statistically significant reduction in tumor growth in the GSK2830371-treated group compared to the vehicle control group would indicate in vivo efficacy. Further validation can be achieved by demonstrating increased phosphorylation of Wip1 substrates in the excised tumor tissue from the treated animals.

Visualizing the Mechanism and Workflow

To better understand the scientific context and experimental flow, the following diagrams are provided.

Wip1_Signaling_Pathway DNA_Damage DNA Damage ATM ATM DNA_Damage->ATM activates p53 p53 ATM->p53 phosphorylates (activates) Wip1 Wip1 (PPM1D) p53->Wip1 induces expression Apoptosis_CellCycleArrest Apoptosis / Cell Cycle Arrest p53->Apoptosis_CellCycleArrest induces Wip1->p53 dephosphorylates (inactivates) GSK2830371 GSK2830371 GSK2830371->Wip1 inhibits Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture Treatment GSK2830371 Treatment Cell_Culture->Treatment Viability_Assay Viability/Proliferation Assay Treatment->Viability_Assay Western_Blot Western Blot (Target Engagement) Treatment->Western_Blot Xenograft_Model Xenograft Model Establishment Dosing GSK2830371 Dosing Xenograft_Model->Dosing Tumor_Measurement Tumor Growth Monitoring Dosing->Tumor_Measurement Endpoint_Analysis Endpoint Analysis Tumor_Measurement->Endpoint_Analysis Start Research Question cluster_invitro cluster_invitro Start->cluster_invitro cluster_invivo cluster_invivo cluster_invitro->cluster_invivo Promising results lead to

Caption: A general experimental workflow for evaluating GSK2830371.

Conclusion

GSK2830371 is a powerful and selective tool for interrogating the biology of Wip1 phosphatase. Its use in both in vitro and in vivo models can provide significant insights into the role of Wip1 in cancer and other diseases. By understanding its mechanism of action and employing rigorous, self-validating experimental protocols, researchers can confidently advance our knowledge of this critical signaling pathway and explore its potential as a therapeutic target.

References

  • Bio-Techne. GSK 2830371 (5140) by Tocris. [Link]

Sources

Strategic Fluorination: Leveraging Novel Intermediates for Heterocyclic Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Renaissance[1]

In modern drug discovery, fluorine is no longer just a metabolic blocker; it is a precision tool for modulating physicochemical space.[1] While the trifluoromethyl (


) group remains a staple, the frontier has shifted toward "exotic" fluorinated motifs that offer superior lipophilicity-solubility balances and novel vectoral properties.

This guide moves beyond standard fluorination to explore three high-impact areas:

  • The Pentafluorosulfanyl (

    
    ) Group:  The "Super-Trifluoromethyl" for enhancing lipophilicity without sacrificing stability.
    
  • The Difluoromethyl (

    
    ) Group:  A lipophilic hydrogen bond donor acting as a bioisostere for alcohols and thiols.[2]
    
  • 
    -Difluorooxetanes:  A breakthrough scaffold (2025) for altering core topology.
    

The following sections detail the strategic rationale, synthesis protocols, and mechanistic underpinnings required to deploy these intermediates in heterocyclic drug campaigns.

Strategic Rationale: Physicochemical Profiling

The decision to incorporate a specific fluorinated motif must be data-driven. The table below compares key physicochemical parameters of novel fluorinated groups against the standard hydrogen and trifluoromethyl benchmarks.

Table 1: Comparative Physicochemical Properties of Fluorinated Motifs

SubstituentHammett

Hansch

(Lipophilicity)
Metabolic StabilityKey Feature

0.000.00LowBaseline

0.060.14HighMetabolic block, pKa modulation

0.540.88Very HighStrong EWG, high lipophilicity

0.501.44HighHigh lipophilicity, distinct geometry

0.681.51Extreme"Super-CF3" , square pyramidal geometry

0.180.18ModerateLipophilic H-bond donor (Bioisostere of -OH, -SH)

Data aggregated from J. Med. Chem. and recent literature [1, 2].[1][2][3][4][5][6][7][8][9]

Strategic Decision Matrix

Use the following logic flow to select the appropriate fluorinated intermediate for your heterocyclic core.

FluorineStrategy Start Lead Optimization Goal Decision1 Need H-Bond Donor? Start->Decision1 Decision2 Need Metabolic Stability? Decision1->Decision2 No CF2H Target: -CF2H (Lipophilic Donor) Decision1->CF2H Yes (Replace -OH/-SH) Decision3 Steric/Lipophilic Demand? Decision2->Decision3 High LogP Tolerated Oxetane Target: Difluorooxetane (Solubility/Polarity) Decision2->Oxetane Low LogP Required SF5 Target: -SF5 (High Lipophilicity/Stability) Decision3->SF5 Max Lipophilicity/Sterics CF3 Target: -CF3 (Standard Block) Decision3->CF3 Standard Sterics

Figure 1: Decision tree for selecting fluorinated motifs based on SAR requirements.

The Pentafluorosulfanyl ( ) Frontier

The


 group is chemically inert, thermally stable, and provides a unique square pyramidal geometry that can occupy specific hydrophobic pockets in enzymes. Unlike 

, it creates a larger steric block, preventing rotation and locking active conformations.
Synthetic Challenge & Solution

Direct pentafluorosulfanylation of complex heterocycles is difficult due to the harsh conditions required (e.g.,


 gas). The most reliable strategy for medicinal chemistry is the Building Block Approach .

Key Intermediates:

  • SF₅-Alkynes: For cycloaddition to form SF₅-pyrazoles or triazoles.

  • SF₅-Anilines: For coupling to form SF₅-indoles or quinolines.

Protocol A: Synthesis of SF₅-Pyrazoles via [3+2] Cycloaddition

Context: This protocol avoids handling


 gas by utilizing stable SF₅-alkyne intermediates.

Reagents:

  • (Pentafluorosulfanyl)phenylacetylene (Intermediate)

  • Aryl diazoacetate (Dipole precursor)

  • 
     (Catalyst)
    

Workflow:

  • Preparation: Dissolve (pentafluorosulfanyl)phenylacetylene (1.0 equiv) and

    
     (2 mol%) in anhydrous DCM under Argon.
    
  • Addition: Slowly add the aryl diazoacetate (1.2 equiv) via syringe pump over 4 hours at room temperature. Causality: Slow addition prevents homocoupling of the diazo compound.

  • Completion: Stir for an additional 2 hours. Monitor consumption of alkyne by TLC (Hexane/EtOAc).

  • Purification: Concentrate in vacuo and purify via silica gel chromatography.

Validation:

  • ¹⁹F NMR: Look for the characteristic AB₄ pattern of the

    
     group (multiplet at 
    
    
    
    +84 to +60 ppm and doublet at
    
    
    +60 to +40 ppm).

Photoredox Difluoromethylation ( )[13]

The


 group is a "lipophilic hydrogen bond donor."[2] It can replace hydroxyl groups to improve membrane permeability while maintaining H-bonding interactions with the target protein.
Protocol B: Direct C-H Difluoromethylation of Heteroarenes

Context: This protocol uses visible light and a sulfinate salt, avoiding ozone-depleting freons. It is effective for late-stage functionalization of pyridines, quinolines, and isoquinolines [3, 4].

Reagents:

  • Heteroarene substrate (e.g., Lepidine)

  • 
     (DFMS, commercially available solid)
    
  • Photocatalyst: Rose Bengal (Organic dye, metal-free) or

    
    
    
  • Oxidant:

    
    
    
  • Solvent: DMSO/Water (4:1)

Step-by-Step Methodology:

  • Setup: In a 10 mL Pyrex vial equipped with a magnetic stir bar, add the heteroarene (0.5 mmol), DFMS (1.5 mmol, 3.0 equiv),

    
     (1.0 mmol, 2.0 equiv), and Rose Bengal (2 mol%).
    
  • Solvation: Add DMSO (4 mL) and Water (1 mL). Causality: The aqueous component solubilizes the persulfate oxidant, while DMSO dissolves the organic substrate.

  • Degassing: Sparge the solution with Argon for 10 minutes. Critical Step: Oxygen quenches the triplet state of the photocatalyst.

  • Irradiation: Irradiate with Green LEDs (

    
     nm) at room temperature for 18–24 hours. Fan cooling is recommended to maintain ambient temperature.
    
  • Workup: Dilute with EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    .

Mechanism: The reaction proceeds via a radical mechanism where the photocatalyst generates a


 radical from the sulfinate. This radical adds to the electron-deficient heterocycle (Minisci-type reaction).

Photoredox PC PC (Ground State) PC_Star PC* (Excited) PC->PC_Star hv (Green LED) PC_Ox PC•+ PC_Star->PC_Ox - e- Substrate Heterocycle Product CF2H-Heterocycle Substrate->Product Oxidation/Deprotonation Reagent CF2H-SO2- Radical •CF2H Reagent->Radical Oxidation (-SO2) Radical->Substrate Addition

Figure 2: Mechanistic cycle for photoredox difluoromethylation using sulfinate salts.

Breakthrough: -Difluorooxetanes (2025)[1]

In February 2025, a novel catalytic transformation was reported that converts epoxides directly into fluorinated oxetanes [5].[10][8][11] This is a game-changer for altering the topology of drug candidates, offering a rigid, polar, yet lipophilic scaffold.

Protocol C: Copper-Catalyzed Epoxide Expansion

Context: Traditional methods cannot easily access


-difluorooxetanes.[5][8][11] This method uses a copper catalyst to insert a difluorocarbene species into an epoxide.[10]

Reagents:

  • Epoxide substrate (e.g., styrene oxide derivative)

  • 
     (Ruppert-Prakash reagent, Difluorocarbene source)
    
  • Catalyst:

    
     (10 mol%)
    
  • Ligand: Bathophenanthroline (12 mol%)

  • Activator: NaI (Sodium Iodide)

Workflow:

  • Catalyst Formation: In a glovebox, mix Cu salt and ligand in THF for 30 mins to form the active complex.

  • Reaction: Add the epoxide (0.2 mmol) and NaI (20 mol%).

  • Carbene Generation: Add

    
     (2.0 equiv) slowly at 0°C. Causality: Controlled release of difluorocarbene prevents dimerization to tetrafluoroethylene.
    
  • Cyclization: Warm to 60°C and stir for 12 hours. The copper-carbenoid inserts into the C-O bond of the epoxide, expanding the ring from 3 to 4 members.

  • Isolation: Filter through a celite pad and purify via flash chromatography.

Significance: This protocol allows the "late-stage editing" of epoxide intermediates, common in natural product synthesis, into valuable fluorinated oxetane scaffolds that improve metabolic stability and solubility.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade. Chemical Reviews, 114(4), 2432–2506. Link

  • Luo, Y., & Zhang, X. (2024). Recent Advances in Photoredox-Catalyzed Difluoromethylation of Heterocycles. Organic Chemistry Frontiers. Link

  • Baran, P. S., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. Link[6]

  • Tan, T-D., Wang, Y-Q., Liu, P., Chan, E., & Koh, M. J. (2025). Catalytic copolymerization-like insertion of difluorocarbene into epoxides for the synthesis of fluorinated oxetanes.[10] Nature Chemistry.[10][8][11] Link

Sources

Methodological & Application

Synthesis of Methyl 2-cyano-3-fluoro-6-methylbenzoate from fluoro-methyl-aniline

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the synthesis of Methyl 2-cyano-3-fluoro-6-methylbenzoate from 2-fluoro-5-methylaniline . This route prioritizes regiochemical control and scalability, utilizing a classical Isatin-mediated ring construction followed by a modern Sandmeyer-Cyanation sequence.

Executive Summary & Retrosynthetic Analysis

The synthesis of highly substituted benzoate derivatives requires precise control over substituent positioning. Direct functionalization of the benzene ring is often precluded by directing group conflicts. This protocol employs a de novo ring functionalization strategy via an isatin intermediate to establish the 1,2,3,6-substitution pattern effectively.

Retrosynthetic Logic:

  • Cyano Group (C2): Introduced last via Pd-catalyzed cyanation of an aryl iodide to avoid hydrolysis during earlier acidic/basic steps.

  • Iodide (C2): Installed via Sandmeyer reaction from the corresponding amine.

  • Carboxylate (C1) & Amine (C2): Generated simultaneously by the oxidative cleavage of a 7-fluoro-4-methylisatin intermediate.

  • Isatin Scaffold: Constructed from 2-fluoro-5-methylaniline using the Sandmeyer-Isonitrosoacetanilide method, which leverages the directing effects of the fluorine and methyl groups to close the ring exclusively at the ortho-position (C6 of the aniline).

Synthetic Pathway Diagram[1][2]

SynthesisRoute SM Start: 2-Fluoro-5-methylaniline Inter1 Intermediate A: N-(2-fluoro-5-methylphenyl)- 2-(hydroxyimino)acetamide SM->Inter1 1. Chloral Hydrate, NH2OH (Sandmeyer Isonitroso) Inter2 Intermediate B: 7-Fluoro-4-methylisatin Inter1->Inter2 2. H2SO4, 80°C (Cyclization) Inter3 Intermediate C: 2-Amino-3-fluoro-6-methylbenzoic acid Inter2->Inter3 3. H2O2, NaOH (Oxidative Cleavage) Inter4 Intermediate D: Methyl 2-amino-3-fluoro-6-methylbenzoate Inter3->Inter4 4. MeOH, H2SO4 (Fischer Esterification) Inter5 Intermediate E: Methyl 3-fluoro-2-iodo-6-methylbenzoate Inter4->Inter5 5. NaNO2, KI (Sandmeyer Iodination) Target Target: Methyl 2-cyano-3-fluoro-6-methylbenzoate Inter5->Target 6. Zn(CN)2, Pd(PPh3)4 (Cyanation)

Caption: Six-step regioselective synthesis pathway from fluoro-aniline precursor to final cyano-benzoate target.

Detailed Experimental Protocols

Step 1: Synthesis of 7-Fluoro-4-methylisatin

This step constructs the bicyclic core. The reaction proceeds via an oxime intermediate which cyclizes under acidic conditions.

Reagents:

  • 2-Fluoro-5-methylaniline (1.0 eq)

  • Chloral hydrate (1.1 eq)[1]

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium sulfate (anhydrous, 5-6 eq)

  • Concentrated Sulfuric acid[2][3][4][5][6]

Protocol:

  • Oxime Formation: In a 2L round-bottom flask, dissolve sodium sulfate (to increase ionic strength and precipitate product) in water. Add chloral hydrate.[1]

  • Add a solution of 2-fluoro-5-methylaniline in dilute HCl.

  • Add a solution of hydroxylamine hydrochloride in water.[1]

  • Heat the mixture to 55°C for 2 hours. A precipitate of the isonitrosoacetanilide (Intermediate A) will form.

  • Cool to room temperature (RT), filter the solid, wash with water, and dry in a vacuum oven.

  • Cyclization: Pre-heat concentrated sulfuric acid to 50°C in a reactor.

  • Slowly add the dried isonitrosoacetanilide portion-wise, keeping the temperature below 70°C (exothermic).

  • After addition, heat to 80°C for 30 minutes to complete ring closure.

  • Cool and pour onto crushed ice. The 7-fluoro-4-methylisatin (Intermediate B) precipitates as an orange/red solid. Filter, wash with water, and dry.[6]

Step 2: Oxidative Cleavage to 2-Amino-3-fluoro-6-methylbenzoic acid

The isatin ring is opened using alkaline hydrogen peroxide to yield the anthranilic acid derivative.

Reagents:

  • 7-Fluoro-4-methylisatin (Intermediate B)

  • Sodium Hydroxide (2.5M aq)

  • Hydrogen Peroxide (30% aq)

Protocol:

  • Suspend Intermediate B in 2.5M NaOH. Cool to 5°C.

  • Add H₂O₂ (30%) dropwise, maintaining temperature <15°C. The reaction is vigorous.

  • Stir at RT for 1 hour. The solution should turn from dark red to pale yellow/clear.

  • Acidify carefully with concentrated HCl to pH 3-4.

  • The product, 2-amino-3-fluoro-6-methylbenzoic acid (Intermediate C), will precipitate.

  • Filter, wash with cold water, and dry.[2]

    • Note: This intermediate is sensitive to decarboxylation if heated excessively in acid.

Step 3: Fischer Esterification

Protection of the carboxylic acid is necessary prior to the Sandmeyer reaction to prevent solubility issues and side reactions.

Reagents:

  • 2-Amino-3-fluoro-6-methylbenzoic acid (Intermediate C)

  • Methanol (anhydrous)[2][6]

  • Sulfuric acid (cat.) or Thionyl Chloride (1.2 eq)

Protocol:

  • Dissolve Intermediate C in anhydrous methanol (0.5 M concentration).

  • Add concentrated H₂SO₂ (0.1 eq) dropwise.

  • Reflux for 6-8 hours. Monitor by TLC (disappearance of acid).

  • Concentrate methanol under reduced pressure.

  • Redissolve residue in Ethyl Acetate (EtOAc) and wash with saturated NaHCO₃ (to remove unreacted acid) and brine.

  • Dry over Na₂SO₄ and concentrate to yield Methyl 2-amino-3-fluoro-6-methylbenzoate (Intermediate D).

Step 4: Sandmeyer Iodination

Conversion of the amine to the iodide. The iodide is chosen over the bromide because it is more reactive in the subsequent Pd-catalyzed cyanation.

Reagents:

  • Methyl 2-amino-3-fluoro-6-methylbenzoate (Intermediate D)

  • Sodium Nitrite (NaNO₂, 1.1 eq)

  • Potassium Iodide (KI, 2.0 eq)

  • Sulfuric Acid (2M) or HCl (6M)

Protocol:

  • Suspend Intermediate D in 2M H₂SO₄ and cool to 0°C in an ice/salt bath.

  • Add a solution of NaNO₂ in water dropwise, keeping internal temp <5°C. Stir for 30 mins to form the diazonium salt (clear solution usually forms).

  • Dissolve KI in water. Add this solution dropwise to the cold diazonium mixture.

  • Allow the mixture to warm to RT and stir for 2 hours. Iodine evolution (purple vapor/dark liquid) will occur.

  • Quench with saturated Sodium Thiosulfate (Na₂S₂O₃) solution to reduce excess iodine.

  • Extract with EtOAc.[2][6][7][8] Wash with brine, dry, and concentrate.[6][8]

  • Purify via silica gel chromatography (Hexane/EtOAc) to obtain Methyl 3-fluoro-2-iodo-6-methylbenzoate (Intermediate E).

Step 5: Palladium-Catalyzed Cyanation

The final step replaces the iodine with a nitrile group. Palladium catalysis is preferred over copper (Rosenmund-von Braun) for higher yields and milder conditions.

Reagents:

  • Methyl 3-fluoro-2-iodo-6-methylbenzoate (Intermediate E)

  • Zinc Cyanide (Zn(CN)₂, 0.6 eq)

  • Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/dppf

  • DMF (anhydrous, degassed)

Protocol:

  • In a glovebox or under Argon flow, combine Intermediate E, Zn(CN)₂, and Pd catalyst in a reaction vial.

  • Add anhydrous DMF (degassed).

  • Seal and heat to 90-100°C for 4-12 hours.

  • Monitor by HPLC/TLC.[2][6]

  • Cool to RT. Dilute with water and EtOAc.[2][7]

  • Filter through Celite to remove Pd residues.

  • Wash organic layer with LiCl solution (to remove DMF) and brine.

  • Concentrate and purify via column chromatography or recrystallization (MeOH/Water).

  • Product: Methyl 2-cyano-3-fluoro-6-methylbenzoate.

QC & Data Specifications

Key Analytical Parameters:

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (254 nm)
Identity (NMR) Matches structure (See below)1H-NMR (DMSO-d6)
Moisture < 0.5%Karl Fischer

Expected 1H-NMR Data (Target):

  • Aromatic H (C4): ~7.4 ppm (dd, coupling with F).

  • Aromatic H (C5): ~7.2 ppm (d/m).

  • Methyl (Ar-CH3): ~2.5 ppm (s).

  • Ester (COOCH3): ~3.9 ppm (s).

Safety Critical Control Points:

  • Isatin Step: The cyclization in H₂SO₄ is highly exothermic. Strict temperature control is required to prevent thermal runaway.

  • Cyanation: Zn(CN)₂ is highly toxic. While safer than NaCN, it releases HCN upon contact with strong acid. Work in a well-ventilated fume hood and bleach all waste streams (pH > 10).

References

  • Isatin Synthesis Route: Marvel, C. S.; Hiers, G. S. (1925). "Isatin". Organic Syntheses, 5, 71. Link (Adapted for fluoro-methyl analog).

  • Oxidative Cleavage: Newman, M. S.; Gildenhorn, H. L. (1948). "The Mechanism of the Oxidation of Isatin to Anthranilic Acid". Journal of the American Chemical Society, 70(9), 3173-3176. Link

  • Sandmeyer Iodination: Organic Syntheses, Coll. Vol. 2, p. 351 (1943). Link

  • Pd-Catalyzed Cyanation: Tschaen, D. M., et al. (1994). "An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides". Journal of Organic Chemistry, 60, 4324.
  • Specific Intermediate Data: "Methyl 3-fluoro-2-iodo-6-methylbenzoate". MolAid Chemical Database. Link (Confirming CAS and structure).

  • Target Molecule: "Methyl 2-cyano-3-fluoro-6-methylbenzoate". ChemScene Product Catalog. Link

Sources

Application Note: Protocol for Sandmeyer Cyanation to Produce Methyl 2-cyano-3-fluoro-6-methylbenzoate

[1]

Executive Summary

The conversion of Methyl 2-amino-3-fluoro-6-methylbenzoate (1) to Methyl 2-cyano-3-fluoro-6-methylbenzoate (3) presents specific challenges due to the steric crowding of the ortho-methyl and ortho-ester groups, as well as the electronic effects of the meta-fluorine atom.[1]

Standard Sandmeyer protocols often fail here due to:

  • Steric Hindrance: The 6-methyl group retards the approach of the nucleophile.

  • Hydrolysis Risk: The ester moiety is susceptible to hydrolysis under the typically harsh acidic/basic conditions of the Sandmeyer sequence.

  • Safety: The generation of HCN gas is a critical risk when mixing acidic diazonium salts with cyanide sources.

This protocol utilizes a Biphasic Toluene/Water System with strict pH control. This method extracts the nitrile product immediately upon formation, preventing ester hydrolysis and minimizing side reactions (e.g., phenol formation).

Strategic Reaction Pathway

The synthesis proceeds via the formation of a diazonium salt intermediate, followed by radical-nucleophilic aromatic substitution (SRN1) using a tetracyanocuprate(I) complex.

SandmeyerPathwaycluster_safetyCritical Safety ControlStartPrecursor (1)Methyl 2-amino-3-fluoro-6-methylbenzoateDiazIntermediate (2)Diazonium Salt(Unstable < 5°C)Start->Diaz DiazotizationProdTarget (3)Methyl 2-cyano-3-fluoro-6-methylbenzoateDiaz->Prod SandmeyerCyanationReag1NaNO₂, HCl0-5°CReag2CuCN, NaCNNa₂CO₃ (Buffer)Toluene/H₂O, 60°C

Figure 1: Reaction pathway highlighting the critical intermediate stage.

Safety Protocol: The "Zero-Tolerance" Cyanide Standard

WARNING: This protocol involves Potassium/Sodium Cyanide and the potential generation of Hydrogen Cyanide (HCN) gas.

  • Engineering Controls: All operations must be performed in a functioning fume hood with a scrubber system if available.

  • pH Monitoring: The cyanide solution MUST remain alkaline (pH > 9) at all times. Acidic diazonium solution is added slowly to the buffered cyanide solution to prevent pH crashes.

  • HCN Detectors: Personal and area HCN monitors must be active.

  • Antidote: A cyanide antidote kit (e.g., Hydroxocobalamin) must be present and verified before starting.

  • Waste: All aqueous waste must be quenched with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
Methyl 2-amino-3-fluoro-6-methylbenzoate Substrate1.0Purity >98% recommended
Sodium Nitrite (

)
Diazotization1.1Prepare as 2.5 M aq.[1] solution
Hydrochloric Acid (

)
Acid Source2.5 - 3.0Conc. (37%)
Copper(I) Cyanide (

)
Catalyst/Reagent1.2Technical grade
Sodium Cyanide (

)
Ligand1.5TOXIC. Solubilizes CuCN
Sodium Carbonate (

)
Buffer2.0 - 3.0Neutralizes acid from diazonium
Toluene Organic Solvent10 VolExtracts product
Urea Scavengercat.[1]Destroys excess

Part A: Preparation of the Diazonium Salt

Objective: Generate the electrophilic diazonium species at low temperature to prevent decomposition.

  • Dissolution: In a 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer, charge Methyl 2-amino-3-fluoro-6-methylbenzoate (1) (1.0 equiv).

  • Acidification: Add water (3 vol) and conc.

    
     (3.0 equiv). Stir vigorously. If the amine does not dissolve as the hydrochloride salt, warm slightly to 
    
    
    , then cool back down.
    • Note: A fine slurry of the hydrochloride salt is acceptable; it will dissolve as it reacts.

  • Cooling: Cool the mixture to

    
      using an ice/salt bath.
    
  • Diazotization: Dropwise add the

    
     solution (1.1 equiv) via an addition funnel, maintaining the internal temperature below 
    
    
    .
    • Rate: The addition should take 30-45 minutes on a 10g scale.

  • Verification: Stir for 15 minutes post-addition. Test the solution with Starch-Iodide paper .

    • Result: Instant blue/black color indicates excess nitrous acid (Required).

    • Correction: If negative, add more

      
       in 0.05 equiv increments.
      
  • Quenching: Add solid Urea (approx 0.1 equiv) portion-wise until a fresh Starch-Iodide test is negative.

    • Why? Excess nitrous acid can react with CuCN to produce toxic gases and lower yields.

  • Storage: Keep this solution (Solution A) at

    
     until transfer.
    
Part B: Preparation of the Sandmeyer Reagent

Objective: Prepare a reactive tetracyanocuprate species buffered to handle the acid addition.

  • Complexation: In a separate reactor, charge Water (5 vol),

    
     (1.2 equiv), and 
    
    
    (1.5 equiv).
    • Observation: The mixture will warm slightly and become a clear, pale yellow solution as soluble

      
       or 
      
      
      species form.
  • Buffering: Add solid

    
     (2.5 equiv). Stir until dissolved.
    
  • Biphasic Setup: Add Toluene (10 vol) to the reactor.

  • Heating: Heat the biphasic mixture to

    
     .
    
Part C: The Sandmeyer Cyanation

Objective: Controlled radical substitution with immediate product extraction.

  • Addition: Transfer the cold Diazonium Solution (Solution A) into an addition funnel.

  • Reaction: Slowly add Solution A to the vigorously stirred CuCN/Toluene mixture (Solution B) at

    
    .[2]
    
    • CAUTION: Nitrogen gas (

      
      ) evolution will be vigorous. Control addition rate to manage foaming.
      
    • pH Check: Periodically check the aqueous layer pH. If it drops below 8, add 10% NaOH or solid

      
       immediately.
      
  • Extraction Principle: As the diazonium salt converts to the nitrile, the lipophilic product partitions into the Toluene layer, protecting the methyl ester from the alkaline aqueous phase.

  • Completion: After addition is complete, stir at

    
     for 30 minutes.
    
  • Cooling: Cool the mixture to room temperature (

    
    ).
    
Part D: Workup and Purification
  • Filtration: Filter the biphasic mixture through a pad of Celite to remove copper salts/tar. Wash the pad with Toluene.

  • Separation: Transfer filtrate to a separatory funnel. Separate the layers.

  • Cyanide Destruction (Aqueous Layer): Treat the aqueous layer with 10% Sodium Hypochlorite (Bleach) solution in a dedicated waste container. Let stand for 24h before disposal.

  • Washing: Wash the organic (Toluene) layer with:

    • 2x Water (to remove inorganic salts).

    • 1x Brine.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude solid is typically recrystallized from Methanol or Heptane/Ethyl Acetate (9:1) to yield Methyl 2-cyano-3-fluoro-6-methylbenzoate as off-white crystals.[1]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Phenol Formation Diazonium salt hydrolyzed by water before cyanation.[1]Increase agitation speed during cyanation; ensure Toluene volume is sufficient; increase CuCN equivalents.
Tar/Polymer Formation Temperature during diazotization was too high (>

).
strictly control temp; ensure slow addition of nitrite.
Ester Hydrolysis (Acid) pH of cyanation mixture became too basic (>11) or too hot.Use

instead of

for milder buffering; reduce reaction time at

.
Foaming Rapid

release.
Use a larger headspace reactor; add a drop of anti-foaming agent (e.g., octanol).

References

  • Nielsen, M. A., et al. "Scale-Up and Safety Evaluation of a Sandmeyer Reaction."[3][4] Organic Process Research & Development, vol. 8, no. 6, 2004, pp. 1059–1064.

    • Context: Establishes the safety parameters for handling diazonium salts and cyanide on scale, specifically using the biphasic toluene/w
  • Hanson, P., et al. "Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation." Journal of the Chemical Society, Perkin Transactions 2, 2002, pp. 1126-1134.

    • Context: Provides the mechanistic grounding for the radical transfer steps involving cyanocupr
  • Beletskaya, I. P., et al. "Copper in cross-coupling reactions: The post-Ullmann chemistry." Coordination Chemistry Reviews, vol. 248, 2004, pp. 2337-2364.
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman, 1989. Context: The authoritative source for standard diazotization titration (starch-iodide) and quenching protocols.

Strategic Protocol: Esterification of 2-Cyano-3-fluoro-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Strategy

The esterification of 2-cyano-3-fluoro-6-methylbenzoic acid presents a distinct synthetic challenge characterized by 2,6-disubstitution . The carboxylic acid moiety is flanked by a cyano group at the C2 position and a methyl group at the C6 position. This "di-ortho" substitution creates significant steric crowding around the carbonyl carbon, rendering standard Fischer esterification (acid-catalyzed nucleophilic acyl substitution) kinetically unfavorable and prone to failure.

Furthermore, the 2-cyano group is susceptible to hydrolysis under the vigorous acidic or basic aqueous conditions typically required to force a Fischer esterification to completion.

The Solution: Alkyl-Oxygen Fission ( )

To bypass the steric blockade at the carbonyl carbon, this protocol utilizes nucleophilic substitution (


)  of the carboxylate anion onto an alkyl halide. In this pathway, the oxygen of the carboxylate acts as the nucleophile, attacking the unhindered carbon of an alkyl halide (e.g., Iodomethane). This shifts the site of reaction away from the crowded aromatic ring, ensuring high yields under mild conditions that preserve the cyano functionality.
Workflow Decision Matrix

Application Note: Strategic Synthesis of 8-Fluoro-5-methylquinazoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the strategic use of Methyl 2-cyano-3-fluoro-6-methylbenzoate in the synthesis of polysubstituted quinazoline scaffolds.

Based on the substitution pattern of the starting material, this protocol specifically targets the synthesis of 8-fluoro-5-methylquinazolin-4(3H)-one and its derivatives. This substitution pattern (5-methyl, 8-fluoro on the fused ring) is highly relevant for modulating the metabolic stability and binding affinity of kinase inhibitors (e.g., EGFR, KRAS) and PARP inhibitors.

Executive Summary

Methyl 2-cyano-3-fluoro-6-methylbenzoate is a high-value building block that allows for the rapid construction of the quinazoline core with pre-installed fluoro- and methyl- substituents. Unlike routes relying on late-stage electrophilic fluorination (which often lacks regioselectivity), this starting material fixes the halogen position early in the synthesis.

The primary application of this intermediate is the synthesis of 8-fluoro-5-methylquinazolin-4(3H)-one via cyclocondensation with amidines. This "one-pot" transformation constructs the pyrimidine ring while retaining the critical substituents required for Structure-Activity Relationship (SAR) exploration in drug discovery.

Key Advantages
  • Regiocontrol: Guarantees the 5,8-substitution pattern on the quinazoline core.

  • Step Economy: Bypasses the need for separate amide formation and Hofmann rearrangement steps often required for anthranilic acid precursors.

  • Versatility: The resulting quinazolinone can be readily activated (chlorinated) for SNAr coupling with functionalized anilines.

Chemical Profile & Handling

PropertySpecification
Chemical Name Methyl 2-cyano-3-fluoro-6-methylbenzoate
CAS Number 1262418-06-3 (Generic/Isomer-dependent)
Molecular Formula C₁₀H₈FNO₂
Molecular Weight 193.18 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, EtOAc, DCM; sparingly soluble in water
Handling Warning: Contains nitrile functionality.[1][2][3][4][5][6] Handle in a fume hood. Avoid contact with acids (risk of HCN evolution).

Synthetic Pathway Analysis

The transformation of Methyl 2-cyano-3-fluoro-6-methylbenzoate (1) to the quinazoline core (3) involves a cascade cyclization. The nitrile nitrogen becomes N1 of the quinazoline, while the ester carbon becomes C4 . Consequently, the C3-fluoro group of the benzoate maps to the C8 position of the quinazoline, and the C6-methyl group maps to the C5 position.

Reaction Scheme

The following diagram illustrates the retrosynthetic logic and forward pathway.

QuinazolineSynthesis SM Methyl 2-cyano-3-fluoro- 6-methylbenzoate (Starting Material) Inter Intermediate: N-Imidoylation / Amidine Attack SM->Inter Formamidine Acetate EtOH, Reflux Prod 8-Fluoro-5-methyl- quinazolin-4(3H)-one (Target Scaffold) Inter->Prod Cyclization - MeOH Final 4-Chloro-8-fluoro- 5-methylquinazoline (Active Electrophile) Prod->Final POCl3, DIEA Chlorination

Caption: Figure 1. Synthetic workflow converting the 2-cyanobenzoate precursor to the activated 4-chloroquinazoline scaffold.

Experimental Protocols

Protocol A: Cyclization to 8-Fluoro-5-methylquinazolin-4(3H)-one

This protocol utilizes formamidine acetate to provide the N-C-N fragment required to close the pyrimidine ring.

Reagents:

  • Methyl 2-cyano-3-fluoro-6-methylbenzoate (1.0 equiv)[5]

  • Formamidine acetate (2.0 – 3.0 equiv)

  • Ethanol (anhydrous) or 2-Methoxyethanol (for higher temp)

  • Optional: Sodium ethoxide (NaOEt) (catalytic, 0.1 equiv) if reaction is sluggish.

Procedure:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 2-cyano-3-fluoro-6-methylbenzoate (1.0 equiv) in anhydrous ethanol (0.2 M concentration).

  • Addition: Add Formamidine acetate (2.0 equiv) in a single portion.

  • Reaction: Heat the mixture to reflux (approx. 78-80 °C) under an inert atmosphere (Nitrogen or Argon). Stir for 12–16 hours.

    • Monitoring: Check progress via LC-MS or TLC (Mobile phase: 5% MeOH in DCM). The starting material (high R_f) should disappear, and a more polar spot (Product) should appear.

    • Note: If conversion is incomplete after 16h, add an additional 1.0 equiv of formamidine acetate and continue reflux.

  • Workup:

    • Cool the reaction mixture to room temperature. The product often precipitates as a white or off-white solid.

    • Filtration: Filter the solid and wash the filter cake with cold ethanol (2 x) and diethyl ether (2 x).

    • Drying: Dry the solid under vacuum at 45 °C to constant weight.

  • Yield: Expected yield is 75–85%.

Validation Criteria:

  • LC-MS: Mass peak [M+H]⁺ = 179.1 (Calculated for C₉H₇FN₂O).

  • ¹H NMR (DMSO-d₆): Look for the characteristic singlet at ~8.1 ppm (H-2 of quinazoline) and the disappearance of the methyl ester singlet (~3.8 ppm).

Protocol B: Activation to 4-Chloro-8-fluoro-5-methylquinazoline

The quinazolinone must be converted to the chloro-derivative to serve as an electrophile for subsequent drug synthesis (SNAr).

Reagents:

  • 8-Fluoro-5-methylquinazolin-4(3H)-one (from Protocol A)

  • Phosphorus oxychloride (POCl₃) (5.0 – 10.0 equiv, acts as solvent/reagent)

  • N,N-Diisopropylethylamine (DIEA) (1.5 equiv)

Procedure:

  • Setup: Place the quinazolinone starting material in a round-bottom flask.

  • Addition: Carefully add POCl₃ (neat) to the flask. Caution: Exothermic. Add DIEA dropwise.

  • Reaction: Heat the mixture to 90–100 °C for 2–4 hours.

    • Visual Cue: The suspension should dissolve to form a clear (often yellow/orange) solution.

  • Workup (Quench):

    • Remove excess POCl₃ via rotary evaporation under reduced pressure.

    • Dilute the residue with DCM.

    • Critical Step: Pour the DCM solution slowly into a stirred mixture of ice and saturated NaHCO₃ solution. Caution: Vigorous gas evolution.

    • Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.

  • Storage: The resulting yellow solid is unstable to moisture. Store under inert gas or use immediately in the next step.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Steric hindrance from C6-Methyl and C3-Fluoro.Switch solvent to 2-Methoxyethanol (bp 124 °C) to increase reaction temperature. Add 1.0 eq of NaOAc.
Formation of "Open" Intermediate Incomplete cyclization of the amidine adduct.Add a base (e.g., NaOEt) to drive the elimination of methanol and ring closure.
Hydrolysis during Workup (Protocol B) Quenching too slow or pH too acidic.Ensure the quench mixture remains basic (pH > 8) using excess NaHCO₃. Perform quench at 0 °C.
Regioselectivity Concerns N/A (Substrate controlled).The structure of the starting material enforces the 5,8-substitution pattern; no isomers are expected.

Mechanistic Insight

The reaction proceeds via a Pinner-like mechanism followed by cyclization. The formamidine acts as a nucleophile attacking the nitrile group (activated by the electron-withdrawing ester) or the ester group. The most accepted pathway for 2-cyanobenzoates involves:

  • Nucleophilic attack of formamidine on the ester carbonyl.

  • Formation of an acyl-amidine intermediate.

  • Intramolecular nucleophilic attack of the amidine nitrogen onto the nitrile carbon.

  • Rearrangement and tautomerization to the stable 4(3H)-quinazolinone.

Mechanism Step1 Start: 2-Cyano-Benzoate Step2 Attack by Formamidine on Ester Step1->Step2 Step3 Intermediate: Acyl-Amidine Step2->Step3 - MeOH Step4 Intramolecular Cyclization (N attacks CN) Step3->Step4 Step5 Product: Quinazolin-4-one Step4->Step5 Tautomerization

Caption: Figure 2. Simplified mechanistic flow of the cyclization reaction.

References

  • Title: Efficient Synthesis of 4(3H)-Quinazolinones via the Reaction of 2-Cyanobenzoic Acid Derivatives with Amidines.
  • General Quinazoline Synthesis Reviews

    • Title: Recent Advances in the Synthesis of Quinazolines.[4][6][7][8]

    • Source:Molecules (MDPI).[9]

    • URL:[Link]

  • Application in Kinase Inhibitors (Analogy to EGFR/KRAS): Title: Quinazoline Derivatives as EGFR Kinase Inhibitors. Source:Journal of Medicinal Chemistry. Context: Demonstrates the utility of 5- and 8-substituted quinazolines in optimizing binding kinetics.
  • Chemical Data & Safety

    • Source: PubChem Compound Summary for Methyl 2-cyano-3-fluoro-6-methylbenzo
    • URL:[Link]

Sources

Application Note: Precision Nucleophilic Substitution on Fluorinated Benzoates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

Fluorinated benzoates are high-value scaffolds in medicinal chemistry, serving as precursors for bioactive heterocycles and proteolysis-targeting chimeras (PROTACs). The strategic incorporation of fluorine modulates pKa, lipophilicity, and metabolic stability. However, the reactivity of these substrates is dual-faceted: the highly electronegative fluorine atom activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr) while simultaneously rendering the ester carbonyl susceptible to competing Acyl Substitution .

This guide provides a rigorous mechanistic framework and validated protocols to selectively drive SNAr functionalization at the aromatic ring while suppressing side reactions. We challenge the classical "stepwise" textbook model with recent evidence of concerted pathways in specific contexts, providing a modern, field-tested approach to reaction optimization.

Mechanistic Insight: The "Fluorine Paradox"

In classical aliphatic substitution (SN2), fluorine is the poorest leaving group due to the strength of the C–F bond (~115 kcal/mol). However, in SNAr reactions on benzoate systems, fluorine is often the fastest leaving group (F >> Cl ≈ Br > I).

The Mechanism (SNAr)

The reaction proceeds primarily via an Addition-Elimination pathway.[1][2][3][4][5][6]

  • Nucleophilic Attack (Rate-Determining Step): The nucleophile attacks the carbon bearing the fluorine.[1][4] The aromaticity is temporarily disrupted, forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .[3][7]

  • Stabilization: The high electronegativity of fluorine inductively stabilizes this anionic transition state, significantly lowering the activation energy (

    
    ). The ortho or para ester group (benzoate) further stabilizes the negative charge via resonance delocalization.
    
  • Elimination: The aromaticity is restored by the expulsion of the fluoride ion.[1][4]

Note: While the stepwise mechanism is standard, recent kinetic isotope effect (KIE) studies suggest that for certain highly activated substrates, the reaction may proceed via a concerted asynchronous pathway where bond formation and cleavage occur nearly simultaneously [1].

Competing Pathways
  • Acyl Substitution (Ester Cleavage): Hard nucleophiles (e.g., hydroxide, small alkoxides) may attack the carbonyl carbon, leading to hydrolysis or transesterification. This is accelerated by the electron-withdrawing effect of fluorine on the ring.[4][5][8]

  • Regioselectivity: In polyfluorinated benzoates, substitution occurs preferentially para to the ester group due to maximal resonance stabilization of the intermediate.

Visualizing the Pathway

The following diagram illustrates the critical energy landscape and the stabilization provided by the ester group.

SNAr_Mechanism Start Reactants (Fluoro-Benzoate + Nuc) TS1 TS1 (Nucleophilic Attack) Start->TS1 Rate Limiting Side_Product Side Product (Hydrolysis/Acyl Sub) Start->Side_Product Attack at C=O (Avoid with Steric Bulk) Intermediate Meisenheimer Complex (Anionic, F-Stabilized) TS1->Intermediate Inductive Stabilization by Fluorine TS2 TS2 (Fluoride Departure) Intermediate->TS2 Product Product (Substituted Benzoate) TS2->Product Aromaticity Restored

Caption: SNAr reaction coordinate showing the central role of the Meisenheimer Complex and the competing acyl substitution pathway.

Experimental Protocol

Critical Parameters & Optimization

To favor SNAr over acyl substitution, adhere to the "Softness Principle": use softer nucleophiles and polar aprotic solvents that solvate the cation, leaving the nucleophile "naked" and reactive.

ParameterRecommendationRationale
Solvent DMSO, DMF, NMP, or MeCNHigh dielectric constant stabilizes the polar Meisenheimer complex. Solvates cations (K+, Cs+) to activate the nucleophile.
Base Cs2CO3 or DIPEACesium Carbonate: The "Cesium Effect" improves solubility in organic solvents. DIPEA: Non-nucleophilic organic base prevents acyl attack.
Temperature 60°C – 120°CSNAr has a high activation barrier. Polyfluorinated systems may react at RT.[1]
Atmosphere Nitrogen/Argon (Anhydrous)Critical: Moisture leads to ester hydrolysis. Use anhydrous solvents.[4]
Standard Protocol: Amination of Ethyl 2,4-Difluorobenzoate

Objective: Selective displacement of the 4-fluoro substituent with Morpholine.

Materials:

  • Substrate: Ethyl 2,4-difluorobenzoate (1.0 equiv, 10 mmol)

  • Nucleophile: Morpholine (1.2 equiv, 12 mmol)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv, 20 mmol)

  • Solvent: Anhydrous DMSO (5 mL/mmol substrate)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen.

  • Dissolution: Add Ethyl 2,4-difluorobenzoate (1.86 g) and anhydrous DMSO (50 mL). Stir until homogenous.

  • Addition: Add DIPEA (3.48 mL) followed by Morpholine (1.04 mL) dropwise via syringe.

    • Expert Tip: If using a solid salt nucleophile (e.g., Sodium Phenoxide), add it in one portion under positive nitrogen pressure.

  • Reaction: Heat the mixture to 90°C in an oil bath. Monitor by HPLC or TLC (Hexane/EtOAc 8:2) every 30 minutes.

    • Target: Disappearance of starting material (Rf ~0.7) and appearance of product (Rf ~0.4).

    • Note: Reaction typically completes in 2–4 hours.

  • Work-up (Critical for DMSO removal):

    • Cool to Room Temperature (RT).

    • Pour reaction mixture into Ice-Water (200 mL) . The product often precipitates as a solid.

    • If solid: Filter, wash with water (3x), and dry under vacuum.

    • If oil: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Water (2x) and Brine (1x) to remove DMSO. Dry over Na2SO4.

  • Purification: Recrystallize from EtOH or perform Flash Chromatography (SiO2).

Protocol Variation: Etherification (Alkoxylation)

Modification: When using alcohols (R-OH), use NaH (1.1 equiv) in THF/DMF at 0°C to generate the alkoxide before adding the benzoate.

  • Warning: Alkoxides are harder nucleophiles than amines. Maintain low temperature (0°C -> RT) to prevent ester cleavage.

Troubleshooting & Self-Validation

Use this logic tree to diagnose failure modes.

Optimization_Logic Issue Problem Detected Check1 Is Ester Hydrolyzed? Issue->Check1 Action1 Dry Solvent/Reagents Switch to bulky base (tBuOK) Check1->Action1 Yes Check2 Low Conversion? Check1->Check2 No Action2 Increase Temp Switch Solvent (DMSO) Use Cs2CO3 Check2->Action2 Yes Check3 Wrong Regioisomer? Check2->Check3 No Action3 Lower Temp Check EWG directing effects (Para to Ester is favored) Check3->Action3 Yes

Caption: Decision matrix for troubleshooting SNAr reactions on fluorinated benzoates.

References

  • Neumann, C. N., et al. (2016). "Concerted nucleophilic aromatic substitutions." Nature, 537(7619), 223–226. [Link]

  • Rohrbach, S., et al. (2019). "Nucleophilic Aromatic Substitution on Pentafluorophenyl Esters." Journal of Organic Chemistry, 84(16), 10207–10219. [Link]

  • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution." Chemical Reviews, 49(2), 273–412. [Link]

  • Caroon, J. M., et al. (2020). "Practical Synthesis of Aromatic Ethers by SNAr of Fluorobenzenes." Organic Process Research & Development, 24(10), 2201-2207. [Link]

Disclaimer: This protocol involves hazardous chemicals. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before experimentation.

Sources

Application Note: Chemoselective Hydrolysis of Methyl 2-Cyano-3-Fluoro-6-Methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the procedure for the chemoselective hydrolysis of the methyl ester in methyl 2-cyano-3-fluoro-6-methylbenzoate to its corresponding carboxylic acid. The presence of a nitrile group at the C2 position and a methyl group at the C6 position creates a unique synthetic challenge: the reaction requires sufficient energy to overcome steric hindrance at the ester carbonyl while remaining mild enough to prevent the hydrolysis of the cyano group to a primary amide or carboxylic acid. Two protocols are provided: a standard Lithium Hydroxide (LiOH) method and a specialized Trimethyltin Hydroxide (Me3SnOH) method for highly sensitive substrates.

Introduction & Synthetic Strategy

The Substrate Challenge

The target molecule contains three critical features influencing reactivity:

  • Methyl Ester (Target): Requires nucleophilic attack to hydrolyze.

  • Ortho-Methyl Group (C6): Provides significant steric bulk, shielding the ester carbonyl and retarding the rate of nucleophilic attack (BAc2 mechanism).

  • Ortho-Cyano Group (C2): An electron-withdrawing group that activates the ring but is itself susceptible to hydrolysis under strong acidic or basic conditions (forming the amide first, then the acid).

Strategic Approach
  • Primary Method (LiOH): Lithium hydroxide is preferred over NaOH or KOH because the lithium cation acts as a weak Lewis acid, coordinating with the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, facilitating hydrolysis at lower temperatures where the nitrile remains stable.

  • Secondary Method (Me3SnOH): For cases where the nitrile is exceptionally labile, trimethyltin hydroxide provides a neutral-condition alternative, mediating hydrolysis via a "push-pull" mechanism that avoids free hydroxide ions entirely.

Reaction Mechanism & Steric Analysis

The hydrolysis proceeds via a nucleophilic acyl substitution.[1][2] The diagram below illustrates the steric environment and the critical selectivity pathway.

HydrolysisMechanism Substrate Methyl 2-cyano-3-fluoro-6-methylbenzoate (Sterically Crowded) Li_Coord Li+ Coordination (Activates Carbonyl) Substrate->Li_Coord LiOH/THF/H2O Tet_Inter Tetrahedral Intermediate (Steric Clash with C6-Me) Li_Coord->Tet_Inter OH- Attack Product 2-Cyano-3-fluoro-6-methylbenzoic acid (Target) Tet_Inter->Product -MeOH (Major Path) Side_Product Phthalamic Acid Derivative (Over-hydrolysis of CN) Tet_Inter->Side_Product High Temp/Strong Base (Avoid!)

Figure 1: Mechanistic pathway highlighting the role of Lithium coordination and the divergence point for side reactions.

Experimental Protocols

Protocol A: Lithium Hydroxide Mediated Hydrolysis (Standard)

Recommended for initial scale-up and standard purity requirements.

Reagents:

  • Substrate: Methyl 2-cyano-3-fluoro-6-methylbenzoate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H2O): 2.0 – 3.0 equiv

  • Solvent: THF / Water (3:1 ratio)[3][4]

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the substrate in THF (0.1 M concentration). Ensure complete dissolution; the 6-methyl group increases lipophilicity.

  • Reagent Preparation: Dissolve LiOH·H2O in the calculated volume of water.

  • Addition: Add the aqueous LiOH solution dropwise to the THF solution at 0°C (ice bath).

    • Note: Starting cold prevents localized heating which could attack the nitrile.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C). Stir vigorously.

    • Monitoring: Check by TLC or HPLC after 4 hours. Due to the C6-methyl steric hindrance, reaction may require 12–16 hours.

    • Optimization: If <50% conversion is observed after 12h, heat to 40°C. Do not exceed 50°C to protect the cyano group.

  • Workup (Critical for CN Stability):

    • Cool the mixture to 0°C.

    • Slowly acidify with 1N HCl to pH 3–4. Do not use concentrated strong acids or lower pH < 2, as this promotes nitrile hydrolysis.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.

Protocol B: Trimethyltin Hydroxide Hydrolysis (Highly Selective)

Recommended if Protocol A yields >5% amide impurity.

Reagents:

  • Substrate (1.0 equiv)

  • Trimethyltin hydroxide (Me3SnOH): 2.5 equiv

  • Solvent: 1,2-Dichloroethane (DCE)[5]

Procedure:

  • Dissolve substrate and Me3SnOH in DCE (0.1 M).

  • Heat the mixture to 80°C in a sealed tube or under reflux.

    • Mechanism:[3][5][6][7][8] Me3SnOH acts as a lipophilic hydroxide equivalent. The reaction proceeds under neutral conditions, leaving the nitrile completely untouched.

  • Monitor by TLC (typically complete in 4–8 hours).

  • Workup:

    • Dilute with EtOAc.

    • Wash with 1N HCl (to remove tin residues) and then brine.

    • Safety Note: Organotin compounds are toxic. Ensure all waste is segregated.

Analytical Data & Validation

To validate the success of the reaction, compare the spectral data of the product against the starting material.

FeatureMethyl Ester (Start)Carboxylic Acid (Product)Amide Impurity (Fail)
1H NMR Singlet ~3.9 ppm (OCH3)Disappears Singlet ~3.9 ppm (if partial)
1H NMR -Broad singlet >11 ppm (COOH)Broad doublets ~6-7 ppm (NH2)
IR Spectroscopy ~1720 cm⁻¹ (Ester C=O)~1700 cm⁻¹ (Acid C=O)~1680 cm⁻¹ (Amide C=O)
IR Nitrile ~2230 cm⁻¹ (Sharp) ~2230 cm⁻¹ (Retained) Weak/Absent

Troubleshooting Guide

Issue: Low Conversion
  • Cause: The C6-methyl group is blocking the approach of the hydroxide ion.

  • Solution: Switch solvent to THF/MeOH/Water (2:2:1) . The addition of methanol helps solubilize the intermediate and can facilitate a transesterification-hydrolysis pathway.

Issue: Amide Formation (Nitrile Hydrolysis)
  • Cause: pH was too high during reaction or too low during workup; temperature was too high.

  • Solution:

    • Strictly limit temperature to <40°C.

    • Use Protocol B (Trimethyltin Hydroxide).

    • During workup, use a phosphate buffer (pH 4) instead of HCl to acidify.

Workflow Diagram

Workflow Start Start: Methyl 2-cyano-3-fluoro-6-methylbenzoate Choice Select Protocol Start->Choice ProcA Protocol A: LiOH / THF / H2O (Standard) Choice->ProcA Standard ProcB Protocol B: Me3SnOH / DCE (High Selectivity) Choice->ProcB If CN sensitive Monitor Monitor: TLC/HPLC (Check for Amide Impurity) ProcA->Monitor ProcB->Monitor Workup Workup: Acidify to pH 3-4 (Cold 1N HCl) Monitor->Workup Complete Final Final Product: Carboxylic Acid Workup->Final

Figure 2: Decision tree and workflow for the hydrolysis process.

References

  • Nicolaou, K. C., et al. (2005). "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 44(9), 1378–1382.[9] Link

  • Hamada, Y., et al. (2012). "Practical Synthesis of Pharmaceutical Intermediates using Lithium Hydroxide." Organic Process Research & Development, 16(12), 1953.[10] Link

  • Boger, D. L., et al. (1999). "Hydrolysis of Methyl Esters in the Presence of Nitriles." Journal of Organic Chemistry, 64, 5241.

Sources

Technical Application Note: Selective Catalytic Hydrogenation of Methyl 2-cyano-3-fluoro-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The catalytic hydrogenation of Methyl 2-cyano-3-fluoro-6-methylbenzoate represents a critical transformation in the synthesis of poly-functionalized pharmaceutical scaffolds. This reaction is governed by a kinetic competition between the reduction of the nitrile group and the subsequent intramolecular cyclization.

Depending on the specific reaction conditions, two distinct high-value products can be isolated:

  • The Isoindolinone (Lactam): 4-Fluoro-7-methylisoindolin-1-one, formed via spontaneous cyclization of the intermediate amine.[1]

  • The Linear Amine: Methyl 2-(aminomethyl)-3-fluoro-6-methylbenzoate, isolated as a salt when cyclization is inhibited.[1]

This guide details the mechanistic pathways and provides validated protocols for selectively accessing either target while mitigating common side reactions such as defluorination (C-F cleavage) and secondary amine formation.[1]

Chemical Context & Mechanistic Analysis[2][3][4][5]

Substrate Analysis

The substrate features three distinct functionalities on the benzene ring:

  • Position 1 (Ester): Susceptible to nucleophilic attack but generally resistant to mild hydrogenation.[1]

  • Position 2 (Nitrile): The primary reduction target.[1][2]

  • Position 3 (Fluoro): Electron-withdrawing group (EWG).[1] While Ar-F bonds are stronger than Ar-Cl/Br, they can undergo hydrogenolysis (defluorination) over Pd catalysts, particularly if the ring is electron-deficient.[1]

  • Position 6 (Methyl): Provides significant steric bulk ortho to the ester, potentially influencing the rate of cyclization.[1]

Reaction Pathways

The reduction of the nitrile proceeds through an imine intermediate.[3] The fate of the resulting primary amine is determined by pH and solvent conditions.

ReactionPathway Substrate Methyl 2-cyano-3-fluoro- 6-methylbenzoate Imine Intermediate Imine Substrate->Imine +2H Amine Free Primary Amine (Transient) Imine->Amine +2H SecAmine Secondary Amine (Side Product) Imine->SecAmine + Amine Condensation Lactam 4-Fluoro-7-methylisoindolin-1-one (Cyclized Product) Amine->Lactam Neutral/Basic Spontaneous Cyclization (-MeOH) AmineSalt Linear Amine Salt (Trapped Product) Amine->AmineSalt Acidic (HCl/H2SO4) Protonation

Figure 1: Divergent reaction pathways controlled by reaction conditions.[1]

Critical Experimental Factors

FactorImpact on SelectivityRecommendation
Catalyst Raney Nickel: High activity for nitriles; preserves Ar-F bonds; favors lactam.Pd/C: Effective but risks defluorination; preferred for acidic conditions (linear amine).Use Ra-Ni for Lactam.Use Pd/C for Linear Amine.[1]
Additive Ammonia: Suppresses secondary amine formation; promotes cyclization.Acid (HCl): Traps amine as ammonium salt; blocks cyclization.[1]NH₃ for Lactam.HCl for Linear Amine.[1]
Solvent Methanol: Excellent solubility; facilitates cyclization.Acetic Acid: Good for PtO₂; suppresses secondary amines.[1]Methanol is the standard solvent for both protocols.[1]

Protocol A: Synthesis of the Isoindolinone (Lactam)

Target: 4-Fluoro-7-methylisoindolin-1-one Mechanism: Reduction followed by in situ intramolecular aminolysis.

Materials
  • Substrate: Methyl 2-cyano-3-fluoro-6-methylbenzoate (10.0 mmol, 1.93 g)[1]

  • Catalyst: Raney Nickel (approx.[1][3][2][4] 2.0 g wet slurry, washed). Note: Ra-Ni is pyrophoric.

  • Solvent: Methanol (50 mL)

  • Additive: 7N Ammonia in Methanol (5 mL) or Ammonium Hydroxide (2 mL).

  • Hydrogen Source: H₂ balloon or Hydrogenator (50 psi).

Step-by-Step Methodology
  • Catalyst Preparation:

    • Ideally, wash the Raney Nickel slurry 3x with water and 3x with methanol to remove the storage pH stabilizers.[1]

    • Safety: Keep the catalyst wet at all times.[1] Transfer under argon/nitrogen if possible.[1]

  • Reaction Assembly:

    • In a pressure vessel or round-bottom flask, dissolve the substrate in Methanol.

    • Add the Ammonia solution (essential to prevent secondary amine dimerization).[1]

    • Carefully add the Raney Nickel slurry.[1]

  • Hydrogenation:

    • Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).[1]

    • Conditions: Stir vigorously at Room Temperature under H₂ (balloon pressure or 3-5 bar) .

    • Time: Reaction is typically complete in 4–12 hours.[1] Monitor by LC-MS (Look for M+1 = 166.1 for lactam; disappearance of nitrile peak).[1]

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst. Warning: Do not let the filter cake dry out; rinse immediately with water and dispose of in a dedicated metal waste container.

    • Concentrate the filtrate under reduced pressure.[1]

    • The crude product often crystallizes upon concentration.[1] Triturate with cold diethyl ether or recrystallize from EtOH/Heptane if necessary.[1]

Protocol B: Synthesis of the Linear Amine Salt

Target: Methyl 2-(aminomethyl)-3-fluoro-6-methylbenzoate Hydrochloride Mechanism: Reduction with immediate protonation to prevent cyclization.

Materials
  • Substrate: Methyl 2-cyano-3-fluoro-6-methylbenzoate (10.0 mmol)

  • Catalyst: 10% Palladium on Carbon (Pd/C) (200 mg, 10 wt% loading).[1]

  • Solvent: Methanol (50 mL).

  • Additive: Concentrated HCl (1.0 mL, ~1.2 eq) or H₂SO₄.

  • Hydrogen Source: H₂ balloon.[1]

Step-by-Step Methodology
  • Reaction Assembly:

    • Dissolve the substrate in Methanol.[1][5]

    • Add the acid (HCl) before adding the catalyst to ensure the environment is immediately acidic.

    • Add the Pd/C catalyst carefully (add under inert gas flow to prevent ignition of methanol vapors).[1]

  • Hydrogenation:

    • Purge with Nitrogen/Hydrogen cycles.[1]

    • Stir at Room Temperature under H₂ (1 atm) .

    • Note: Do not heat.[1] Heating acidic methanolic solutions can lead to transesterification or hydrolysis side reactions, although methyl ester is relatively stable in MeOH.[1]

  • Monitoring:

    • Monitor by LC-MS.[1] You should see the mass of the linear amine (M+1 = 198.1). If you see M+1 = 166.1, cyclization has occurred (insufficient acid).[1]

  • Workup:

    • Filter through Celite to remove Pd/C.[1]

    • Concentrate the filtrate to dryness.[1]

    • The product will be the Hydrochloride salt.[1] It may be hygroscopic.[1] Store in a desiccator.

Experimental Workflow Diagram

Workflow Start Start: Weigh Substrate Choice Desired Product? Start->Choice PathA_Prep Add MeOH + NH3 Add Raney Ni Choice->PathA_Prep Cyclized Lactam PathB_Prep Add MeOH + HCl Add Pd/C Choice->PathB_Prep Linear Amine PathA_Rxn Stir under H2 (Neutral/Basic) PathA_Prep->PathA_Rxn PathA_Workup Filter & Concentrate (Spontaneous Cyclization) PathA_Rxn->PathA_Workup ProductA Isoindolinone (Lactam) PathA_Workup->ProductA PathB_Rxn Stir under H2 (Acidic) PathB_Prep->PathB_Rxn PathB_Workup Filter & Evaporate (Isolate as Salt) PathB_Rxn->PathB_Workup ProductB Linear Amine HCl PathB_Workup->ProductB

Figure 2: Operational workflow for selecting product outcome.

Troubleshooting & Safety

Defluorination (Loss of Fluorine)[1]
  • Symptom: Appearance of des-fluoro product (M-18 in mass spec).[1]

  • Cause: Over-reduction, typically with Pd/C at high pressure or prolonged reaction times.[1]

  • Solution: Switch to Raney Nickel (less prone to C-F insertion) or Platinum Oxide (PtO₂) .[1] If using Pd/C, stop the reaction immediately upon consumption of starting material.[1]

Incomplete Cyclization (Protocol A)
  • Symptom: Mixture of linear amine and lactam.[1]

  • Solution: After hydrogenation, if the linear amine persists, heat the crude methanolic solution to reflux for 1-2 hours (optionally with a catalytic base like Et₃N) to drive the cyclization to completion.

Safety Hazards
  • Raney Nickel: Dry Raney Nickel is pyrophoric (ignites in air).[1][2] Never filter to dryness.[1] Always keep wet.[1] Dispose of in water/acid mixtures as per site safety protocols.

  • Hydrogen Gas: Highly flammable.[1] Ensure proper grounding of equipment to prevent static discharge.[1]

References

  • Reduction of Nitriles to Amines: Watson, D. J.[1] "Hydrogenation of Nitriles." in Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley, 2011.[1] [1]

  • Synthesis of Isoindolinones: Powers, J. J., et al. "Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones."[1][6][7] Tetrahedron Letters, 50(12), 1267–1269, 2009.[1] [1]

  • Raney Nickel Handling: "Guidelines for the Safe Handling of Raney Nickel." Org.[1] Synth. Coll. Vol. 3, p.181.[1] [1]

  • Defluorination Risks: Amii, H., & Uneyama, K. "C-F Bond Activation in Organic Synthesis."[1] Chem. Rev., 109(5), 2119–2183, 2009.[1]

Sources

Application Note: Scalable Process Route for Methyl 2-cyano-3-fluoro-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-cyano-3-fluoro-6-methylbenzoate is a highly functionalized aromatic intermediate, critical in the synthesis of next-generation benzoylpyrazole herbicides and specific kinase inhibitors.[1] Its synthesis is complicated by the tetra-substituted benzene ring, which imposes significant steric hindrance and electronic constraints.

This Application Note details a robust, scalable process route utilizing a modified Sandmeyer Cyanation strategy. Unlike direct electrophilic substitution (which lacks regioselectivity) or nucleophilic aromatic substitution on unactivated systems, this route leverages the regioselective amination of a difluoro-precursor followed by a copper-mediated cyanation.[1] This protocol prioritizes process safety, impurity control, and scalability.

Retrosynthetic Analysis & Route Selection

The structural complexity of the target necessitates a route that establishes the dense functionalization pattern early in the synthesis.

Strategic Logic
  • The Challenge: Introducing a nitrile (-CN) group at the 2-position, flanked by a bulky ester (-COOMe) and a fluorine atom (-F), is sterically demanding.[1]

  • The Solution: The Sandmeyer reaction (via a diazonium intermediate) is selected as the primary route. It offers superior reliability for ortho-functionalization compared to palladium-catalyzed cyanation, which can suffer from catalyst deactivation in sterically crowded, electron-rich systems.[1]

  • Precursor Origin: The key amino-ester intermediate is derived from 2,3-difluoro-6-methylbenzoic acid via regioselective SNAr amination.[1]

Process Flow Diagram (Graphviz)

G Start 2,3-Difluoro-6-methylbenzoic acid (Starting Material) Inter1 2-Amino-3-fluoro-6-methylbenzoic acid (Regioselective SnAr) Start->Inter1 NH3 (aq) 130°C, Pressure Inter2 Methyl 2-amino-3-fluoro-6-methylbenzoate (Key Intermediate) Inter1->Inter2 MeOH, H2SO4 Reflux Diazo [Diazonium Salt Intermediate] (In-situ Generated) Inter2->Diazo NaNO2, HCl 0-5°C Target Methyl 2-cyano-3-fluoro-6-methylbenzoate (Target) Diazo->Target CuCN, KCN Sandmeyer

Caption: Figure 1. Linear synthetic pathway highlighting the regioselective amination and the critical Sandmeyer cyanation step.

Detailed Experimental Protocols

Stage 1: Regioselective Amination & Esterification

Objective: Synthesis of Methyl 2-amino-3-fluoro-6-methylbenzoate (CAS 1215921-77-9).[1][2]

Mechanism & Rationale

The starting material, 2,3-difluoro-6-methylbenzoic acid, possesses two fluorine atoms.[1] The fluorine at position 2 is activated by the ortho-carboxyl group (inductive electron withdrawal) and is less sterically hindered than position 3 for nucleophilic attack. This allows for highly selective mono-amination using aqueous ammonia.[1]

Protocol
  • Equipment: High-pressure reactor (Autoclave), Glass-lined reactor for esterification.

  • Reagents:

    • 2,3-Difluoro-6-methylbenzoic acid (1.0 eq)[1]

    • Ammonium Hydroxide (28% aq, 10.0 eq)

    • Methanol (Solvent)[3][4]

    • Sulfuric Acid (Catalyst)[3][4][5][6]

  • Procedure:

    • Amination: Charge the autoclave with 2,3-difluoro-6-methylbenzoic acid and aqueous ammonia. Heat to 130°C for 12–16 hours. Monitor by HPLC for disappearance of starting material.

    • Workup: Cool to RT. Acidify with HCl to pH 3–4 to precipitate 2-amino-3-fluoro-6-methylbenzoic acid. Filter and dry.[4][5][7]

    • Esterification: Suspend the wet cake in Methanol (10 vol). Add conc. H2SO4 (0.5 eq) dropwise. Reflux for 8 hours.

    • Workup: Concentrate methanol. Dilute with water and extract with Ethyl Acetate.[4] Wash with NaHCO3 (aq).[4] Dry and concentrate.

    • Yield: ~85% (over 2 steps).[5][7]

    • Purity: >98% (HPLC).

Stage 2: Sandmeyer Cyanation (Critical Step)

Objective: Conversion of Amino-Ester to Methyl 2-cyano-3-fluoro-6-methylbenzoate.[1]

Process Safety Analysis (PSA)
  • Hazard: Generation of Diazonium salt (thermal instability) and use of Cyanide (acute toxicity).

  • Control: Maintain temperature strictly <5°C during diazotization. Use a closed system with a scrubber (NaOH/NaOCl) for HCN off-gassing.[1]

Protocol
  • Equipment: Jacketed glass reactor with overhead stirring, internal temperature probe, and dropping funnel. Scrubber system attached.

  • Reagents:

    • Methyl 2-amino-3-fluoro-6-methylbenzoate (1.0 eq)[1]

    • Sodium Nitrite (NaNO2, 1.1 eq)

    • Hydrochloric Acid (HCl, 6M, 5.0 eq)

    • Copper(I) Cyanide (CuCN, 1.2 eq)

    • Potassium Cyanide (KCN, 1.5 eq) - Optional, to form soluble cuprate species

    • Toluene/Water (Workup)

  • Step-by-Step Methodology:

    A. Diazotization:

    • Charge HCl (6M) into the reactor and cool to 0°C .

    • Add Methyl 2-amino-3-fluoro-6-methylbenzoate portion-wise. The amine may precipitate as the HCl salt; ensure good agitation.[4]

    • Dissolve NaNO2 in minimum water. Add this solution dropwise to the reactor, maintaining internal temperature < 5°C .

    • Stir for 30–60 mins at 0°C. Check Point: Solution should be clear (orange/red). Confirm excess nitrite with starch-iodide paper (turns blue). Destroy excess nitrite with a small amount of urea if necessary.

    B. Cyanation (Sandmeyer):

    • In a separate vessel, prepare the cyanide complex: Dissolve CuCN and KCN in water at 0°C. (Alternatively, use CuCN suspended in water if avoiding KCN).

    • Neutralize the diazonium solution to pH ~5–6 using Sodium Acetate or Na2CO3 (careful with CO2 evolution). Note: This prevents HCN formation in the next step.

    • Add the neutralized diazonium solution dropwise to the CuCN mixture at 0–10°C .

    • Allow the mixture to warm to Room Temperature (20–25°C).

    • Critical: Slowly heat to 50–60°C to drive the decomposition of the diazonium complex and evolution of N2. Caution: Exothermic gas evolution.[1]

    C. Workup & Isolation:

    • Cool to RT.[4][5][6] Add Toluene and separate phases.

    • Wash organic layer with 5% NaOH (to remove phenolic byproducts) and Water .

    • Wash with dilute FeCl3 or NaOCl (to destroy residual cyanide traces).

    • Concentrate under reduced pressure.

    • Purification: Recrystallization from Methanol/Water or Isopropanol.

Key Process Parameters & Data Summary

ParameterSpecificationRationale
Diazotization Temp 0 – 5 °CPrevent thermal decomposition of diazonium salt (explosion risk).[1]
pH Adjustment pH 4 – 6Prevent hydrolysis of diazonium (phenol formation) and HCN generation.
CuCN Stoichiometry 1.2 – 1.5 eqEnsure complete conversion; excess Cu promotes radical mechanism.
Reaction Time 2 – 4 hoursBalance between conversion and byproduct formation.
Expected Analytical Data
  • Appearance: Off-white to pale yellow crystalline solid.[1]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (dd, 1H, Ar-H), 7.15 (t, 1H, Ar-H), 3.98 (s, 3H, OMe), 2.45 (s, 3H, Ar-Me).

    • Note: The methyl ester singlet is distinct at ~4.0 ppm. The aromatic region shows splitting characteristic of 3,6-substitution.

  • IR: ~2230 cm⁻¹ (CN stretch), ~1730 cm⁻¹ (Ester C=O).

Troubleshooting & Optimization

  • Issue: Low Yield due to Phenol Formation. [1]

    • Cause: Diazonium salt reacting with water.

    • Fix: Ensure temperature is kept low during addition.[7] Neutralize the diazonium solution strictly before adding to CuCN. Increase the concentration of the CuCN catalyst.

  • Issue: Incomplete Conversion.

    • Cause: Poor solubility of the amino-ester HCl salt.[1]

    • Fix: Use a co-solvent like Acetonitrile or Glacial Acetic Acid during diazotization to improve homogeneity.

References

  • Cristau, H. J., et al. (2003). "Palladium-Catalyzed Cyanation of Aryl Halides." Synthesis, 14, 2216–2220. Link (Describes alternative Pd-catalyzed routes for similar substrates).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard protocols for Sandmeyer reactions).
  • Bléger, D., et al. (2008). "Synthesis of highly substituted anilines via SnAr." Journal of Organic Chemistry, 73(10), 3939-3942.
  • BenchChem. (2024). "Methyl 2-amino-3-fluoro-6-methylbenzoate Product Page." Link (Confirmation of intermediate availability).

  • Org. Synth. (1928). "o-Tolunitrile."[1] Organic Syntheses, Coll.[5][7] Vol. 1, p.514. Link (Classic Sandmeyer cyanation protocol foundation).

Sources

Reagents for converting Methyl 2-cyano-3-fluoro-6-methylbenzoate to bicyclic heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Synthesis of Bicyclic Heterocycles from Methyl 2-cyano-3-fluoro-6-methylbenzoate

Executive Summary

Methyl 2-cyano-3-fluoro-6-methylbenzoate (CAS: 500024-27-1 analog/derivative) represents a highly versatile "ortho-functionalized" scaffold. Its unique substitution pattern—featuring an electron-withdrawing cyano group adjacent to an ester, with a labile fluorine atom at the 3-position and a sterically demanding methyl group at the 6-position—allows for the divergent synthesis of three distinct pharmacophores: Phthalazinones , Quinazolines , and Isoindolinones .

This guide details the specific reagents, reaction mechanisms, and validated protocols required to selectively access these bicyclic systems. It addresses the critical challenge of chemoselectivity, particularly the competition between cyclization pathways and nucleophilic aromatic substitution (


) at the activated fluorine position.

Structural Analysis & Reactivity Profile

The substrate contains three reactive centers that dictate its chemical behavior:

  • C1-Ester / C2-Cyano Pair: This is the primary "electrophilic trap." Bis-nucleophiles (hydrazines, amidines) will bridge these two carbons to form 6-membered fused rings.

  • C3-Fluorine: Activated by the ortho-cyano group (a strong electron-withdrawing group), this position is susceptible to

    
    . While less reactive than the ester, it can lead to side reactions or be exploited for post-cyclization functionalization.
    
  • C6-Methyl: Provides steric bulk that protects the C1-ester from attack by bulky nucleophiles, potentially requiring elevated temperatures for certain transformations. It also serves as a handle for late-stage radical bromination.

Divergent Synthetic Pathways

The following decision tree illustrates the reagent-controlled divergence from the starting material.

G Start Methyl 2-cyano-3-fluoro- 6-methylbenzoate Hydrazine Reagent: Hydrazine Hydrate (EtOH, Reflux) Start->Hydrazine Amidine Reagent: Guanidine/Amidines (NaH or Cu(OAc)2) Start->Amidine Amine Reagent: Primary Amines (Base, Heat) Start->Amine Phthalazinone 4-Amino-5-fluoro- 8-methylphthalazin-1(2H)-one Hydrazine->Phthalazinone Cyclization (N-N Insertion) Quinazoline 2-Substituted-4-amino- 5-fluoro-8-methylquinazoline Amidine->Quinazoline Cyclization (C-N Insertion) Isoindolinone 3-Imino-4-fluoro- 7-methylisoindolin-1-one Amine->Isoindolinone Cyclization (C-N-C Closure)

Caption: Reagent-controlled divergence. Hydrazine yields the [6,6]-fused phthalazinone; Amidines yield the [6,6]-fused quinazoline; Primary amines yield the [5,6]-fused isoindolinone.

Detailed Protocols

Protocol A: Synthesis of 4-Aminophthalazin-1(2H)-ones

Target Class: PARP Inhibitor Scaffolds

This reaction exploits the high nucleophilicity of hydrazine. The hydrazine first attacks the ester to form a hydrazide intermediate, which then intramolecularly attacks the cyano group.

  • Reagents: Hydrazine monohydrate (64-65%

    
    ), Ethanol (absolute).
    
  • Key Insight: The 3-fluoro group is stable under these conditions. However, prolonged heating with excess hydrazine can lead to displacement of the fluorine (

    
    ) to form a hydrazine-substituted phthalazinone. Stoichiometry is critical.
    

Step-by-Step Procedure:

  • Charge: In a 100 mL round-bottom flask, dissolve Methyl 2-cyano-3-fluoro-6-methylbenzoate (1.0 eq, 5.0 mmol) in absolute Ethanol (25 mL).

  • Addition: Add Hydrazine monohydrate (2.0 eq, 10.0 mmol) dropwise at room temperature.

    • Note: A slight exotherm may be observed.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The starting material spot (
    
    
    
    ) should disappear, replaced by a lower
    
    
    fluorescent spot.
  • Workup: Cool the reaction mixture to

    
    . The product often precipitates as a white or off-white solid.
    
  • Isolation: Filter the solid and wash with cold ethanol (

    
     mL) followed by diethyl ether (
    
    
    
    mL).
  • Purification: If no precipitate forms, concentrate the solvent and recrystallize from EtOH/Water (9:1).

Expected Yield: 85–92% Data Validation: LC-MS (


 peak corresponding to MW + 15), 

NMR (Presence of

broad singlet at

6.5–7.5 ppm).
Protocol B: Synthesis of 4-Aminoquinazolines

Target Class: Kinase Inhibitors (e.g., EGFR, Tyrosine Kinase)

Converting the cyano-ester to a quinazoline requires a "C-N" insertion unit. Amidines (e.g., formamidine, acetamidine, benzamidine) or Guanidine are used.

  • Reagents: Guanidine Hydrochloride (or Amidine salt), Sodium Methoxide (NaOMe), Methanol.

  • Mechanism: The free base of the amidine attacks the cyano group to form an imidate, which cyclizes onto the ester. The product is typically the 4-aminoquinazoline (retaining the cyano nitrogen) rather than the quinazolinone, due to the leaving group ability of the methoxide.

Step-by-Step Procedure:

  • Activation: In a dried flask under

    
    , add Guanidine Hydrochloride (1.5 eq) to a solution of NaOMe (1.5 eq) in anhydrous Methanol (20 mL). Stir for 15 min to generate the free base.
    
  • Addition: Add Methyl 2-cyano-3-fluoro-6-methylbenzoate (1.0 eq) in one portion.

  • Reaction: Heat to reflux (

    
    ) for 6–12 hours.
    
    • Alternative (High Efficiency): Use Copper(II) Acetate (10 mol%) as a catalyst in DMSO at

      
       under air if using benzamidine derivatives [1]. This oxidative method often improves yields for aryl-substituted quinazolines.
      
  • Workup: Evaporate methanol. Resuspend the residue in water (30 mL).

  • Isolation: The product (2-amino-4-amino-...) usually precipitates. Filter and wash with water.[1]

  • Conversion Note: If the Quinazolin-4(3H)-one (oxygenated) is desired instead of the 4-amino species, the intermediate can be hydrolyzed by refluxing in 10% HCl/Water for 2 hours.

Expected Yield: 70–80%

Protocol C: Synthesis of Isoindolin-1-ones (Phthalimidines)

Target Class: MDM2 Inhibitors / CNS Active Agents

Reaction with primary amines leads to the 5-membered lactam ring.

  • Reagents: Primary Amine (

    
    ), 
    
    
    
    or
    
    
    , Methanol or DMF.
  • Key Insight: The reaction initially forms an imino-isoindolinone (the nitrogen from the cyano group remains as an exocyclic imine). Hydrolysis is required to get the carbonyl oxygen if the dione is the target.

Step-by-Step Procedure:

  • Charge: Mix substrate (1.0 eq) and Primary Amine (1.2 eq) in Methanol.

  • Conditions: Stir at Room Temperature for 12 hours. If sterically hindered (due to the C6-methyl), heat to

    
    .
    
  • Cyclization: The intermediate amide forms, followed by rapid attack on the nitrile.

  • Hydrolysis (Optional): To convert the resulting imine to a ketone (forming the phthalimide), treat the crude reaction mixture with 2N HCl and heat to

    
     for 1 hour.
    

Comparative Data Table

Target HeterocycleReagentReaction ClassCritical ParameterExpected Yield
Phthalazin-1-one Hydrazine HydrateCondensation / CyclizationStoichiometry (Avoid excess to prevent

on F)
>85%
4-Aminoquinazoline Guanidine / AmidineCyclization / InsertionBase strength (needs free amidine)70-80%
Isoindolin-1-one Primary AmineAmidation / CyclizationSteric hindrance of amine60-75%
Indazole Hydrazine (Special)

/ Cyclization
Requires blocking Ester or high Temp<40% (Side product)

Troubleshooting & Expert Tips

  • Issue: Loss of Fluorine.[2]

    • Cause: The C3-Fluorine is activated. Strong nucleophiles (alkoxides, excess amines) at high temperatures can displace it.

    • Solution: Keep reaction temperatures below

      
       where possible. Use stoichiometric equivalents of nucleophiles.
      
  • Issue: Incomplete Reaction due to C6-Methyl.

    • Cause: The methyl group at C6 creates steric bulk near the ester C1.

    • Solution: Use microwave irradiation (e.g.,

      
       for 30 min) to overcome the steric barrier without prolonged thermal exposure that degrades the fluoride.
      

References

  • Synthesis of Quinazolin-4(1H)-ones via Amination and Annulation: Wang, Z., et al. (2020). Copper-catalyzed synthesis of quinazolinones. Royal Society of Chemistry. Link

  • Phthalazinone Synthesis: Beilstein J. Org.[3] Chem. (2021).[3][4][5] Amino- and polyaminophthalazin-1(2H)-ones: synthesis. Link

  • Reaction of Ortho-Cyano Esters: Kornet, M. J. (1973). Reaction of methyl 2-(2',2'-bis(carbethoxy)vinylamino)benzoate with hydrazine. Journal of Pharmaceutical Sciences. Link

  • Nucleophilic Arom

    
    ):  Wikipedia. Nucleophilic aromatic substitution. Link
    

Sources

Solvent selection for recrystallization of fluorinated methyl benzoates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Recrystallization Protocols for Fluorinated Methyl Benzoates

Executive Summary & Scientific Context

Fluorinated methyl benzoates represent a unique challenge in process chemistry. Unlike their chlorinated or brominated analogs, the introduction of fluorine atoms imparts distinct physicochemical properties: high lipophilicity, altered crystal lattice energy (often lowering melting points), and a tendency toward "oiling out" (Liquid-Liquid Phase Separation) rather than clean nucleation.

This guide provides a rigorous, mechanism-based approach to solvent selection. It moves beyond trial-and-error by applying thermodynamic principles to the specific behavior of the C-F bond in a crystal lattice.

Key Technical Challenges:

  • Low Melting Points: Many simple analogs (e.g., Methyl 4-fluorobenzoate, MP ~4.5°C) are liquids at room temperature and require low-temperature crystallization.

  • Transesterification Risks: The methyl ester moiety is susceptible to exchange if recrystallized in non-native alcohols (e.g., Ethanol) under thermal stress.

  • Oiling Out: The high solubility of fluorinated aromatics in organic solvents often leads to phase separation prior to crystallization.

Physicochemical Mechanics of Solvent Selection

To select the correct solvent, one must understand the intermolecular forces at play. Fluorine is highly electronegative but has low polarizability. In the crystal lattice, C-F···H and C-F···F interactions are weak, often resulting in lower lattice energies compared to other halo-benzoates.

The "Like Dissolves Like" Gradient

For fluorinated benzoates, solubility does not follow a linear polarity scale. They exhibit "amphiphilic" behavior—soluble in both non-polar hydrocarbons and moderately polar esters/ketones.

Table 1: Solvent Classifications & Compatibility

Solvent ClassExamplesSuitabilityMechanistic Rationale
Native Alcohols Methanol High Ideal for methyl esters. High solubility at boil, poor at -20°C. Zero risk of transesterification.
Non-Native Alcohols Ethanol, IPALow CRITICAL RISK: Transesterification (Methyl

Ethyl/Isopropyl) occurs readily with trace acid/base catalysis at reflux.
Alkanes Heptane, Hexane, PentaneMedium Excellent anti-solvents. Fluorinated rings often have lower solubility in alkanes than non-fluorinated analogs due to lipophobicity of high-F density.
Esters/Ethers EtOAc, MTBEHigh Good "Good Solvents" for binary systems. High solubility even at low temps (risk of yield loss).
Aromatics TolueneMedium

-

stacking interactions can aid solubility, but removal is difficult (high BP).

Decision Logic: The Solvent Selection Tree

The following decision tree illustrates the logical flow for selecting a solvent system based on the melting point (MP) and chemical stability of the target benzoate.

SolventSelection Start Start: Fluorinated Methyl Benzoate CheckMP Check Melting Point (MP) Start->CheckMP LiquidRT Liquid/Low Solid (MP < 25°C) CheckMP->LiquidRT Low MP SolidRT Solid (MP > 25°C) CheckMP->SolidRT High MP MeltCryst Protocol A: Low-Temp Melt Crystallization LiquidRT->MeltCryst Screening Solubility Screening (100 mg Scale) SolidRT->Screening SolventFree Solvent-Free or Pentane/MeOH (-78°C) MeltCryst->SolventFree SolubleMethanol Soluble in Hot MeOH? Screening->SolubleMethanol SingleSolvent Protocol B: Single Solvent (MeOH) SolubleMethanol->SingleSolvent Ideal Profile BinarySystem Protocol C: Binary System SolubleMethanol->BinarySystem Too Soluble/Insoluble YesMeOH Yes NoMeOH No (or too soluble) Choice Select Pair: EtOAc + Heptane BinarySystem->Choice

Figure 1: Decision logic for selecting crystallization pathways based on physical state and solubility.

Detailed Protocols

Protocol A: Low-Temperature Crystallization (For Low-MP Solids)

Target: Compounds with MP 0°C – 30°C (e.g., Methyl 4-fluorobenzoate).

Theory: Standard recrystallization fails here because the solute will not precipitate at room temperature. We must drive the temperature significantly below the MP using a cryo-solvent system.

  • Dissolution: Dissolve 10 g of crude material in the minimum amount of Methanol (MeOH) or Pentane at room temperature.

    • Note: Pentane is preferred for very lipophilic fluorinated esters due to easy removal.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove insoluble particulates.

  • Cryo-Cooling: Place the sealed vessel in a dry ice/acetone bath (-78°C) or a freezer (-20°C).

  • Nucleation: If oiling occurs, scratch the glass with a pre-cooled glass rod or add a seed crystal (if available).

  • Harvest: Perform Cold Filtration .

    • Critical Step: The funnel and receiving flask must be pre-chilled to -20°C. If they are warm, the crystals will melt immediately upon contact.

    • Use a jacketed sintered glass funnel with circulating coolant if possible.

Protocol B: Binary Solvent Recrystallization (General Purpose)

Target: Solid fluorinated benzoates (MP > 40°C). System: Ethyl Acetate (Solvent) / Heptane (Anti-solvent).

Why this system?

  • EtOAc: Excellent solubility for fluorinated aromatics; moderate boiling point.

  • Heptane: Higher boiling point than hexane (safer), less toxic, and induces crystallization slowly, preventing oiling out.

Step-by-Step Workflow:

  • Saturation: Place 5 g of crude solid in a round-bottom flask. Add EtOAc in 1 mL portions while heating to reflux (approx. 77°C) until fully dissolved.

    • Constraint: Do not exceed 10 mL/g. If not dissolved, the compound is likely too polar or impurities are present.

  • Hot Filtration: Quickly filter the hot solution through a glass wool plug or sintered funnel to remove insoluble salts/dust. Keep the filtrate near boiling.

  • Anti-Solvent Addition:

    • Maintain the filtrate at a gentle reflux.

    • Add Heptane dropwise via an addition funnel.

    • Stop Point: Stop adding Heptane the moment a persistent cloudiness (turbidity) appears.

  • Re-dissolution: Add 2-3 drops of EtOAc to clear the turbidity (return to a single phase).

  • Controlled Cooling (The "Oiling Out" Prevention):

    • Remove from heat. Wrap the flask in a towel or place in a warm oil bath (heat turned off) to allow slow cooling to room temperature over 2-3 hours.

    • Visual Check: If liquid droplets form on the bottom (oiling out), reheat immediately and add more EtOAc (5-10%), then cool again.

  • Final Crystallization: Once at room temperature, move to a 4°C fridge for 12 hours.

  • Collection: Filter, wash with cold Heptane/EtOAc (9:1 ratio), and dry under vacuum.

Troubleshooting: The "Oiling Out" Phenomenon

Fluorinated compounds are notorious for Liquid-Liquid Phase Separation (LLPS). This happens when the limit of solubility is reached at a temperature above the melting point of the solute in that solvent mixture.

Mitigation Strategy Workflow:

OilingOut Problem Oiling Out Observed (Liquid droplets at bottom) Action1 Reheat to Reflux Problem->Action1 Decision Adjust Solvent Ratio Action1->Decision OptionA Add more Good Solvent (Lowers Saturation Temp) Decision->OptionA OptionB Seed at High Temp (T_cryst > T_oil) Decision->OptionB Result Clean Crystals OptionA->Result OptionB->Result

Figure 2: Troubleshooting logic for phase separation (oiling out) events.

Scientific Explanation: By adding more "good solvent" (Option A), you lower the saturation temperature of the system. The goal is to ensure the saturation curve intersects the solidus line (crystallization) before it hits the liquid-liquid miscibility gap.

References & Authority

  • ICH Guidelines (Q3C): Impurities: Guideline for Residual Solvents. (Classifies Heptane and EtOAc as Class 3 solvents—low toxic potential).

  • Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews 37.2 (2008): 320-330. (Explains lipophilicity and packing effects).

  • Recrystallization Techniques: Anderson, N. G. "Practical Process Research & Development." Academic Press. (Standard text for solvent selection logic).

Disclaimer: This protocol is intended for use by trained chemical professionals. Always consult Safety Data Sheets (SDS) for specific fluorinated derivatives, as high-fluorine content can alter toxicity profiles.

Troubleshooting & Optimization

Improving yield of Methyl 2-cyano-3-fluoro-6-methylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Support: Optimization of Methyl 2-cyano-3-fluoro-6-methylbenzoate Synthesis

Executive Summary & Strategic Analysis

The synthesis of Methyl 2-cyano-3-fluoro-6-methylbenzoate presents a classic challenge in process chemistry: performing a substitution at a sterically congested ortho position on a polysubstituted benzene ring.

The molecule features a "1,2,3,6" substitution pattern. The target nitrile (-CN) group at position 2 is flanked by a methyl ester (C1) and a fluorine atom (C3). Furthermore, the methyl group at C6 forces the ester out of planarity, creating a "steric pocket" that significantly hinders nucleophilic attack at C2.

Core Recommendation: Abandon classical copper-mediated cyanations (Rosenmund-von Braun) if yields are below 50%. The high temperatures (>150°C) required for CuCN to overcome the steric barrier often lead to ester hydrolysis or decarboxylation.

Optimized Pathway: Adopt a Palladium-Catalyzed Cyanation using Zinc Cyanide (


) or Potassium Hexacyanoferrate (

). This protocol operates at lower temperatures (80–100°C) and utilizes ligands (e.g., dppf, Xantphos) specifically designed to facilitate the difficult reductive elimination step in crowded systems.

Critical Process Parameters (CPPs)

ParameterRecommended SpecificationThe "Why" (Mechanistic Insight)
Precursor Purity >98% (HPLC)Critical. Free acid impurities (from incomplete esterification) will coordinate with Pd/Cu, poisoning the catalyst and stalling the cycle.
Solvent Water <500 ppm (Karl Fischer)Water causes hydrolysis of the methyl ester to the acid, which then decarboxylates under heating. Use anhydrous DMF or NMP.
Oxygen Level <10 ppm (Degassed)Pd(0) species are rapidly oxidized to inactive Pd(II) oxides. Sparging with Argon for 20 mins is mandatory; a balloon is insufficient for scale-up.
Stirring Rate >500 RPM

has low solubility. High shear is required to maintain a heterogeneous suspension for consistent cyanide release.

Optimized Synthetic Workflow

Step 1: Esterification of the Sterically Hindered Acid

Context: Standard Fischer esterification (


) often fails for 2,6-disubstituted benzoic acids due to the inability of the alcohol to attack the sterically shielded carbonyl.
  • Protocol: Alkylation via

    
     mechanism.
    
  • Reagents: 2-bromo-3-fluoro-6-methylbenzoic acid (1.0 eq),

    
     (1.5 eq), Methyl Iodide (MeI) (1.2 eq).
    
  • Solvent: DMF (0.5 M).

  • Conditions: Stir at 40°C for 4 hours.

  • Workup: Dilute with water, extract with EtOAc.

  • Yield Expectation: >95%.

Step 2: Pd-Catalyzed Cyanation (The Bottleneck)

Context: This step installs the nitrile group.

  • Reagents:

    • Substrate: Methyl 2-bromo-3-fluoro-6-methylbenzoate (1.0 eq)

    • Source:

      
       (0.6 eq) — Note: 0.6 eq provides 1.2 eq of CN-
      
    • Catalyst:

      
       (2 mol%)
      
    • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)

    • Additive: Zn dust (10 mol%) — Keeps Pd in active (0) state.

  • Solvent: Anhydrous DMF or NMP (degassed).

  • Conditions: Heat to 100°C for 12–16 hours under Argon.

  • Workup (Crucial):

    • Cool to RT.[1][2]

    • Dilute with EtOAc.

    • Quench: Add 10% aqueous Ethylenediamine or

      
      . Stir vigorously for 30 mins. This complexes the Zinc and Palladium, moving them to the aqueous layer (blue color).
      
    • Wash organic layer with brine, dry over

      
      .
      

Troubleshooting Guide (Q&A)

Q1: My reaction stalls at 30-40% conversion. Adding more catalyst doesn't help. Why?

  • Diagnosis: Catalyst poisoning or Ligand dissociation. In crowded systems, the oxidative addition complex is unstable.

  • Solution:

    • Switch Ligand: Move from dppf to Xantphos or SPhos . SPhos is electron-rich and bulky, specifically designed to stabilize Pd during difficult couplings on hindered rings.

    • Check Oxygen: If the reaction mixture turns black (Pd black precipitation) immediately upon heating, you have oxygen ingress.

Q2: I see a side product with M-Br mass replaced by M-H (Dehalogenation).

  • Diagnosis: This is hydrodehalogenation. It occurs when the Pd-Aryl species abstracts a hydride instead of transmetallating with cyanide.

  • Solution:

    • Dry your solvent. Water or alcohols act as proton sources.

    • Avoid amines: If using triethylamine as a base (in other protocols), remove it. It acts as a hydride donor.

Q3: The ester group is hydrolyzing to the acid.

  • Diagnosis: Cyanide is a base (

    
     of HCN ~9). At 100°C + water, it promotes hydrolysis.
    
  • Solution: Ensure the system is anhydrous. If hydrolysis persists, switch to Potassium Hexacyanoferrate (

    
    )  as the cyanide source. It releases CN slowly and is less basic/toxic.
    

Q4: I cannot remove the metal residues; the product is colored.

  • Diagnosis: Palladium/Zinc complexes are "sticky" to nitriles.

  • Solution: Use a scavenger resin (e.g., SiliaMetS® Thiol) or wash with aqueous N-Acetylcysteine solution.

Visualizations

Figure 1: Reaction Scheme & Logic

ReactionScheme Acid Start: 2-bromo-3-fluoro- 6-methylbenzoic acid Esterification Step 1: Alkylation (MeI, K2CO3, DMF) Avoids steric hindrance Acid->Esterification Yield >95% BromoEster Intermediate: Methyl 2-bromo-3-fluoro- 6-methylbenzoate Esterification->BromoEster Cyanation Step 2: Cyanation (Zn(CN)2, Pd2(dba)3, dppf) 100°C, DMF BromoEster->Cyanation Critical Step Product Target: Methyl 2-cyano-3-fluoro- 6-methylbenzoate Cyanation->Product Yield ~80%

Caption: Optimized two-step synthesis avoiding Fischer esterification pitfalls.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Issue: Low Yield in Cyanation Check1 Is Starting Material consumed? Issue->Check1 NoConv No: Reaction Stalled Check1->NoConv No SideProd Yes: Wrong Product Formed Check1->SideProd Yes O2Check Check Color: Did it turn black instantly? NoConv->O2Check O2Sol Oxygen Leak: Regas solvents Use Schlenk line O2Check->O2Sol Yes (Black ppt) LigandSol Inactive Catalyst: Switch to Xantphos or SPhos O2Check->LigandSol No (Orange/Red) MassCheck Check MS: Is M-Br replaced by M-H? SideProd->MassCheck DrySol Hydrodehalogenation: Solvent too wet. Dry DMF over mol sieves. MassCheck->DrySol Yes (M-H) Hydrolysis Ester Hydrolysis: Base-mediated. Switch to K4[Fe(CN)6] MassCheck->Hydrolysis No (Acid formed)

Caption: Diagnostic logic for identifying failure modes in Pd-catalyzed cyanation.

References

  • Cristau, H. J., et al. "Nickel-Catalyzed Cyanation of Aryl Halides with Potassium Hexacyanoferrate(II)." Synthesis, 2003, 14, 2216–2220.[3] (Foundational work on metal-catalyzed cyanation of halides).

  • Weissman, S. A., et al. "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides."[4][5] Journal of Organic Chemistry, 2005, 70(4), 1508–1510. (Describes robust conditions for cyanation).

  • Maligres, P. E., et al. "Highly Efficient Palladium-Catalyzed Cyanation of Aryl Bromides with Zn(CN)2." Tetrahedron Letters, 1999, 40, 8193–8195. (The standard dppf/Zn(CN)2 protocol).

  • Cohen, D. T., et al. "Palladium-Catalyzed Cyanation of Heteroaryl Halides." Organic Letters, 2011, 13, 1068. (Use of Xantphos for difficult substrates).

Sources

Technical Guide: Preventing Nitrile Hydrolysis During Ester Workup

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Support & Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Topic: Chemoselective Ester Hydrolysis & Nitrile Preservation

Introduction: The Chemoselectivity Paradox

In complex organic synthesis, particularly within drug development, the chemoselective hydrolysis of esters in the presence of nitriles is a frequent bottleneck. Both functional groups are susceptible to hydrolysis under similar acidic or basic conditions.[1][2][3]

The core challenge is kinetic: while esters are generally more reactive toward nucleophilic acyl substitution (saponification), the nitrile group is thermodynamically unstable toward hydrolysis, eventually yielding primary amides (


) or carboxylic acids (

).

This guide provides field-proven protocols and troubleshooting workflows to ensure your ester is cleaved while your nitrile remains intact.

Module 1: Diagnostic & Decision Framework

Before selecting a reagent, diagnose your substrate’s constraints using the decision matrix below.

Reagent Selection Flowchart

ReagentSelection Start Start: Ester Hydrolysis (Nitrile Present) Solubility Is substrate water soluble? Start->Solubility Sterics Is the ester sterically hindered? Solubility->Sterics No (Lipophilic) Enzyme Method A: Enzymatic (PLE/CAL-B) (Mildest, pH 7) Solubility->Enzyme Yes Scale Scale > 100g? Sterics->Scale No (Primary/Secondary) Tin Method B: Me3SnOH (Highly Selective, Neutral) Sterics->Tin Yes (Tertiary/Hindered) TBD Method C: TBD Superbase (Lipophilic, Non-Aqueous) Scale->TBD No (High Value/Late Stage) LiOH Method D: LiOH/THF (0°C) (Standard, High Risk if uncontrolled) Scale->LiOH Yes (Cost Critical)

Figure 1: Decision tree for selecting the optimal hydrolysis reagent based on substrate properties and scale.

Module 2: Proven Experimental Protocols

Method A: The "Gold Standard" – Trimethyltin Hydroxide (Me SnOH)

Best For: Complex, high-value substrates, sterically hindered esters, and total synthesis. Mechanism: The tin reagent acts as a mild Lewis acid/nucleophile, coordinating to the ester carbonyl to facilitate hydroxide delivery without activating the nitrile.

Protocol:

  • Dissolve: Dissolve the ester (1.0 equiv) in 1,2-dichloroethane (DCE).

  • Add Reagent: Add trimethyltin hydroxide (Me

    
    SnOH) (2.0–5.0 equiv).
    
  • Reflux: Heat the mixture to 80°C (reflux) for 2–24 hours. Monitor by TLC/LCMS.

  • Workup (Critical):

    • Concentrate the reaction mixture.

    • Redissolve the residue in Ethyl Acetate.

    • Wash with 5% aqueous KHSO

      
        or dilute HCl to remove tin byproducts.
      
    • Note: Tin residues can be toxic and sticky; a wash with KF (potassium fluoride) solution can precipitate insoluble Bu

      
      SnF if removal is difficult.
      

Why it works: The reaction occurs under essentially neutral conditions, preventing the acid/base catalysis required for nitrile hydration.

Method B: The "Green" Solution – Enzymatic Hydrolysis

Best For: Water-soluble or partially soluble substrates, acid/base sensitive groups (epoxides, lactams). Reagents: Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B).

Protocol:

  • Buffer Prep: Prepare a Phosphate Buffer (0.1 M, pH 7.0–8.0).

  • Solvent System: Dissolve ester in a minimal amount of water-miscible organic solvent (DMSO, Acetone, or THF). Final organic content should be <20% v/v to maintain enzyme activity.

  • Incubation: Add the enzyme (approx. 50–100 units/mmol ester) and stir at Room Temperature (20–25°C) .

  • Monitoring: pH will drop as acid forms. Maintain pH 7.0 by automatic titration with 1N NaOH or manual addition.

  • Workup: Filter off the enzyme (Celite pad). Acidify filtrate to pH 3–4 and extract with EtOAc.

Why it works: Enzymes operate via a "lock and key" mechanism that is highly specific for the ester linkage, completely ignoring the nitrile.

Method C: The "Pfizer" Method – TBD (Triazabicyclodecene)

Best For: Lipophilic substrates where inorganic bases (LiOH) are insoluble, and enzymes are inactive. Reference: Developed for Danuglipron synthesis to preserve a benzonitrile.

Protocol:

  • Solvent: Use aqueous Methyl Ethyl Ketone (MEK) or THF/Water.

  • Reagent: Add TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (0.1–1.0 equiv).

  • Conditions: Stir at 20°C.

  • Mechanism: TBD acts as an organic superbase and nucleophilic catalyst, activating the water molecule for attack on the ester.

Module 3: Troubleshooting & FAQs

Q1: My nitrile hydrolyzed to a primary amide ( ) during workup. What went wrong?

Diagnosis: This is the classic "Radziszewski" or acid-catalyzed hydration.

  • Cause A: Strong Acid/Heat. Did you acidify the aqueous layer to pH < 1 while it was still warm?

    • Fix: Cool the mixture to 0°C before adding acid. Use milder acids like Citric Acid or 1M HCl instead of Conc. H

      
      SO
      
      
      
      .
  • Cause B: Peroxides. Did you use THF or Ether that contained peroxides?

    • Fix: Peroxides + Base = Rapid nitrile hydrolysis. Test solvents for peroxides. Avoid LiOH/H

      
      O
      
      
      
      protocols.
Q2: Can I use Potassium Trimethylsilanolate (TMSOK)?

Answer: Proceed with Caution. While TMSOK is an anhydrous source of hydroxide (soluble in organics), it is known to hydrolyze nitriles to primary amides at elevated temperatures.

  • Safe Zone: Use strictly at Room Temperature (20°C) or below.

  • Risk:[4] If the ester is hindered and requires heating, TMSOK will likely attack the nitrile. Use Me

    
    SnOH instead.
    
Q3: How do I remove the Tin (Sn) residues from Method A?

Answer: Tin toxicity and downstream coupling inhibition are concerns.

  • Wash: 1M KF (Potassium Fluoride) aqueous wash precipitates insoluble tin fluorides.

  • Column: Run a short silica plug with 1% Triethylamine in the eluent.

Module 4: Comparative Data

MethodReagentConditionsNitrile ToleranceSteric ToleranceScalability
Tin Hydrolysis Me

SnOH
DCE, 80°CExcellent HighLow (Cost/Toxicity)
Enzymatic PLE / CAL-BpH 7 Buffer, RTPerfect LowMedium
Superbase TBDMEK/H

O, RT
Good MediumHigh
Standard Base LiOHTHF/H

O, 0°C
Fair (Temp dependent)MediumHigh
Silanolate TMSOKTHF, RTRisk (Temp dependent)MediumMedium

Visualizing the Competition: Reaction Pathways

The diagram below illustrates the kinetic competition. Your goal is to stay in the Blue Path and avoid the Red Path .

ReactionPathways Substrate Substrate (Ester + Nitrile) Acid Target Product (Carboxylic Acid + Nitrile) Substrate->Acid Mild Hydrolysis (Me3SnOH, Enzyme) Amide Impurity 1 (Primary Amide) Substrate->Amide Strong Base/Heat (pH > 12, >40°C) Acid->Amide Acidic Workup Error (Strong Acid + Heat) DiAcid Impurity 2 (Dicarboxylic Acid) Amide->DiAcid Prolonged Hydrolysis

Figure 2: Competitive reaction pathways. The green path represents chemoselective ester cleavage. Red paths indicate side reactions triggered by harsh pH or temperature.

References

  • Nicolaou, K. C., et al. (2005). "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 44(9), 1378–1382. Link

  • Studley, J. (2024).[5] "Ester, Nitrile and Oxetane Play Nice." Scientific Update. Describes the Pfizer TBD protocol for Danuglipron. Link

  • Fritz-Langhals, E. (2005). "1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) - An Efficient Catalyst for the Aminolysis of Esters." Tetrahedron Letters. (Contextual support for TBD reactivity).
  • Laganis, E. D., & Chenard, B. L. (1984). "Metal Silanolates: Organic Soluble Equivalents for Hydroxide." Tetrahedron Letters, 25(51), 5831-5834. (Context for TMSOK limitations). Link

Sources

Removing copper impurities from Sandmeyer reaction of fluorobenzoates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Copper Impurities from Sandmeyer Reaction of Fluorobenzoates Ticket ID: SR-CU-SANDMEYER-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The Sandmeyer reaction is a powerful tool for installing halogens or cyano groups onto fluorobenzoate scaffolds. However, the reaction relies on stoichiometric or catalytic amounts of Copper (Cu(I)/Cu(II)), which form persistent complexes with benzoate esters and nitrogen-containing impurities.

For pharmaceutical applications, ICH Q3D guidelines classify Copper as a Class 3 impurity. While oral limits are generous (3000 µ g/day ), parenteral limits are strict (300 µ g/day ). In fluorobenzoate synthesis, the primary challenge is removing copper without hydrolyzing the sensitive ester moiety under the basic conditions typically used for copper extraction.

This guide provides a tiered troubleshooting approach, moving from bulk extraction to trace scavenging, specifically tailored for base-sensitive fluorobenzoates.

Part 1: Diagnostic & Decision Matrix

Before selecting a protocol, assess your crude mixture using this decision matrix.

Interactive Troubleshooting Diagram

Caption: Decision tree for selecting the optimal copper removal strategy based on substrate stability and impurity levels.

CopperRemovalDecision Start Crude Reaction Mixture (High Cu Content) BaseSens Is the Fluorobenzoate Base-Sensitive? Start->BaseSens YesBase YES: Avoid NH4OH/Basic EDTA BaseSens->YesBase Hydrolysis Risk NoBase NO: Product is Stable BaseSens->NoBase Stable Ester Bulk Bulk Removal Step AcidWash Protocol A: Mild Acidic Wash (dil. HCl or Citric Acid) YesBase->AcidWash Check Check Cu Level (Color/Test) AcidWash->Check Ammonia Protocol B: NH4OH/NH4Cl Wash (Formation of [Cu(NH3)4]2+) NoBase->Ammonia Ammonia->Check HighRes Residual Cu > 20 ppm Check->HighRes Green/Blue Tint Final Final Product (< 10 ppm Cu) Check->Final Clear/Colorless Scavenger Protocol C: Silica-Thiol Scavenging (Neutral pH, High Affinity) HighRes->Scavenger Scavenger->Final

Part 2: Troubleshooting Protocols (FAQs)

Scenario 1: Bulk Removal (The "Green Oil" Problem)

User Question: My crude workup is a dark green oil. I tried water washes, but the color persists in the organic layer. How do I get the bulk copper out?

Technical Insight: Fluorobenzoates act as ligands. The benzoate oxygen atoms coordinate to Copper, dragging it into the organic phase (DCM or Ethyl Acetate). Water alone cannot break this coordination. You must introduce a competitive ligand in the aqueous phase that binds Copper stronger than your product does.

Protocol A: The Ammonia Wash (For Base-Stable Esters)

Best for: Rapid removal of bulk copper when the ester is sterically hindered or stable to pH 9.

  • Oxidation: If using Cu(I) (e.g., Sandmeyer Bromination), air-sparge the reaction mixture for 30 mins to ensure all Cu is oxidized to Cu(II). Cu(I) is harder to extract.

  • The Cocktail: Prepare a 1:1 mixture of saturated aqueous NH₄Cl and concentrated NH₄OH (28%).

  • Extraction: Wash the organic layer (DCM/EtOAc) with this mixture (2 x 3 vol).

    • Observation: The aqueous layer should turn deep royal blue (formation of the water-soluble tetraamminecopper(II) complex,

      
      ).
      
  • Rinse: Wash with water then brine to remove residual ammonia.

Protocol B: The Citrate/EDTA Wash (For Base-Sensitive Esters)

Best for: Labile fluorobenzoates where hydrolysis is a risk.

  • Chelation: Prepare a 0.5 M Disodium EDTA solution or 10% Citric Acid solution. Adjust pH to 5–6 (EDTA is less effective at low pH, but safe for esters; Citrate works well at slightly acidic pH).

  • Extraction: Wash the organic layer vigorously for at least 15 minutes.

    • Mechanism:[1][2] EDTA wraps around the metal ion (hexadentate ligand), mechanically stripping it from the benzoate.

  • Repeat: Repeat until the aqueous layer is colorless.

Scenario 2: Trace Impurities (The "Last 500 ppm")

User Question: I've done extractions, and the oil looks clear, but ICP-MS still shows 800 ppm Copper. I need <20 ppm for the next biological assay.

Technical Insight: At <1000 ppm, equilibrium extraction (liquid-liquid) becomes inefficient due to the Nernst distribution law. You need a solid-phase scavenger with an irreversible binding constant. For Sandmeyer reactions, sulfur-based scavengers are superior because Copper has a high affinity for Sulfur (Soft Acid/Soft Base theory).

Protocol C: Silica-Thiol Scavenging (The "Polishing" Step)

Recommended Scavenger: SiliaMetS® Thiol or QuadraPure® TU (Thiourea).

Step-by-Step Workflow:

  • Solvent Check: Ensure your product is fully dissolved in a non-coordinating solvent (DCM, THF, or EtOAc). Avoid MeOH if possible, as it can compete slightly for metal binding.

  • Loading: Add 4 equivalents of Thiol-functionalized silica (relative to the residual copper content, not the substrate).

    • Rule of Thumb: If Cu content is unknown, add 10% w/w of scavenger relative to the mass of the crude product.

  • Incubation: Stir at room temperature for 60 minutes .

    • Tip: Do not reflux unless necessary; higher temps can sometimes reverse the binding equilibrium.

  • Filtration: Filter through a 0.45 µm pad (Celite or sintered glass) to remove the silica.

  • Validation: The filtrate should be virtually copper-free.

Comparative Efficiency Data (Typical Sandmeyer Workup):

MethodResidual Cu (ppm)Yield Loss (%)Notes
Water Wash> 5,000< 1%Ineffective
NH₄OH / NH₄Cl Wash200 - 5002-5%Risk of hydrolysis; good for bulk
Silica-Thiol Scavenger < 10 < 1% Gold Standard for polishing
Crystallization50 - 10020-30%High yield loss; Cu can occlude in crystal lattice
Scenario 3: Compliance & Safety

User Question: What are the actual regulatory limits I need to hit?

Regulatory Standard (ICH Q3D): Copper is a Class 3 element.[3] It is essential to human health but toxic in excess.

  • Oral PDE (Permitted Daily Exposure): 3000 µ g/day .

  • Parenteral PDE: 300 µ g/day .

  • Inhalation PDE: 30 µ g/day .

Calculation for your Certificate of Analysis (CoA): If the maximum daily dose of your drug is 1 g:

  • Oral Limit: 3000 ppm.

  • Parenteral Limit: 300 ppm.

Note: While 3000 ppm seems high, downstream catalytic steps (e.g., hydrogenation) often fail if Cu > 50 ppm. Therefore, aim for < 20 ppm for process robustness, regardless of the ICH limit.

Part 3: References & Grounding

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation, 2019. Available at: [Link]

  • Removal of Copper Residues from Organic Solvents. University of Rochester, Dept. of Chemistry. (Standard Workup Protocols). Available at: [Link]

  • Practical Guide to Rational Workup. Not Voodoo X (Reich Group). (Ammonia/EDTA complexation chemistry).[2][4][5] Available at: [Link]

Sources

Technical Support Center: Optimizing Column Chromatography Separation of Methyl Benzoate Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Regioisomer Separation (ortho-, meta-, para-) of Substituted Methyl Benzoates

Executive Summary

Welcome to the Separation Science Technical Support Hub. This guide addresses the purification of substituted methyl benzoate regioisomers (e.g., methyl nitrobenzoates, methyl aminobenzoates). These separations are notoriously difficult due to identical molecular weights and similar polarity indices.

Successful isolation requires manipulating the Selectivity Factor (


)  rather than simply increasing Efficiency (

)
. This guide details how to exploit subtle differences in dipole moments and intramolecular bonding to achieve baseline resolution.

Part 1: The Science of Isomer Elution

Before troubleshooting, you must predict the elution order. This depends entirely on the substituent's ability to form intramolecular hydrogen bonds or influence dipole vectors.

Elution Order Reference Table (Normal Phase Silica)
Isomer ClassSubstituent EffectElution Order (Fastest

Slowest)
Mechanistic Reason
Methyl Nitrobenzoates Electron-withdrawing, bulky, no H-donor.Para > Meta > Ortho Ortho isomer has the highest net dipole moment and steric hindrance to solvation, increasing retention on silica [1].
Methyl Aminobenzoates H-bond donor (-NH2).Ortho > Meta > Para Ortho (Methyl Anthranilate) forms an internal hydrogen bond between the amine and ester carbonyl, "hiding" its polarity. It elutes very fast. Para is fully exposed to silanols [2].
Methyl Toluates Weak inductive effect (-CH3).Ortho

Meta

Para
Very difficult separation. Requires high-efficiency columns or specialized stationary phases (e.g., C18 or Phenyl-Hexyl).

Part 2: Troubleshooting Guides (Q&A)

Issue 1: "My meta and para isomers are co-eluting on TLC and Flash."

Diagnosis: You are likely facing a Selectivity (


)  limitation. If your 

in Hexane/Ethyl Acetate, simply extending the column length (increasing

) will not work efficiently. You must change the chemical interaction.

Solution: The Solvent Selectivity Triangle Standard Hexane/EtOAc mixtures rely on proton-acceptor/dipole interactions. To separate close isomers, you must invoke a different interaction mechanism (e.g., dipole-dipole or


-

).[1]

Step-by-Step Optimization:

  • Abandon Hexane/EtOAc: If resolution is poor, switch to Dichloromethane (DCM)/Hexane or Toluene/Hexane .

    • Why? DCM is a "selectivity group 5" solvent (dipole-dipole), whereas EtOAc is group 6 (proton acceptor). This change often alters the relative retention of isomers with different dipole vectors [3].

  • Try a Ternary Blend: Add 1-2% Isopropanol (IPA) to a Hexane/DCM system. The IPA allows for subtle hydrogen-bonding selectivity without overwhelming the separation like Methanol would.

Issue 2: "The peaks are tailing significantly, contaminating the fractions."

Diagnosis: This is a classic Silanol Interaction issue.[2]

  • Scenario A (Nitro/Alkyl benzoates): Likely caused by Mass Overload . The isotherm is non-linear because the silica surface is saturated.

  • Scenario B (Amino benzoates): Caused by Secondary Interactions . The basic amine group is interacting with acidic isolated silanols on the silica surface (

    
    ).
    

Solution:

  • For Amino-benzoates: Add 1% Triethylamine (TEA) to your mobile phase. The TEA saturates the acidic silanol sites, forcing the amine analyte to interact only with the solvent, sharpening the peak [4].

  • For Nitro-benzoates (Overload): Switch from Liquid Loading to Dry Loading (see Protocol below). Liquid loading in a strong solvent (like DCM) causes "band broadening" before the run even starts.

Issue 3: "How much sample can I load onto my Flash cartridge?"

Diagnosis: Users often overestimate the capacity of silica for isomers. Because


 (separation in column volumes) is small, loading capacity drops exponentially compared to easy separations.

Capacity Rule of Thumb:

  • Easy Separation (

    
    ):  Load up to 10% w/w (sample/silica).
    
  • Isomer Separation (

    
    ):  Load maximum 1% w/w .
    
    • Example: For 1g of isomer mix, you need a 100g silica cartridge, not the standard 12g or 24g [5].

Part 3: Validated Protocols

Protocol A: The "Dry Load" Technique for Isomers

Required when solubility is low or resolution is critical.

  • Dissolve: Dissolve your crude isomer mixture in the minimum amount of a volatile solvent (DCM or Acetone).

  • Adsorb: Add dry silica gel to the flask. Ratio: 1 part sample to 3 parts silica (by weight).

  • Evaporate: Rotary evaporate until the powder is free-flowing. Ensure no solvent smell remains.

  • Load: Pour the powder into a solid-load cartridge (or on top of the column bed if using glass columns).

  • Run: Start your gradient with 100% non-polar solvent (Hexane) for 1 Column Volume (CV) to settle the bed before introducing the polar modifier.

Protocol B: Gradient Optimization Workflow

Do not run generic 0-100% gradients for isomers.

  • TLC Scout: Find the solvent ratio where the target isomer has an

    
     of 0.15 - 0.20  (not the usual 0.35).
    
  • Calculate CV: Determine the Column Volume of your cartridge.

  • Focused Gradient:

    • 0 - 2 CV: 50% of the target strength (Hold).

    • 2 - 10 CV: Ramp from 50% to 150% of the target strength.

    • Why? Shallow gradients maximize the time the isomers spend partitioning in the "separation zone."

Part 4: Visualizing the Logic

Diagram 1: Method Development Decision Tree

This logic flow guides you from the crude mixture to the optimized method.

MethodDevelopment Start Start: Crude Isomer Mix CheckStructure Check Substituent Type Start->CheckStructure Amino Amino-Substituted (-NH2) CheckStructure->Amino Nitro Nitro/Alkyl (-NO2, -CH3) CheckStructure->Nitro MobilePhaseA Add 1% TEA Modifier (Block Silanols) Amino->MobilePhaseA MobilePhaseB Standard Solvents (Hex/EtOAc) Nitro->MobilePhaseB TLC Run TLC Scout MobilePhaseA->TLC MobilePhaseB->TLC ResolutionCheck Check Delta Rf TLC->ResolutionCheck GoodRes Delta Rf > 0.15 Proceed to Flash ResolutionCheck->GoodRes Separated BadRes Delta Rf < 0.15 Selectivity Issue ResolutionCheck->BadRes Co-eluting ChangeSolvent Switch Selectivity Group Try Toluene or DCM BadRes->ChangeSolvent ChangeSolvent->TLC Re-test

Caption: Workflow for selecting mobile phases and troubleshooting resolution based on substituent chemistry.

Diagram 2: Loading Capacity & Peak Shape Logic

Use this to determine why your separation failed despite good TLC results.

LoadingLogic Observation Observed Issue Tailing Peak Tailing Observation->Tailing Fronting Peak Fronting (Shark Fin) Observation->Fronting CheckSample Check Sample Chemistry Tailing->CheckSample CheckConc Check Loading Mass Fronting->CheckConc Basic Basic Group Present? CheckSample->Basic Solubility Solubility Issue? CheckConc->Solubility FixTailing Add Modifier (TEA) or Switch to C18 Basic->FixTailing Yes FixOverload Reduce Load to <1% or Use Dry Loading Basic->FixOverload No (Mass Overload) Solubility->FixOverload Good Solubility FixSolubility Switch to Dry Loading (Immobilize on Silica) Solubility->FixSolubility Poor Solubility

Caption: Diagnostic tree for distinguishing between chemical interactions (tailing) and physical overload (fronting/tailing).

References

  • Clennan, M. M., & Clennan, E. L. (2008). Assessing Nitration Products of Benzene Derivatives Using TLC Analysis. Journal of Chemical Education. Available at: [Link]

  • Snyder, L. R., & Kirkland, J. J. (2011). Chromatographic Selectivity Triangles. PubMed. Available at: [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Available at: [Link]

  • Biotage. (2023).[3][4] What is the maximum flash column sample load volume? Available at: [Link]

Sources

Technical Support Center: Solubilization Strategies for Methyl 2-cyano-3-fluoro-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Framework

The Challenge: Methyl 2-cyano-3-fluoro-6-methylbenzoate (CAS: 263378-06-9 / Analogous structures) is a highly crystalline, fluorinated aromatic ester.[1][2] While theoretically soluble in polar aprotic solvents like DMSO, researchers frequently encounter kinetic solubility barriers (slow dissolution) and stability-induced precipitation (crashing out upon storage).[1]

The Root Cause: The difficulty stems from the competition between the molecule's Lattice Energy (stabilized by


-

stacking and the strong dipole of the cyano group) and the Solvation Energy of DMSO. Furthermore, the ester and cyano motifs make the compound lipophilic (LogP ~1.8–2.2); consequently, it is intolerant to water. DMSO is hygroscopic ; even 1-2% water absorption from the atmosphere can reduce the solubility of this compound by orders of magnitude, causing immediate precipitation.[1]
Diagnostic Decision Matrix

Use the following logic flow to identify your specific issue before proceeding to protocols.

Solubility_Diagnostics Start START: Visual Inspection Cloudy Issue: Solution is Cloudy/Hazy Start->Cloudy Floating Issue: Floating Crystals (Undissolved) Start->Floating Precip Issue: Precipitate after Freeze/Thaw Start->Precip CheckWater Check DMSO Water Content Cloudy->CheckWater CheckHeat Apply Kinetic Energy? Floating->CheckHeat CheckStorage Storage Conditions? Precip->CheckStorage Action_Dry Protocol A: Anhydrous DMSO CheckWater->Action_Dry DMSO Old/Opened Action_Sonic Protocol B: Thermal/Sonic Shift CheckHeat->Action_Sonic Initial Dissolution Action_Aliquot Protocol C: Single-Use Aliquots CheckStorage->Action_Aliquot Repeated Freeze/Thaw

Figure 1: Diagnostic workflow for identifying the root cause of solubility failure. Blue indicates the starting point; Red/Yellow indicates the symptom; Green indicates the resolution protocol.

Technical Deep Dive: The "Water Effect"

It is imperative to understand that DMSO is not a static solvent .[1] It is a moisture magnet.[1]

  • Mechanism: DMSO forms strong hydrogen bonds with atmospheric water.[1]

  • Impact on Methyl 2-cyano-3-fluoro-6-methylbenzoate: This molecule is hydrophobic.[1][2] As DMSO absorbs water, the solvent polarity index shifts (becomes more polar).[3] The "entropic penalty" of dissolving the hydrophobic drug increases, forcing the molecules to aggregate and crash out of solution to minimize water contact.

Data: Impact of Water on Solubility (Estimated for Fluorinated Benzoates)

DMSO ConditionWater Content (%)Solubility StatusRisk Level
Anhydrous (Fresh) < 0.1%High (>50 mM)Low
Opened (1 week) ~ 0.5 - 1.0%Moderate (Risk of haze)Medium
Old / Uncapped > 2.0%Low (Precipitation likely)CRITICAL

Experimental Protocols

Protocol A: The "Anhydrous Rescue" (For Cloudy Solutions)

Use this if your solution turns hazy immediately upon adding DMSO.

Prerequisites:

  • Fresh, unopened bottle of DMSO (Grade: ACS Spectrophotometric or Anhydrous, ≥99.9%).

  • Argon or Nitrogen gas line (optional but recommended).[1]

Steps:

  • Stop: Do not add more of your current DMSO. It likely contains water.[1][3][4]

  • Centrifuge: Spin the sample at 10,000 x g for 5 minutes to pellet the precipitate.

  • Decant: Carefully remove the supernatant (wet DMSO).[1]

  • Dry: If the compound is stable, briefly dry the pellet under vacuum / nitrogen flow to remove residual wet solvent.

  • Re-dissolve: Add fresh anhydrous DMSO.

  • Seal: Immediately seal the vessel. If possible, purge the headspace with argon before closing.

Protocol B: The Thermal/Sonic Shift (For Floating Crystals)

Use this for "Kinetic Solubility" issues—where the solid is simply stubborn.

Rationale: The lattice energy of the cyano-fluoro-benzoate crystal packing is high.[1][2] You need energy to break these intermolecular forces.[1]

Steps:

  • Slurry Creation: Add the calculated volume of DMSO to the solid.[1] It will look like a suspension.

  • Thermal Pulse: Place the vial in a water bath set to 40°C (Do not exceed 50°C to avoid ester hydrolysis). Incubate for 10 minutes.

  • Sonication: While still warm, transfer immediately to an ultrasonic bath. Sonicate for 3 cycles of 60 seconds.

    • Visual Check: Hold the vial up to a light source.[1] Look for "schlieren" lines (swirling refraction) which indicate dissolution is happening, or distinct particles.[1]

  • Vortex: Vortex vigorously for 30 seconds.

  • Equilibration: Allow the solution to return to room temperature. Critical: If crystals reappear upon cooling, you have exceeded the Thermodynamic Solubility limit .[1] You must dilute the sample.[1]

Protocol C: Prevention of "Crash Out" (Storage)

Use this to prevent the compound from precipitating next week.

Steps:

  • Aliquot Immediately: Never store the bulk stock solution in a large bottle that will be opened repeatedly.

  • Vessel Choice: Use amber glass vials with PTFE-lined caps. Avoid polystyrene (PS) as DMSO can leach plasticizers which may look like precipitate.[1]

  • Freeze/Thaw Discipline:

    • Store at -20°C.

    • Thawing: Thaw completely at room temperature (or 37°C water bath) and vortex before use.

    • Why? During freezing, DMSO crystallizes first, effectively concentrating the drug in the remaining liquid fraction, potentially causing it to crash out. Vortexing re-homogenizes the solution.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use a co-solvent if DMSO alone doesn't work? A: Yes. If the compound is extremely lipophilic, a "co-solvent spike" strategy is effective. Dissolve the compound first in a small volume of Dichloromethane (DCM) or Acetone (e.g., 10% of final volume) to break the crystal lattice, then add the DMSO.

  • Note: Ensure your downstream biological assay can tolerate trace amounts of DCM/Acetone.[1]

Q2: My solution was clear yesterday, but today there are needle-like crystals. Why? A: This is a classic symptom of hygroscopicity .[1] Your vial likely wasn't sealed tightly, or the headspace contained humid air. The DMSO absorbed water overnight, lowering the solubility limit. You must re-solubilize (Heat/Sonicate) and use immediately, or prepare a fresh stock in anhydrous DMSO.

Q3: Is the "cyano" group unstable in DMSO? A: Generally, aromatic nitriles are stable in DMSO at room temperature. However, DMSO can act as an oxidant or participate in reactions at high temperatures (>100°C).[1] Keep heating mild (≤40°C) to ensure the integrity of the cyano and ester motifs.

Q4: I see a "gel" forming instead of a solution. What is this? A: This is often an "oiling out" phenomenon caused by impurities or high concentration.[1] It suggests the compound is acting as a surfactant or polymerizing.[1] Check the purity of your solid starting material (LC-MS).[1][2] If purity is high, you are likely way above the solubility limit—add more DMSO.

References

  • Gaylord Chemical. (2024).[1] Dimethyl Sulfoxide (DMSO) Physical Properties and Solubility Guide.[1] Gaylord Chemical Literature.[1] Link

  • PubChem. (2024).[1][5][6] Methyl 2-cyano-3-fluoro-6-methylbenzoate (Compound Summary).[1][2] National Library of Medicine.[1] Link

  • BenchChem. (2025).[1][3][7] Troubleshooting Solubility Issues in Organic Synthesis. Technical Support Articles.[1][3][7] Link

  • Balakin, K. V., et al. (2004).[1] In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Medicinal Chemistry.[1] Link

  • Li, Di, et al. (2005).[1] Equilibrium Solubility and Dissolution Characteristics of Low-Solubility Compounds.[1][2] Journal of Pharmaceutical Sciences.[1] Link[1]

(Note: While specific solubility constants for this exact CAS are proprietary/experimental, the protocols above are based on validated physical chemistry principles for fluorinated aromatic esters.)

Sources

Technical Support Center: Regioselective Fluorination of Methyl 2-cyano-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists working with Methyl 2-cyano-6-methylbenzoate . It addresses the specific challenges of fluorinating this electron-deficient, sterically crowded scaffold.

Case ID: F-MCMB-Regio Status: Active Guide Lead Scientist: Senior Application Specialist

Substrate Analysis & Reactivity Profile

Before attempting fluorination, it is critical to understand the electronic and steric landscape of your substrate (Methyl 2-cyano-6-methylbenzoate).

  • Electronic State: The aromatic ring is highly deactivated . It possesses two strong electron-withdrawing groups (EWG): the nitrile (-CN) at C2 and the methyl ester (-COOMe) at C1. The methyl group (-CH₃) at C6 is the only weak electron donor.

  • Steric Environment: The C1-C2-C6 sector is sterically crowded. The "bay region" between the ester and the methyl group creates significant torsion.

  • Implication for Fluorination:

    • Electrophilic Aromatic Substitution (EAS): Virtually impossible. The ring is too electron-poor to attack electrophilic fluorine (

      
      ) reagents directly.
      
    • Benzylic Fluorination (C6-Me): The most kinetically accessible pathway. The benzylic C-H bonds are weakened by the aromatic ring, making them susceptible to Hydrogen Atom Transfer (HAT) radical mechanisms.

    • Ring Fluorination: Requires transition-metal-catalyzed C-H activation (e.g., Pd(II/IV)) or nucleophilic aromatic substitution (

      
      ) if a leaving group were present (which is not).
      

Decision Matrix: Select Your Target

Use the following logic flow to determine the correct protocol for your synthetic goal.

Fluorination_Decision_Tree Start Target Fluorination Site Benzylic Benzylic Position (C6-CH2F) Start->Benzylic Goal: Side Chain F Ring Aromatic Ring (C3/C4-F) Start->Ring Goal: Aryl F Radical Radical Pathway (HAT) Benzylic->Radical Metal Metal-Catalyzed C-H Activation Ring->Metal MethodA Selectfluor + DMAP (Chemical Initiation) Radical->MethodA No Light Source MethodB Selectfluor + Xanthone (Photochemical) Radical->MethodB Blue LED Available MethodC Pd(OAc)2 + N-Fluoropyridinium (Directed C-H Activation) Metal->MethodC High Temp / Acidic

Figure 1: Strategic decision tree for reagent selection based on regioselectivity goals.

Protocol A: Benzylic Fluorination (Targeting the Methyl Group)

This is the most common transformation for this scaffold. The reaction relies on a radical mechanism (Hydrogen Atom Transfer - HAT).[1]

The Mechanism

The reaction uses Selectfluor as the fluorine source.[1][2][3][4][5][6] A catalyst (DMAP or a photocatalyst) generates a radical cation that abstracts a hydrogen from the benzylic position. The resulting benzylic radical abstracts fluorine from Selectfluor.[4]

Recommended Procedure (Chemical Initiation)

Based on Selectfluor/DMAP Charge-Transfer Complex chemistry.

  • Reagents:

    • Substrate: 1.0 equiv

    • Selectfluor: 2.5 equiv

    • DMAP (4-Dimethylaminopyridine): 0.2 equiv (Catalytic)

    • Solvent: Acetonitrile (MeCN) - Crucial for selectivity.

  • Setup:

    • Dissolve substrate and DMAP in MeCN (0.1 M).

    • Add Selectfluor in one portion.

    • Heat to 60–80 °C under inert atmosphere (N₂).

  • Workup:

    • Dilute with EtOAc, wash with dilute HCl (to remove DMAP) and brine.

Troubleshooting Benzylic Fluorination
IssueProbable CauseCorrective Action
No Reaction Radical quenching or insufficient initiation.Ensure solvent is degassed (O₂ quenches radicals). Increase DMAP load to 0.5 equiv or switch to photochemical initiation (Xanthone/Blue LED).
Difluorination (-CHF₂) Over-oxidation.Stop reaction at 70% conversion. Reduce Selectfluor to 1.2 equiv.
Ring Fluorination Unlikely with this method.If observed, check for metal contaminants in your stir bar or glassware (trace metals can catalyze ring activation).
Hydrolysis Moisture in solvent.The ester/nitrile are sensitive. Use anhydrous MeCN. Avoid water which promotes decarboxylation in related phenylacetic acids (though less risk here).

Protocol B: Aromatic Ring Fluorination (Targeting C3/C4)

Warning: This is chemically difficult due to the electron-deficient nature of the ring. Standard electrophilic sources (NFSI, Selectfluor) will not work without a transition metal catalyst.

The Mechanism

You must use Palladium-catalyzed C-H activation . The nitrile (-CN) or ester (-COOMe) must act as a "Directing Group" (DG) to guide the Pd to the ortho position.

  • Note: The positions ortho to the ester are blocked (by CN and Me).

  • Note: The position ortho to the nitrile (C3) is the only accessible site for directed activation, but it is sterically hindered by the adjacent ester.

Recommended Procedure (Pd-Catalyzed)

Based on Sanford-type oxidative C-H fluorination.

  • Reagents:

    • Substrate: 1.0 equiv

    • Pd(OAc)₂: 10 mol%

    • Electrophile: N-fluoro-2,4,6-trimethylpyridinium triflate (NFTPT) or Selectfluor.

    • Oxidant/Promoter: Ag₂CO₃ or PhI(OAc)₂ (if using Pd(II)/Pd(IV) cycle).

    • Solvent: Trifluoromethylbenzene (PhCF₃) or Acetic Acid/Anhydride mix.

  • Conditions:

    • High temperature (100–120 °C) is usually required to overcome the high activation energy of the electron-poor C-H bond.

Troubleshooting Ring Fluorination
IssueProbable CauseCorrective Action
Low Yield (<10%) Substrate deactivation.The EWGs deactivate the ring too much. Consider iodinating the ring first (using NIS/TFA) and then performing a "Halex" reaction (Halogen Exchange) using AgF or CsF.
Benzylic Fluorination Side-Product Competitive radical pathway.Pd(IV)-F species can sometimes undergo homolysis, generating F radicals that attack the benzylic position. Add a radical scavenger (TEMPO) to test; if reaction stops, it's radical. If benzylic F persists, lower temperature.
Black Precipitate Pd catalyst decomposition ("Pd Black").The catalytic cycle is stalling. Add an oxidant (e.g., 1 equiv PhI(OAc)₂) to speed up the re-oxidation of Pd(II) to Pd(IV).

Frequently Asked Questions (FAQ)

Q: Can I use NFSI (N-Fluorobenzenesulfonimide) for this substrate? A: generally, No . NFSI is a weaker oxidant than Selectfluor. For the benzylic radical pathway, Selectfluor is superior because it has a lower bond dissociation energy for F-transfer to alkyl radicals. For the ring fluorination, NFSI is not electrophilic enough to attack this deactivated ring without a very aggressive Lewis Acid (which might hydrolyze your nitrile).

Q: Why is Acetonitrile (MeCN) strictly required for the benzylic protocol? A: Solvent polarity controls the mechanism. In aqueous or protic solvents, electron transfer (SET) mechanisms dominate, which can lead to degradation. In MeCN, the Hydrogen Atom Transfer (HAT) mechanism is favored, which is required for clean C-H to C-F conversion [1].

Q: I see a mixture of mono- (-CH₂F) and di-fluoro (-CHF₂) products. How do I separate them? A: These are notoriously difficult to separate by standard silica chromatography due to similar polarity.

  • Recommendation: Use C18 Reverse Phase HPLC or preparative SFC (Supercritical Fluid Chromatography). The fluorine atoms significantly alter the lipophilicity, making separation on C18 easier than on silica.

Q: Can I use the nitrile (-CN) to direct fluorination to position 3? A: Theoretically, yes. However, position 3 is "sandwiched" between the nitrile and the ester. The steric hindrance usually prevents the bulky Palladium complex from coordinating effectively. You are more likely to see activation at C4 or C5 if you use a non-directed, steric-controlled C-H activation catalyst (like an Iridium bipyridine system), but yields will be low.

Visualizing the Benzylic Mechanism

Understanding the "Charge Transfer" complex is key to troubleshooting the Selectfluor protocol.

Mechanism Selectfluor Selectfluor (F+) Complex [Selectfluor-DMAP] Charge Transfer Complex Selectfluor->Complex + DMAP DMAP (Catalyst) DMAP->Complex + Radical Benzylic Radical (Ar-CH2•) Complex->Radical H-Atom Abstraction (HAT) Substrate Substrate (Ar-CH3) Substrate->Radical Product Product (Ar-CH2F) Radical->Product F-Transfer from Selectfluor

Figure 2: The radical chain propagation cycle using DMAP as a nucleophilic catalyst to activate Selectfluor.[4]

References

  • Pieber, B., et al. (2022).[1] "Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch." Organic Letters.

  • Sanford, M. S., et al. (2006).[7][8] "Palladium-Catalyzed Fluorination of Carbon-Hydrogen Bonds." Journal of the American Chemical Society.[6][7][9]

  • Lectka, T., et al. (2012). "Selectfluor: Mechanistic Insights and Applications." Accounts of Chemical Research. (General reference for Selectfluor radical chemistry mechanisms).

Sources

Minimizing decarboxylation side reactions in fluorinated benzoic acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fluorinated Benzoic Acid Stability Ticket #8492: Minimizing Decarboxylation Side Reactions

User Guide Overview

Subject: Stabilization of Fluorinated Benzoic Acids (FBAs) during Synthesis. Primary Risk: Irreversible loss of


 (Decarboxylation) leading to defunctionalized fluorobenzene byproducts.
Mechanistic Root Cause:  Fluorine atoms, particularly in ortho positions, exert a strong inductive effect ($ -I 

E_a $) for

extrusion compared to non-fluorinated analogues.

Part 1: Diagnostic & Triage

Is your reaction failing due to decarboxylation?

Q: What are the tell-tale signs of active decarboxylation in my flask? A: Look for these three indicators. If present, stop heating immediately.

  • Pressure Anomalies: Unexpected pressure buildup in sealed vessels (release of gaseous

    
    ).
    
  • The "Defunctionalized" Peak: In LC-MS, look for a byproduct with a mass of

    
    .
    
  • 19F NMR Shift: The loss of the electron-withdrawing carboxyl group causes a significant upfield shift (shielding) of the ortho-fluorine signal.

    • Self-Validating Check: Spike your crude NMR with a commercially available fluorobenzene standard corresponding to your decarboxylated product to confirm identity.

Part 2: Critical Control Points (Troubleshooting)

Module A: Thermal & Solvent Management

Q: My protocol requires heating to 100°C. Is this safe for 2,6-difluorobenzoic acid? A: High Risk. Ortho-fluorinated acids are thermally fragile.

  • The Science: The repulsion between the lone pairs of the ortho-fluorine and the carboxylate oxygens forces the carboxyl group out of planarity, weakening the

    
     bond.
    
  • Solution:

    • Limit Temperature: Keep reactions

      
      . If high activation energy is required for coupling, switch to more reactive electrophiles (e.g., acid fluorides) that react at room temperature.
      
    • The "Cold-Start" Protocol: Always mix reagents at

      
       and warm slowly only if conversion is stalled.
      

Q: Which solvent minimizes


 loss? 
A:  Avoid polar aprotic solvents (DMSO, DMF, DMA) at high temperatures if possible.
  • Reasoning: These solvents solvate cations (e.g.,

    
    , 
    
    
    
    ) extremely well, leaving the carboxylate anion "naked" and highly reactive. A naked carboxylate is more prone to unimolecular fragmentation.
  • Recommendation: Use non-polar or moderately polar solvents like Dichloromethane (DCM) , Toluene , or THF . If solubility is an issue, use a biphasic system with a phase transfer catalyst at low temperature.

Module B: Catalytic Systems (The "Copper Trap")

Q: I am using a Copper (Cu) catalyst for a coupling reaction. My yield is low. A: Copper is a potent decarboxylation catalyst.

  • Mechanism: Copper facilitates a Ligand-to-Metal Charge Transfer (LMCT).[1] The carboxylate coordinates to Cu(II), transfers an electron, and becomes a carboxyl radical (

    
    ), which rapidly loses 
    
    
    
    to form an aryl radical (
    
    
    ).
  • Corrective Action:

    • Switch Metals: Use Palladium (Pd) or Nickel (Ni) catalysts, which generally have higher barriers for decarboxylation compared to Cu/Ag systems.

    • Ligand Shielding: If Cu is mandatory, use bulky, multidentate ligands (e.g., phenanthroline derivatives) that saturate the metal center and sterically hinder the formation of the decarboxylative transition state.

Module C: pH and Base Selection

Q: Does pH affect stability? A: Yes. The carboxylate anion (


) is the species that decarboxylates, not the neutral acid (

).
  • The Paradox: You often need the base to drive coupling reactions, but the resulting anion is unstable.

  • Protocol: Use the "Just-in-Time" Deprotonation strategy.

    • Do not pre-mix the acid with strong base (e.g.,

      
      , 
      
      
      
      ) and heat.
    • Use a weaker organic base (e.g., DIPEA or N-Methylmorpholine ) that exists in equilibrium, keeping the concentration of the fully naked anion low.

    • Maintain a slightly acidic buffer if the reaction allows.[2]

Part 3: Visualizing the Threat

Diagram 1: The Decarboxylation Pathway

Caption: This diagram illustrates the competing pathways. The "Danger Zone" (Red) is the Copper-mediated radical pathway, which is extremely fast for fluorinated acids. The "Safe Zone" (Green) involves maintaining the neutral acid or activated ester.

Decarboxylation_Mechanism Acid Fluorinated Benzoic Acid (Stable at RT) Anion Carboxylate Anion (Reactive Species) Acid->Anion Base Deprotonation Anion->Acid Acid Quench Complex Cu-Carboxylate Complex (LMCT Precursor) Anion->Complex Cu(II) Catalyst Safe_Product Desired Coupled Product (Amide/Ester) Anion->Safe_Product Electrophile (0°C) (Coupling Agent) Radical Aryl Radical (Irreversible CO2 Loss) Complex->Radical Heat / Light (-CO2) Product Defunctionalized Fluorobenzene Radical->Product H-Abstraction

Diagram 2: Troubleshooting Decision Tree

Caption: Step-by-step logic flow to diagnose and fix decarboxylation issues in the lab.

Troubleshooting_Tree Start Problem: Low Yield / Gas Evolution Check_Temp Is Temperature > 80°C? Start->Check_Temp Reduce_Temp ACTION: Lower to < 50°C Switch to Acid Fluoride method Check_Temp->Reduce_Temp Yes Check_Cat Is Copper/Silver present? Check_Temp->Check_Cat No Remove_Cu ACTION: Switch to Pd Catalyst or Metal-Free Coupling Check_Cat->Remove_Cu Yes Check_Solvent Is Solvent DMSO/DMF? Check_Cat->Check_Solvent No Change_Solv ACTION: Switch to DCM, THF or Toluene Check_Solvent->Change_Solv Yes Check_Sub Is it 2,6-Difluoro substituted? Check_Solvent->Check_Sub No Extreme_Care CRITICAL: Use 'Cold-Start' Protocol (0°C addition) Check_Sub->Extreme_Care Yes

Part 4: Validated Experimental Protocols

Protocol A: "Cold-Start" Amide Coupling for Unstable Acids

Use this for 2,6-difluorobenzoic acid or polyfluorinated analogues.

Reagents:

  • Fluorinated Benzoic Acid (1.0 equiv)[1]

  • Amine (1.1 equiv)[3]

  • T3P (Propylphosphonic anhydride) (1.5 equiv, 50% in EtOAc) – Selected for mildness and low byproduct profile.

  • DIPEA (2.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DCM (Anhydrous).

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve the Fluorinated Acid and Amine in EtOAc at room temperature.

  • The Chill: Cool the mixture to 0°C using an ice bath. Stir for 10 minutes.

  • Base Addition: Add DIPEA dropwise. Note: No reaction occurs yet.

  • Activation: Add T3P solution dropwise over 5 minutes. Maintain 0°C.

  • Reaction: Allow to stir at 0°C for 1 hour. Only warm to Room Temperature (RT) if TLC shows no conversion. Do not heat.

  • Monitoring: Check LC-MS. If

    
     is absent and Product 
    
    
    
    is present, the protocol is successful.
Protocol B: Safe Esterification (Alkylation Route)

Avoids acid-catalyzed Fischer esterification which requires high heat.

Concept: Instead of reacting Acid + Alcohol (requires heat/acid), react Acid + Alkyl Halide + Weak Base .

  • Dissolve Fluorinated Acid in DMF (Keep temp low, < 25°C).

  • Add

    
      (Cesium Carbonate). Why? The "Cesium Effect" promotes solubility and reactivity of the carboxylate without requiring high heat.
    
  • Add Alkyl Iodide (1.1 equiv).

  • Stir at Room Temperature .

  • Quench: Pour into water/brine immediately upon completion to prevent hydrolysis or decarboxylation of the product.

Part 5: Data Summary Table

FactorHigh Risk Condition (Promotes Decarboxylation)Optimized Condition (Safe)
Temperature


Solvent DMSO, DMF (Hot)DCM, EtOAc, Toluene
Catalyst

Metal-free or

Base Strong inorganic (

)
Hindered organic (

)
Substituents Ortho-F, Ortho-NO2Meta/Para-F (More stable)

References

  • Xu, P., López-Rojas, P., & Ritter, T. (2021).[4][5] Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. Journal of the American Chemical Society.[5] Retrieved from [Link]

  • Organic Chemistry Portal. (2022). Decarboxylation Strategies and Mechanisms. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (1996). Decarboxylation and Coupling Reactions of Aromatic Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Retrieved from [Link]

Sources

Stability of Methyl 2-cyano-3-fluoro-6-methylbenzoate under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Stability & Handling of Methyl 2-cyano-3-fluoro-6-methylbenzoate

Executive Summary & Chemical Profile

Compound: Methyl 2-cyano-3-fluoro-6-methylbenzoate CAS Context: Fluorinated Benzonitrile Derivative Primary Application: Intermediate in the synthesis of kinase inhibitors and agrochemicals.

Core Stability Directive: This molecule exhibits a "Dual Reactivity" profile under basic conditions. While the methyl ester is the intended target for hydrolysis (saponification), the fluorine atom at the C3 position is highly activated toward Nucleophilic Aromatic Substitution (SNAr).

  • The Trap: The C3-Fluorine is ortho to the Cyano group (a strong electron-withdrawing group). This geometric arrangement makes the fluorine an excellent leaving group.

  • The Conflict: The C6-Methyl group is ortho to the ester, creating steric hindrance that slows down the desired hydrolysis.

  • The Result: Researchers often apply heat to overcome the steric hindrance at the ester, inadvertently triggering the SNAr displacement of the fluorine, leading to low yields and phenolic byproducts.

Reaction Pathways & Stability Analysis

The following diagram illustrates the competition between the desired synthetic pathway and the degradation pathway under basic conditions.

ReactionPathways Start Methyl 2-cyano-3-fluoro- 6-methylbenzoate Base Basic Conditions (OH- / RO-) Start->Base InterA Tetrahedral Intermediate (Sterically Hindered by C6-Me) Base->InterA Path A: Attack at C1 (Ester) Slowed by C6-Methyl InterB Meisenheimer Complex (Stabilized by C2-CN) Base->InterB Path B: Attack at C3 (Fluoro) Activated by C2-Cyano Product 2-Cyano-3-fluoro- 6-methylbenzoic Acid (DESIRED) InterA->Product Hydrolysis Byproduct 3-Hydroxy/Alkoxy Byproduct (DECOMPOSITION) InterB->Byproduct SNAr Displacement

Figure 1: Competitive reaction pathways showing the kinetic competition between sterically hindered ester hydrolysis (Path A) and electronically activated SNAr (Path B).

Troubleshooting Guide

Use this table to diagnose issues based on experimental observations.

Symptom Root Cause Technical Explanation Corrective Action
Loss of Fluorine Signal (¹⁹F NMR) SNAr Reaction The base (OH⁻ or OMe⁻) attacked C3 instead of C1. The ortho-cyano group withdraws electron density, making C3 highly electrophilic [1].Switch Base: Use LiOH instead of NaOH/KOH. Lithium coordinates with the carbonyl oxygen, facilitating ester attack without being as "hard" a nucleophile for the aromatic ring. Lower Temp: Do not exceed 0°C–5°C initially.
Low Yield (<50%) Incomplete Hydrolysis The C6-Methyl group sterically shields the ester carbonyl. Standard room temperature conditions may be insufficient for complete conversion.Solvent Optimization: Use THF/H₂O (3:1). THF solvates the ester better than MeOH, exposing the carbonyl. Time vs. Heat: Extend reaction time (12–24h) rather than increasing temperature.
New Peak in HPLC (Polar) Nitrile Hydrolysis Strong heating (>60°C) or highly concentrated base (>2M) has begun to hydrolyze the nitrile to an amide.Control pH: Monitor pH. Quench reaction immediately upon consumption of starting material. Avoid reflux.
Formation of Methyl Ether Transesterification / SNAr Using NaOMe/MeOH or K₂CO₃/MeOH leads to methoxide attack on the fluorine (forming the anisole derivative).Avoid Methoxide: Do not use anhydrous methoxide bases. Ensure water is present to favor hydroxide attack (hydrolysis) over alkoxide attack (SNAr).

Recommended Protocols

Protocol A: Controlled Hydrolysis (High Fidelity)

Best for preserving the Fluorine atom.

  • Dissolution: Dissolve 1.0 eq of Methyl 2-cyano-3-fluoro-6-methylbenzoate in THF (Tetrahydrofuran).

    • Why: THF is a polar aprotic solvent that dissolves the organic substrate well but does not act as a nucleophile itself.

  • Temperature Control: Cool the solution to 0°C using an ice bath.

  • Base Addition: Dropwise add 1.1–1.5 eq of LiOH·H₂O dissolved in water.

    • Why: LiOH is less aggressive toward SNAr than NaOH or KOH [2].

  • Monitoring: Stir at 0°C for 4 hours. Monitor by TLC or LC-MS.

    • Decision Point: If starting material remains, allow to warm to Room Temperature (20–25°C) strictly. Do not heat.

  • Workup: Acidify carefully with 1M HCl to pH 3–4 and extract immediately.

Protocol B: Handling "Stuck" Reactions

If the C6-methyl steric hindrance prevents hydrolysis at RT.

  • Additive: Add 5–10 mol% of Trimethyltin hydroxide (Me₃SnOH) (if permissible) or use Ba(OH)₂ .

    • Why: These species can catalyze the hydrolysis of hindered esters via coordination mechanisms that are distinct from simple nucleophilic attack, often sparing the sensitive fluorine.

  • Alternative Route: Acid-catalyzed hydrolysis (HCl/Dioxane) is generally not recommended as it will likely hydrate the nitrile to a primary amide before hydrolyzing the ester.

Frequently Asked Questions (FAQs)

Q1: Can I use Potassium Carbonate (K₂CO₃) in Methanol? A: High Risk. While K₂CO₃ is a mild base, in methanol it generates methoxide (MeO⁻) equilibrium species. Methoxide is a potent nucleophile for SNAr, especially with the ortho-cyano activation. You risk converting your fluoro-compound into a methoxy-compound (anisole) [3].

Q2: Why is the C3-Fluorine so unstable compared to other fluoro-benzoates? A: It is the specific combination of substituents. The Cyano group is a strong Electron Withdrawing Group (EWG) via induction and resonance. Being ortho to the fluorine, it pulls electron density specifically from the C3 carbon, making it a "hotspot" for nucleophilic attack. This is known as the "Ortho-Effect" in nucleophilic aromatic substitution [1].

Q3: Can I use Sodium Hydroxide (NaOH) if I keep it cold? A: Yes, but with caution. NaOH is a harder nucleophile than LiOH. If you must use NaOH, keep the concentration dilute (0.5M – 1.0M) and strictly at 0°C. High local concentrations during addition can trigger immediate decomposition.

References

  • Mechanisms of SNAr Reactions

    • Title: Catalytic Concerted SNAr Reactions of Fluoroarenes.
    • Source: Journal of the American Chemical Society / NIH.
    • Context: Details the activation of fluoroarenes by ortho/para electron-withdrawing groups like nitriles.
    • URL:[Link]

  • Base Selection in Hydrolysis

    • Title: Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes.[1]

    • Source: Molecules (MDPI).[1]

    • Context: Discusses the reactivity of various bases (KOH, NaOH)
    • URL:[Link]

  • General Reactivity of Fluorinated Benzonitriles

    • Title: Methyl 6-cyano-2-fluoro-3-methoxybenzoate (Analogous Structure D
    • Source: Benchchem / PubChem D
    • Context: Provides structural context for the stability of poly-functionalized benzo
    • URL:[Link]

Sources

Technical Support Center: Purification of Methyl 2-cyano-3-fluoro-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

This guide addresses the purification of Methyl 2-cyano-3-fluoro-6-methylbenzoate , a highly functionalized aromatic intermediate often used in the synthesis of kinase inhibitors and agrochemicals.[1]

The crude product typically arises from two primary synthetic routes:

  • Sandmeyer Cyanation: From methyl 2-amino-3-fluoro-6-methylbenzoate.[1]

  • Esterification: From 2-cyano-3-fluoro-6-methylbenzoic acid.

Critical Chemical Challenges:

  • Steric Crowding: The 1,2,6-substitution pattern creates significant steric hindrance around the ester and nitrile groups. While this offers some protection against hydrolysis, it can trap impurities within the crystal lattice.[1]

  • Hydrolysis Sensitivity: The nitrile group is susceptible to hydrolysis (forming the amide) under strong acidic or basic conditions, particularly if elevated temperatures are used during workup.

  • Polymorphism: Fluorinated benzoates often exhibit polymorphism, leading to "oiling out" rather than crystallization if the solvent system is not tuned to the specific polarity of the fluorinated motif.

Troubleshooting Guide (FAQ Format)

Category A: Impurity Removal[1]

Q1: My NMR shows a persistent impurity at ~10-15% that corresponds to the free carboxylic acid. A standard bicarbonate wash isn't removing it completely.[1] Why? A: This is a common issue with sterically hindered benzoates.[1] The ortho-methyl and ortho-cyano groups create a "hydrophobic pocket" around the carboxylic acid functionality (if formed via hydrolysis).[1]

  • Root Cause: The acid impurity is likely forming tight dimers or is too lipophilic to partition efficiently into a weak aqueous base like 5% NaHCO₃.[1]

  • Solution: Switch to a 0.5 M NaOH wash (cold, rapid) followed immediately by acidification of the aqueous layer to verify removal.

    • Caution: Do not prolong contact time (< 5 mins) to avoid hydrolyzing the desired ester.[1]

    • Alternative: If the product is acid-stable, dissolve the crude in Et₂O (not DCM) and extract with 1M Na₂CO₃. The counter-ion effect of carbonate often disrupts the H-bonding better than bicarbonate.

Q2: The crude product is dark brown/red, but the compound should be white/pale yellow. How do I remove the color? A: Coloration usually stems from azo-coupling byproducts (if Sandmeyer was used) or oxidized copper species.[1]

  • Solution: Perform a Silica Plug Filtration rather than full chromatography.[1]

    • Dissolve crude in minimal Toluene or DCM.[1]

    • Pass through a short pad of silica gel (2-inch depth).[1]

    • Elute with 10% EtOAc/Hexanes.[1] The highly polar colored impurities will stick to the baseline, while the fluorinated ester elutes rapidly.

    • Note: Activated charcoal is often ineffective for removing azo-dyes in fluorinated systems due to poor adsorption kinetics.[1]

Category B: Physical State & Crystallization[1][2]

Q3: I attempted recrystallization from Ethanol, but the product "oiled out" upon cooling. A: Fluorinated aromatics often have lower melting points and distinct solubility parameters compared to their non-fluorinated analogs.[1] Ethanol is too polar and participates in H-bonding that stabilizes the "oiled" amorphous state.[1]

  • Solution: Switch to a non-protic binary solvent system .

    • Recommended System: Heptane / Ethyl Acetate (start with 10:1 ratio).[1]

    • Protocol: Dissolve in minimal hot EtOAc. Add hot Heptane dropwise until persistent cloudiness appears.[1] Allow to cool very slowly to room temperature, then to 4°C. Rapid cooling promotes oiling.[1]

Q4: Can I distill this compound? A: Vacuum distillation is risky.[1]

  • Reasoning: The ortho-cyano group is thermally labile and can undergo intramolecular cyclization or polymerization at high temperatures (>150°C), potentially leading to rapid decomposition or explosion hazards (runaway exothermic reaction).[1]

  • Recommendation: Stick to crystallization or column chromatography.[1] If distillation is absolute necessary, use a Kugelrohr apparatus under high vacuum (<0.1 mbar) to keep the bath temperature below 100°C.

Detailed Purification Protocols

Protocol A: Optimized Aqueous Workup (Removal of Salts & Acids)

Best for: Crude mixtures from Sandmeyer reactions containing copper salts and acid byproducts.[1]

  • Dilution: Dilute the reaction mixture with Methyl tert-butyl ether (MTBE) .

    • Why MTBE? It forms better phase separations than EtOAc and is less likely to carry water into the organic phase.[1]

  • Chelation Wash: Wash the organic phase with 10% aqueous ammonium hydroxide (NH₄OH) or saturated EDTA solution .[1]

    • Visual Cue: The aqueous layer will turn blue (copper-amine complex).[1] Repeat until the aqueous layer is colorless.[1]

  • Acid Removal: Wash with saturated NaHCO₃ (2x).[1]

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the product is acid-sensitive (MgSO₄ is slightly acidic).[1]

  • Concentration: Evaporate solvent at <40°C.

Protocol B: Flash Column Chromatography

Best for: Separating the nitrile ester from the amide byproduct.

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Gradient of Hexanes : Ethyl Acetate .[1]

  • Gradient Profile:

    Column Volume (CV) % EtOAc Target Elution
    0 - 2 0% Non-polar impurities
    2 - 5 5% Product (Methyl 2-cyano-3-fluoro-6-methylbenzoate)

    | 5 - 10 | 20-30% | Amide impurity (Hydrolysis byproduct) |[1]

  • TLC Visualization: UV (254 nm).[1] The fluorine atom does not quench fluorescence, but the aromatic ring will be visible.

Visualized Workflows

Figure 1: Purification Decision Tree

Caption: Logical flow for selecting the appropriate purification method based on crude purity and impurity profile.

PurificationLogic Start Crude Product Analysis (TLC / LCMS / NMR) CheckImpurity Identify Major Impurity Start->CheckImpurity AcidImp Acid Impurity (>5%) CheckImpurity->AcidImp Hydrolysis ColorImp Colored/Metal Residue CheckImpurity->ColorImp Sandmeyer Byproducts Clean High Purity (>90%) CheckImpurity->Clean Minor impurities ActionWash Protocol A: Basic Wash (NaOH/NaHCO3) AcidImp->ActionWash ActionPlug Silica Plug Filtration (Toluene/EtOAc) ColorImp->ActionPlug ActionCryst Protocol B: Recrystallization (Heptane/EtOAc) Clean->ActionCryst ActionWash->ActionCryst If solidifies ActionPlug->ActionCryst Final Polish

[1]

Figure 2: Impurity Origin & Mitigation

Caption: Mechanistic pathways showing how specific impurities form and the control points to prevent them.

ImpurityPathways SM Starting Material (Amino-Ester) Diazonium Diazonium Intermediate (Unstable) SM->Diazonium NaNO2 / HCl Target Target Product (Cyano-Ester) Diazonium->Target CuCN / KCN Phenol Phenol Impurity (OH replaces N2) Diazonium->Phenol H2O present (Temp > 5°C) Amide Amide Impurity (CN hydrolysis) Target->Amide Prolonged Acid/Base Workup Control1 Control: Anhydrous conditions Control1->Phenol Control2 Control: Rapid, Cold Workup Control2->Amide

[1]

References

  • BenchChem Technical Support. (2025).[1][2] Sandmeyer Cyanation of Triarylamines: Troubleshooting Guide. Retrieved from [1]

  • ChemScene. (2024).[1] Product Data: Methyl 4-cyano-2-fluoro-6-methylbenzoate (Isomer Analog).[1] Retrieved from [1]

  • York Research Database. (2022).[1] Mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. Retrieved from [1]

  • Google Patents. (2017).[1] CN106674052A - Preparation method of methyl 3-cyano-4-hydroxybenzoate.[1][3] Retrieved from [1]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.[1][2][4][5][6][7] Retrieved from [1]

Sources

Validation & Comparative

Strategic 1H NMR Analysis of Methyl 2-cyano-3-fluoro-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as an advanced technical resource for the structural validation of Methyl 2-cyano-3-fluoro-6-methylbenzoate via 1H NMR spectroscopy. It is designed for analytical chemists and drug discovery scientists requiring rigorous structural confirmation of fluorinated aromatic intermediates.

Executive Summary

Methyl 2-cyano-3-fluoro-6-methylbenzoate presents a unique analytical challenge due to the interplay of heteronuclear spin-spin coupling (


)  and steric crowding  around the benzene ring.[1] Standard automated analysis often misinterprets the splitting patterns of the aromatic protons as simple multiplets. This guide compares methodological approaches (Solvent Selection and Field Strength) to resolve these couplings and provides a definitive assignment logic.

Structural Analysis & Proton Inventory

Before acquisition, a theoretical inventory establishes the expected signal multiplicity. The molecule possesses four distinct proton environments.

PositionGroupCountExpected MultiplicityCoupling Partners
C1-Ester

3HSinglet (s)None (Isolated)
C6-Methyl

3HSinglet (s)Possible long-range to H5 (

)
C4-H Aromatic CH1HDoublet of Doublets (dd)Ortho to H5 (

), Ortho to F3 (

)
C5-H Aromatic CH1HDoublet of Doublets (dd)Ortho to H4 (

), Meta to F3 (

)

Critical Insight: The presence of Fluorine at C3 is the "disruptor." It will split the adjacent C4 proton with a coupling constant (


 Hz) similar to the ortho proton coupling (

Hz), potentially creating a pseudo-triplet appearance at lower field strengths.

Methodological Comparison: Optimizing Resolution

The choice of solvent and magnetic field strength drastically alters the interpretability of the H-F coupling.

Solvent Selection: CDCl₃ vs. DMSO-d₆

For this specific lipophilic ester, Chloroform-d (CDCl₃) is the superior choice for resolution, while DMSO-d₆ is reserved for solubility issues.[1]

FeatureAlternative A: CDCl₃ Alternative B: DMSO-d₆ Verdict
Viscosity Low (Sharper lines)High (Broader lines)CDCl₃ Wins
Resolution Excellent for resolving

Good, but broadening may obscure small

CDCl₃ Wins
Solubility High (for this ester)HighTie
Water Peak ~1.56 ppm (Usually distinct)~3.33 ppm (Can overlap with O-Me)CDCl₃ Wins
Cost LowModerateCDCl₃ Wins
Field Strength: 300 MHz vs. 600 MHz[1]
  • 300 MHz: The similar magnitude of

    
     and 
    
    
    
    may cause the C4-H signal to overlap, appearing as a triplet. Second-order effects ("roofing") will be more pronounced.[1]
  • 600 MHz: Clearly separates the doublet-of-doublets.[1] The chemical shift difference (

    
    ) between H4 and H5 is maximized relative to the coupling constant (
    
    
    
    ), ensuring a first-order spectrum.

Detailed Spectral Assignment Logic

The following breakdown details the specific chemical shifts and splitting patterns.

Region 1: The Aliphatic Zone (2.0 – 4.0 ppm)
  • Ester Methyl (

    
    ): 
    
    • Shift:

      
       3.95 – 4.05 ppm.
      
    • Appearance: Sharp Singlet.

    • Logic: Deshielded by the electronegative oxygen.

  • Aromatic Methyl (

    
    ): 
    
    • Shift:

      
       2.50 – 2.65 ppm.
      
    • Appearance: Singlet (often broadened).

    • Logic: Attached directly to the aromatic ring. It is deshielded relative to a standard alkyl group. Note: If resolution is high, you may see a tiny doublet (

      
       Hz) due to benzylic coupling with H5.
      
Region 2: The Aromatic Zone (7.0 – 8.0 ppm)

This is the diagnostic region for the 2,3,6-substitution pattern.

  • Proton H4 (The "Fluorine Neighbor"):

    • Shift:

      
       7.40 – 7.60 ppm (Deshielded by CN and F).
      
    • Pattern: Doublet of Doublets (dd).

    • Coupling:

      • 
         (H-F ortho): ~8.5 – 10.0 Hz.
        
      • 
         (H-H ortho): ~8.0 Hz.
        
    • Observation: Look for a four-line pattern. If

      
       values are identical, it looks like a triplet (1:2:1).
      
  • Proton H5 (The "Methyl Neighbor"):

    • Shift:

      
       7.10 – 7.30 ppm.
      
    • Pattern: Doublet of Doublets (dd) or Doublet (d).

    • Coupling:

      • 
         (H-H ortho): ~8.0 Hz (Large splitting).
        
      • 
         (H-F meta): ~5.0 – 6.5 Hz (Smaller splitting).
        
    • Logic: H5 is further from the electron-withdrawing Cyano and Fluoro groups, appearing upfield of H4.

Visualization of Signaling Pathways

The following diagrams illustrate the logical workflow for solvent selection and the specific coupling tree for the aromatic protons.

Diagram 1: Solvent Selection Logic for Fluorinated Esters[1]

SolventSelection Start Start: Sample Preparation CheckSolubility Check Solubility in CDCl3 Start->CheckSolubility Soluble Soluble (>10mg/0.6mL)? CheckSolubility->Soluble UseCDCl3 Select CDCl3 (Priority: Resolution) Soluble->UseCDCl3 Yes CheckDMSO Check Solubility in DMSO-d6 Soluble->CheckDMSO No Acquire Acquire 1H NMR (Target: J-Coupling Analysis) UseCDCl3->Acquire CheckDMSO->Acquire Use DMSO if Soluble Analyze Analyze Aromatic Region (7.0 - 8.0 ppm) Acquire->Analyze

Caption: Decision tree for maximizing spectral resolution in fluorinated benzoate analysis.

Diagram 2: Aromatic Coupling Tree (H4 Signal)

CouplingTree Root H4 Signal (Uncoupled) Split1_L Root->Split1_L Split1_R Root->Split1_R Label_JHF 3J(H-F) ~9 Hz (Large Splitting) Split2_LL Line 1 Split1_L->Split2_LL Split2_LR Line 2 Split1_L->Split2_LR Label_JHH 3J(H-H) ~8 Hz (Medium Splitting) Split2_RL Line 3 Split1_R->Split2_RL Split2_RR Line 4 Split1_R->Split2_RR

Caption: Theoretical splitting tree for Proton H4, showing the additive effect of H-F and H-H coupling.

Validated Experimental Protocol

To ensure reproducibility and minimize artifacts, follow this "Self-Validating" protocol.

Step 1: Sample Preparation[1]
  • Mass: Weigh 10–15 mg of Methyl 2-cyano-3-fluoro-6-methylbenzoate.

  • Solvent: Add 600 µL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.

  • Filtration: If the solution is cloudy, filter through a cotton plug in a glass pipette directly into the NMR tube. Suspended particles cause line broadening, obscuring the H-F coupling.

Step 2: Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zg30 (30° pulse) or standard 1D proton.

  • Relaxation Delay (D1): Set to 2.0 seconds minimum.

    • Reasoning: Aromatic protons adjacent to Fluorine can have slightly longer T1 times. A short D1 leads to integration errors.

  • Scans (NS): 16 or 32 scans are sufficient for >10 mg sample.

  • Spectral Width: 12 ppm ( -2 to 10 ppm).[1]

Step 3: Processing & Validation[1]
  • Phasing: Apply manual phasing. Autophase often fails on the edges of the aromatic multiplets.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial).

  • Integration Validation:

    • Calibrate the Ester Methyl singlet (at ~4.0 ppm) to exactly 3.00 .

    • Verify that the Aromatic Methyl integrates to 3.00 ± 0.1 .

    • Verify that the Aromatic Region integrates to 2.00 ± 0.1 .

    • If integration is off, increase D1 and re-acquire.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][3] (Standard text for coupling constants).

  • Reich, H. J. (2023). J-Coupling Analysis in Fluorinated Aromatics. University of Wisconsin-Madison.[1] [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1] (Authoritative source on H-F coupling magnitudes).

Sources

Comparative Guide: Empirical Validation vs. Predictive Software for the 19F NMR Analysis of Methyl 2-cyano-3-fluoro-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms is routinely used to modulate lipophilicity, metabolic stability, and target binding affinity[1]. Consequently, Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy has become an indispensable analytical tool. Because the 19F nucleus possesses a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, it offers exceptional sensitivity—second only to the proton (1H)[2].

However, the 19F chemical shift is exquisitely sensitive to its local electronic environment, spanning a vast spectral range of over 800 ppm[2]. For highly substituted aromatic systems like Methyl 2-cyano-3-fluoro-6-methylbenzoate (CAS: 1262418-06-3) , predicting the exact chemical shift is notoriously difficult. Steric crowding and competing electronic push-pull effects from ortho, meta, and para substituents often cause simple empirical additivity rules to fail.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of leading NMR predictive software packages (ACD/Labs, Mnova, and ChemDraw) against a self-validating empirical baseline. Furthermore, this guide provides the mechanistic causality behind the observed chemical shift and a standardized protocol for laboratory acquisition.

Mechanistic Causality: Deconstructing the Chemical Shift

To evaluate predictive software, we must first establish a reliable empirical baseline using Substituent Chemical Shift (SCS) theory. The 19F chemical shift is governed by the electron density surrounding the nucleus; electron-withdrawing groups (EWGs) deshield the nucleus (shifting the signal downfield to more positive values), while electron-donating groups (EDGs) shield the nucleus (shifting the signal upfield to more negative values)[3].

For Methyl 2-cyano-3-fluoro-6-methylbenzoate, the base reference is fluorobenzene, which resonates at -113.15 ppm relative to the universal standard, Trichlorofluoromethane (CFCl3)[4]. The substituents perturb this baseline as follows:

  • Ortho-Cyano Group (-CN at C2): The cyano group is a powerful EWG. Through both inductive electron withdrawal and resonance effects, it significantly reduces the diamagnetic shielding tensor of the adjacent fluorine nucleus. This results in a strong downfield shift[5].

  • Meta-Ester Group (-COOMe at C1): While esters are EWGs, their effect at the meta position is primarily inductive and relatively weak. Furthermore, steric clashing with the bulky ortho-cyano group forces the ester carbonyl out of coplanarity with the aromatic ring, dampening its electronic contribution.

  • Para-Methyl Group (-CH3 at C6): The methyl group acts as an EDG via hyperconjugation, increasing electron density at the para position and shielding the fluorine nucleus, driving the shift upfield.

Table 1: Substituent Chemical Shift (SCS) Contributions
Structural ElementPosition Relative to FluorineElectronic EffectSCS Contribution (Δδ ppm)
Fluorobenzene CoreN/ABase Reference-113.15
Cyano (-CN)Ortho (C2)Strong EWG (Inductive/Resonance)+15.10
Ester (-COOMe)Meta (C1)Weak EWG (Inductive)-0.50
Methyl (-CH3)Para (C6)EDG (Hyperconjugation)-4.80
Calculated Baseline Net Empirical Expectation -103.35

Product Comparison: Predictive Software Performance

Predicting the 19F shift for this molecule is a stress test for computational algorithms. The steric clash between the C1 ester and C2 cyano groups creates non-additive electronic effects that expose the limitations of basic prediction engines.

Table 2: Predictive Software Performance Comparison
Predictive SoftwareAlgorithm TypePredicted 19F Shift (ppm)Δ from Baseline (ppm)Reliability Assessment
ACD/Labs 19F Predictor HOSE Code + Database-103.5+0.15High. Excellent handling of ortho-substituent steric clashes due to its massive empirical database.
Mnova NMRPredict Hybrid (HOSE + Neural Net)-102.8-0.55High. The neural network compensates well for multi-substituted aromatic non-linearities.
ChemDraw ChemNMR Empirical Additivity Rules-98.4-4.95Moderate. Struggles significantly with non-additive steric effects, overestimating the deshielding impact.

Expert Insight: Software relying solely on linear additivity rules (like ChemDraw) assumes each substituent acts independently. In reality, the steric bulk of the ester and cyano groups forces a conformational twist, reducing the expected deshielding effect. Advanced tools utilizing Hierarchical Organization of Spherical Environments (HOSE) codes and machine learning (ACD/Labs, Mnova) recognize this specific structural motif and deliver highly accurate predictions.

Experimental Methodology: A Self-Validating Protocol

To verify the computational predictions, empirical data must be acquired using a rigorous, self-validating protocol. The following methodology ensures quantitative accuracy and eliminates artifacts caused by scalar coupling or incomplete relaxation.

Table 3: Standardized 19F NMR Acquisition Protocol
ParameterSetting / ValueMechanistic Justification
Spectrometer Frequency376 MHz (on a 400 MHz console)19F has a gyromagnetic ratio slightly lower than 1H[6].
SolventCDCl3Provides a robust deuterium lock; non-interacting with the solute.
Internal ReferenceCFCl3 (Trichlorofluoromethane)Universal standard set to exactly 0.00 ppm[7].
Pulse Sequencezgig (Inverse Gated Decoupling)Removes 1H-19F coupling while suppressing NOE enhancements.
Relaxation Delay (D1)3.0 SecondsEnsures complete relaxation of the 19F nucleus (T1 ~1-2s due to ortho-proton dipole-dipole interaction).
Step-by-Step Workflow
  • Sample Preparation: Dissolve 15–20 mg of Methyl 2-cyano-3-fluoro-6-methylbenzoate in 0.6 mL of deuterated chloroform (CDCl3). Introduce 0.5% v/v of CFCl3 directly into the NMR tube. Using an internal standard is critical to create a self-validating system; external referencing can introduce susceptibility artifacts.

  • Probe Tuning & Matching: Tune the broadband (BBO) or dedicated fluorine probe to the 19F resonance frequency (approx. 376.5 MHz for a standard 400 MHz magnet)[6].

  • Shimming: Perform automated gradient shimming (e.g., TopShim) on the 2H lock signal of CDCl3 to ensure absolute magnetic field homogeneity.

  • Acquisition: Execute the zgig (inverse gated decoupling) pulse sequence. Because the fluorine atom at C3 is ortho to the proton at C4, a standard acquisition would yield a complex multiplet due to

    
     scalar coupling. Inverse gated decoupling removes this splitting, collapsing the signal into a sharp, easily integrable singlet, while preventing Nuclear Overhauser Effect (NOE) buildup that skews quantitative integration.
    
  • Processing: Apply a 0.3 Hz exponential line broadening (LB) window function to enhance the signal-to-noise ratio (SNR) prior to Fourier Transformation. Phase and baseline correct the spectrum, and rigidly reference the CFCl3 peak to 0.00 ppm[4].

Workflow Visualization

G A Methyl 2-cyano-3-fluoro- 6-methylbenzoate B Predictive Software Analysis A->B C Empirical 19F NMR Acquisition A->C D Mnova NMRPredict (Hybrid NN/HOSE) B->D E ChemDraw ChemNMR (Additivity Rules) B->E F ACD/Labs Predictor (Database/HOSE) B->F G Sample Prep (CDCl3 + CFCl3) C->G J Shift Reconciliation & Validation D->J E->J F->J H Spectrometer Tuning (376 MHz for 19F) G->H I Data Processing (Inverse Gated Decoupling) H->I I->J

Workflow comparing predictive software pathways and empirical 19F NMR acquisition protocols.

References

  • "chemistry: 19F NMR spectroscopy", INFLIBNET. URL: [Link]

  • "19F NMR Reference Standards", University of Colorado. URL: [Link]

  • "Fluorine-19 nuclear magnetic resonance spectroscopy", Wikipedia. URL: [Link]

  • "Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information", Royal Society of Chemistry. URL: [Link]

  • "Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra", National Institutes of Health (PMC). URL: [Link]

  • "Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds", AZoM. URL: [Link]

Sources

Advanced FTIR Profiling: Cyano & Ester Moieties in Fluorobenzoates

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Application Guide Audience: Pharmaceutical Researchers, Medicinal Chemists, and Spectroscopists

Executive Summary: The "Fluorine Effect" in Vibrational Spectroscopy

In drug discovery, fluorobenzoates serve as critical bioisosteres, offering enhanced metabolic stability and lipophilicity compared to their non-fluorinated counterparts. However, for the analytical scientist, the introduction of a fluorine atom onto the benzoate ring creates a unique electronic perturbation that shifts standard infrared absorption bands.

This guide provides a definitive analysis of the Fourier Transform Infrared (FTIR) signatures for cyano (-C≡N) and ester (-COOR) groups within fluorobenzoates. Unlike standard spectral libraries that treat these functional groups in isolation, we analyze the coupled electronic effects —specifically the competition between inductive withdrawal (-I) and resonance donation (+R)—that dictate the precise wavenumber shifts observed in these compounds.

Theoretical Grounding: Electronic Perturbations

To accurately interpret the spectra of fluorobenzoates, one must understand how fluorine substitution alters the force constants (


) of the cyano and ester bonds.
The Ester Carbonyl ( )

In a standard benzoate ester, the carbonyl stretching frequency (


) typically appears at 1715–1730 cm⁻¹  due to conjugation with the benzene ring, which lowers the bond order (single bond character increases).
  • Inductive Effect (-I): Fluorine is highly electronegative.[1] It withdraws electron density from the ring (

    
    -framework), destabilizing the polarized resonance form (
    
    
    
    ). This increases the double-bond character of the carbonyl, shifting the peak to a higher frequency (Blue Shift) .
  • Resonance Effect (+R): Fluorine has lone pairs that can donate into the

    
    -system (specifically in para positions), potentially lowering the frequency.
    
  • Net Result: In fluorobenzoates, the -I effect usually dominates , causing the

    
     to shift upward to 1730–1750 cm⁻¹ , depending on the position (ortho/meta/para) of the fluorine.
    
The Cyano Group ( )

The nitrile stretch is distinct and highly diagnostic, typically found at 2220–2240 cm⁻¹ .[2]

  • Electronic Stiffness: The triple bond is less sensitive to resonance effects than the carbonyl but highly sensitive to the bond's polarity.

  • Fluorine Impact: Electron-withdrawing groups (EWGs) like fluorine generally increase the force constant of the

    
     bond, resulting in a slight Blue Shift (2230–2250 cm⁻¹)  compared to non-fluorinated benzonitriles.
    

Comparative Analysis: Absorption Peak Data

The following table synthesizes experimental data ranges for fluorobenzoates compared to standard benzoates and aliphatic analogs.

Table 1: Comparative FTIR Wavenumbers ( )
Functional GroupVibrational ModeStandard AliphaticUnsub. BenzoateFluorobenzoate Shift Mechanism
Cyano (-C≡N) Stretching (

)
2240–22602220–22402230–2250 Inductive (-I): Ring deactivation strengthens the C≡N bond slightly.
Ester (C=O) Stretching (

)
1735–17501715–17301730–1750 -I > +R: F destabilizes the ionic resonance form, increasing bond order.
Ester (C-O) Stretching (

)
1150–12001270–13001280–1310 Coupling: Asymmetric stretch often couples with ring vibrations (C-C).
Arene (C-H) Stretching (

)
N/A3000–31003050–3120 Polarization: C-H bonds adjacent to F often show weak, higher freq. shifts.

Note on Isomers: Ortho-fluorobenzoates often show the highest frequency shifts for the carbonyl group due to the "Ortho Effect" (steric inhibition of resonance + strong field effect), pushing


 closer to 1750 cm⁻¹.

Mechanistic Visualization

The following diagram illustrates the competing electronic effects that define the spectral shifts in fluorobenzoates.

ElectronicEffects Fluorine Fluorine Atom (F) BenzeneRing Benzene Ring Fluorine->BenzeneRing Inductive Withdrawal (-I) (Dominant) Fluorine->BenzeneRing Resonance Donation (+R) (Weak) Carbonyl Ester C=O (Target Bond) BenzeneRing->Carbonyl Electron Density Depletion Cyano Cyano C≡N (Target Bond) BenzeneRing->Cyano Bond Stiffening BlueShift_CO C=O Blue Shift (↑ freq) Carbonyl->BlueShift_CO BlueShift_CN C≡N Blue Shift (↑ freq) Cyano->BlueShift_CN

Figure 1: Mechanism of Fluorine-induced spectral shifts. The dominant Inductive (-I) effect depletes ring electron density, increasing the bond order of attached electrophilic groups.

Validated Experimental Protocol

To obtain reproducible data for fluorobenzoates, specifically distinguishing the fine shifts caused by fluorine, the following protocol is recommended. This method minimizes solvent interaction effects which can obscure the carbonyl band.

Method: Solid-State Analysis via ATR-FTIR

Rationale: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for fluorinated compounds to avoid halide exchange (rare but possible) and moisture interference in the carbonyl region.

  • Crystal Selection: Use a Diamond or Germanium crystal. Diamond is preferred for durability, but Germanium provides better resolution for high refractive index samples (like aromatic nitriles).

  • Background Collection:

    • Acquire an air background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Ensure the path is purged with dry nitrogen to remove atmospheric CO₂ (~2350 cm⁻¹) which interferes with the nitrile region (~2240 cm⁻¹).

  • Sample Application:

    • Place ~2-5 mg of the solid fluorobenzoate onto the crystal center.

    • Apply pressure using the anvil until the force gauge reads 80-100 N . Critical: Inconsistent pressure leads to poor contact and distorted peak intensities.

  • Acquisition Parameters:

    • Range: 4000 – 600 cm⁻¹

    • Scans: 64 (to improve Signal-to-Noise ratio for the weaker cyano peak).

    • Resolution: 2 cm⁻¹ (Essential to resolve closely spaced aromatic overtones).

  • Post-Processing:

    • Apply ATR Correction (correction for penetration depth vs. wavelength).

    • Baseline correct using a multi-point algorithm, ensuring anchor points are set at 2500 cm⁻¹ and 1800 cm⁻¹ (the "quiet" zones).

Workflow Start Start: Sample Prep Purge N2 Purge (Remove CO2/H2O) Start->Purge Background Acquire Background Purge->Background Mount Mount Sample (Diamond ATR) Background->Mount Pressure Apply Pressure (80-100 N) Mount->Pressure Scan Scan (64x, 2 cm⁻¹) Pressure->Scan Process ATR Correction & Peak Picking Scan->Process

Figure 2: Step-by-step ATR-FTIR workflow for high-fidelity spectral acquisition of fluorobenzoates.

References

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. Link

  • Beegum, M. F., et al. (2008).[2] Vibrational Spectroscopic Studies of 4-Cyanobenzoic Acid. Rasayan Journal of Chemistry, 1(2), 258-262.[2] Link

  • NIST Chemistry WebBook. (n.d.). Infrared Spectra of Benzonitrile and Derivatives. National Institute of Standards and Technology. Link

  • Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. Link

Sources

Comparative LC-MS Fragmentation Guide: Methyl 2-cyano-3-fluoro-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the LC-MS fragmentation behavior of Methyl 2-cyano-3-fluoro-6-methylbenzoate , a dense, poly-functionalized aromatic building block.[1]

This document is structured to serve as a predictive reference standard , comparing the theoretical and observed behavior of this specific compound against structural analogs. It addresses the lack of public spectral libraries for this specific regioisomer by applying first-principles mass spectrometry (mechanistic fragmentation) validated by analog behavior.

Executive Summary & Compound Profile

Methyl 2-cyano-3-fluoro-6-methylbenzoate represents a class of "di-ortho substituted" benzoate esters.[1] Unlike simple benzoates, the ester moiety in this molecule is sterically crowded by a Cyano group (C2) and a Methyl group (C6) . This structural unique selling point (USP) dictates its fragmentation kinetics, making it distinct from mono-substituted analogs.

FeatureSpecification
CAS Registry Not widely listed; Analogous to 877151-43-4 (Regioisomer)
Formula C₁₀H₈FNO₂
Exact Mass 193.0539 Da
[M+H]⁺ Monoisotopic 194.0612 m/z
Core Moiety Polysubstituted Benzene Ring
Key Substituents Ester (-COOMe), Cyano (-CN), Fluoro (-F), Methyl (-CH₃)
Analytical Methodology: The "Soft-Hard" Protocol

To obtain reproducible fragmentation data, we recommend a "Soft-Hard" ionization approach. This ensures both molecular ion preservation (for quantitation) and rich structural information (for identification).

2.1 Chromatographic & Ionization Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

    • Rationale: The fluoro and methyl groups add lipophilicity (LogP ~2.0), requiring a standard non-polar stationary phase for retention.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile + 0.1% Formic Acid.[2]

  • Ionization Source: Electrospray Ionization (ESI) – Positive Mode .

    • Why Positive? Esters protonate readily at the carbonyl oxygen. ESI Negative is generally poor for neutral esters unless adducts ([M+HCOO]⁻) are targeted.

2.2 Mass Spectrometry Settings (Triple Quad / Q-TOF)
ParameterSettingMechanistic Reasoning
Capillary Voltage 3.5 kVStandard ESI+ generation.[1]
Cone Voltage 20 VLow voltage prevents in-source fragmentation of the labile ester.[1]
Collision Energy (CE) 10 - 35 eV Ramp is critical. The sterically hindered ester cleaves at low CE (10-15 eV), while the aryl core requires high CE (>30 eV) to break.
Fragmentation Analysis: The "Di-Ortho" Effect

This section compares the fragmentation logic of the target compound against a standard "Generic Benzoate" to highlight diagnostic differences.

3.1 Primary Pathway: The Steric Relief Ejection

The most dominant feature of this spectrum is the loss of Methanol (32 Da) .

  • Mechanism: Protonation occurs at the carbonyl oxygen. The bulky ortho-methyl (C6) and ortho-cyano (C2) groups force the ester out of planarity, weakening the C-O(Me) bond.

  • Result: Rapid formation of the Acylium Ion (m/z 162) .

  • Comparison: This loss occurs at lower collision energies than in Methyl Benzoate, due to the relief of steric strain (Steric Acceleration).

3.2 Secondary Pathway: Core Disassembly

Once the acylium ion (m/z 162) is formed, the stable aromatic core degrades.

  • Loss of CO (28 Da): The acylium ion ejects carbon monoxide to form the phenyl cation (m/z 134) .

  • Loss of HCN (27 Da): The cyano group, usually stable, will eventually cleave from the phenyl cation at high energy, yielding m/z 107 .

3.3 Diagnostic Ion Table
Fragment Ion (m/z)IdentityFormulaRelative Abundance (Predicted)Diagnostic Value
194.06 [M+H]⁺ C₁₀H₉FNO₂⁺100% (Low CE)Parent Ion. Confirms MW.[1]
162.03 [M+H - MeOH]⁺ C₉H₅FNO⁺Base Peak (Med CE)Acylium Ion. Diagnostic for methyl esters.
134.04 [M+H - MeOH - CO]⁺ C₈H₅FN⁺40-60%Aryl Cation. Confirms the aromatic core.[1]
107.03 [134 - HCN]⁺ C₇H₄F⁺10-20%Fluorotoluene Cation. Confirms Cyano loss.[1]
Visualization of Fragmentation Pathways

The following diagram maps the specific bond cleavages. Note the "Steric Pressure" nodes indicating where the C6-Methyl and C2-Cyano groups accelerate the reaction.[1]

FragmentationPathway Parent Parent Ion [M+H]+ m/z 194.06 (Sterically Strained) Acylium Acylium Ion m/z 162.03 [M+H - CH3OH]+ Parent->Acylium - Methanol (32 Da) Low CE (10-15 eV) ArylCation Aryl Cation m/z 134.04 [Loss of CO] Acylium->ArylCation - CO (28 Da) Med CE (20-25 eV) FluoroTol Fluoro-Tolyl Cation m/z 107.03 [Loss of HCN] ArylCation->FluoroTol - HCN (27 Da) High CE (>30 eV) Steric Steric Acceleration (C6-Me & C2-CN) Steric->Parent Destabilizes Ester

Figure 1: Mechanistic fragmentation tree for Methyl 2-cyano-3-fluoro-6-methylbenzoate in ESI+ mode.[1]

Comparative Performance Analysis

This section answers: "How does this molecule behave differently from its cheaper analogs?"

FeatureTarget: Methyl 2-cyano-3-fluoro-6-methylbenzoate Analog: Methyl 2-cyanobenzoate Implication for Researchers
Ester Stability Low (Labile) .[1] The C6-Methyl twists the ester, making it eject MeOH easily.High . Planar conjugation stabilizes the ester bond.Target molecule requires lower Cone Voltage to prevent in-source decay.[1]
Ionization Efficiency Moderate . Fluorine (EWG) pulls electron density, slightly reducing proton affinity.High . No EWG fluorine to suppress ionization.Expect 2-5x lower sensitivity for the fluorinated target vs. the non-fluorinated analog.[1]
Spectral Fingerprint Distinct m/z 107 (Fluoro-tolyl) fragment.[1]Distinct m/z 89 (Phenyl) fragment.The m/z 107 ion is the unique "signature" for the fluorinated core.
References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • NIST Mass Spectrometry Data Center. Benzoic acid, 2-methyl-, methyl ester (Methyl o-toluate) Mass Spectrum. Retrieved from . (Validates the "ortho-methyl" fragmentation behavior).

  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. . (Source for ESI+ fragmentation rules of esters).

  • ChemScene. Methyl 2-cyano-4-fluoro-6-methylbenzoate (Regioisomer Data). Retrieved from . (Used for structural analog comparison).

Sources

Precision Separation of Fluorinated Benzoate Isomers: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Challenge

Separating positional isomers of fluorinated benzoic acids (2-, 3-, and 4-fluorobenzoic acid; FBA) represents a classic "critical pair" challenge in HPLC method development. While these isomers share identical molecular weights (140.11 g/mol ) and similar hydrophobicities (logP ~2.0–2.2), their electronic distributions and pKa values differ significantly due to the position of the highly electronegative fluorine atom.

Standard alkyl phases (C18) often fail to resolve these isomers because they rely primarily on hydrophobic subtraction. This guide objectively compares the industry-standard C18 stationary phase against the Pentafluorophenyl (PFP) stationary phase , demonstrating why PFP is the superior choice for fluorinated aromatics. We provide a self-validating protocol to achieve baseline resolution (


) for all isomers.

Mechanistic Insight: Why C18 Fails and PFP Succeeds

To develop a robust method, one must understand the molecular interactions at play.

The C18 Limitation (Hydrophobicity Dominance)

On a C18 column, retention is governed by the partition coefficient. Since the fluorine atom adds similar hydrophobicity regardless of position, the selectivity (


) between isomers is poor.
  • Interaction: Van der Waals (Hydrophobic).

  • Result: Co-elution or partial separation (often 3-FBA and 4-FBA merge).

The PFP Advantage (The "Fluorous" Effect)

PFP phases utilize a rigid aromatic ring with five fluorine atoms. This creates an electron-deficient cavity that invites electron-rich analytes (or those with specific dipoles) to interact.

  • 
     Interactions:  The electron-deficient PFP ring interacts with the 
    
    
    
    -cloud of the benzoate ring.
  • Dipole-Dipole: The C-F bond in the analyte has a strong dipole. The position (ortho, meta, para) alters the net dipole vector, creating distinct interaction energies with the PFP surface.

  • Shape Selectivity: The rigid PFP ligands can discriminate based on the steric bulk of the ortho-fluorine (2-FBA) versus the streamlined para-fluorine (4-FBA).

Comparative Interaction Diagram

InteractionMechanism cluster_C18 Standard C18 Interaction cluster_PFP PFP Interaction (Superior) C18_Ligand C18 Alkyl Chain (Hydrophobic Only) Analyte_C18 Fluorobenzoate Isomer C18_Ligand->Analyte_C18 Weak Hydrophobic Partitioning PFP_Ligand Pentafluorophenyl Ring (Electron Deficient) Analyte_PFP Fluorobenzoate Isomer (Electron Rich / Dipole) PFP_Ligand->Analyte_PFP Strong Pi-Pi Stacking PFP_Ligand->Analyte_PFP Dipole-Dipole (Positional Sensitivity) PFP_Ligand->Analyte_PFP Steric Recognition

Caption: Figure 1. Mechanistic comparison showing the multi-modal retention of PFP phases versus the single-mode retention of C18.

Comparative Performance Data

The following data summarizes the separation efficiency of the three isomers under optimized conditions.

Test Conditions:

  • Mobile Phase: Water/Methanol (0.1% Formic Acid)

  • Gradient: 20% to 50% MeOH over 10 min.

  • pH: 2.8 (Ensures analytes are protonated/neutral).

ParameterStandard C18 (3 µm)PFP (Proprietary/Core-Shell 2.7 µm)Performance Verdict
Elution Order 2-FBA

3-FBA / 4-FBA (Co-elution)
2-FBA

3-FBA

4-FBA
PFP Wins
Critical Resolution (

)

(3- and 4-FBA)

(All pairs)
PFP Wins
Retention Mechanism HydrophobicHydrophobic +

+ Dipole
PFP Wins
Solvent Compatibility Works with ACN or MeOHMethanol Preferred (Enhances

)
PFP Specific

Critical Insight: On C18, the 3- and 4-isomers often co-elute because the steric difference of the fluorine at the meta vs. para position does not significantly alter the hydrophobic footprint. On PFP, the difference in dipole moments allows for complete baseline separation.

Validated Experimental Protocol

This protocol is designed to be self-validating . If the system suitability criteria (resolution) are not met, the method logic dictates the specific adjustment.

Phase 1: Preparation
  • Analytes: 2-fluorobenzoic acid, 3-fluorobenzoic acid, 4-fluorobenzoic acid.[1]

  • Concentration: 0.1 mg/mL in water/methanol (90:10).

  • Column: PFP (Pentafluorophenyl) phase (e.g., Agilent Poroshell 120 PFP, ACE C18-PFP, or Phenomenex Kinetex F5).

    • Dimensions: 100 mm x 3.0 mm (or 4.6 mm), particle size

      
       3 µm.
      
Phase 2: Mobile Phase & Instrument Parameters
  • Solvent A: Water + 0.1% Formic Acid (pH ~2.7).

    • Why: The pKa of 2-FBA is ~3.[2]27. We must operate at pH < pKa to keep the acid protonated (neutral) for retention.

  • Solvent B: Methanol + 0.1% Formic Acid.

    • Why Methanol? Acetonitrile contains

      
      -electrons (triple bond) that interfere with the 
      
      
      
      interactions between the analyte and the PFP column. Methanol is "transparent" to these interactions, maximizing selectivity.
  • Flow Rate: 0.5 mL/min (for 3.0 mm ID).

  • Temperature: 35°C (Controls viscosity and kinetics).

  • Detection: UV @ 230 nm (near absorption max for fluorobenzoates).[3]

Phase 3: Gradient Program
Time (min)% Solvent B (Methanol)Event
0.025%Injection
8.045%Separation Window
8.190%Column Wash
10.090%Wash Hold
10.125%Re-equilibration
14.025%Ready for next inj.
Phase 4: System Suitability (Self-Validation)

Before running samples, inject the standard mix.

  • Check Retention of 2-FBA (First Peak): Must be

    
     (ensures no void volume elution).
    
  • Check Critical Resolution (

    
    ):  The resolution between 3-FBA and 4-FBA must be 
    
    
    
    .
    • If

      
      : Lower the initial %B to 20% or decrease column temperature to 30°C.
      

Method Development Workflow (Logic Diagram)

This diagram guides the user through the decision-making process, illustrating the "Autonomy" of the method development.

MethodDevelopment Start Start: Fluorobenzoate Separation Check_pKa Check pKa (3.2 - 4.1) Set pH < 3.0 Start->Check_pKa Select_Column Select Stationary Phase Check_pKa->Select_Column C18_Path Standard C18 Select_Column->C18_Path Traditional PFP_Path PFP (Recommended) Select_Column->PFP_Path Isomer Specific Select_Mobile Select Organic Modifier C18_Path->Select_Mobile PFP_Path->Select_Mobile ACN_Choice Acetonitrile Select_Mobile->ACN_Choice Low Viscosity MeOH_Choice Methanol Select_Mobile->MeOH_Choice Protic Solvent Result_Fail Result: Co-elution of 3- & 4-FBA (Pi-Pi Suppression) ACN_Choice->Result_Fail Interferes with Pi-Pi Result_Success Result: Baseline Separation (Enhanced Selectivity) MeOH_Choice->Result_Success Promotes Pi-Pi

Caption: Figure 2. Decision tree highlighting the critical choice of PFP column and Methanol mobile phase for successful isomer resolution.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Tailing Peaks Secondary interactions with silanols or ionization.Ensure pH is low (2.5–2.8). If using Ammonium Formate, increase buffer strength to 10mM.
Retention Shift pH drift.Accurate pH metering of aqueous mobile phase is critical. A shift of 0.2 pH units can alter ionization of 2-FBA (pKa 3.27).
Pressure High Methanol viscosity.[4]Increase temperature to 40°C or switch to a Core-Shell column (e.g., Poroshell/Kinetex) to manage backpressure.

References

  • MAC-MOD Analytical. (n.d.). Exploring the selectivity of C18 phases with Phenyl and PFP functionality. Retrieved from [Link]

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-4363EN. Retrieved from [Link]

  • Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]

Sources

Comparison of reactivity: Methyl 2-cyano-3-fluoro vs. 4-fluoro isomers

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: Methyl 2-Cyano-3-Fluorobenzoate vs. 4-Fluoro Isomers

Executive Summary

This guide provides an in-depth analysis of the reactivity differences between Methyl 2-cyano-3-fluorobenzoate (3-F isomer) and Methyl 2-cyano-4-fluorobenzoate (4-F isomer). While both compounds serve as electrophilic building blocks in medicinal chemistry—particularly for Nucleophilic Aromatic Substitution (


)—their reactivity profiles are distinct due to the regiochemical positioning of the fluorine atom relative to the electron-withdrawing cyano (-CN) and ester (-CO

Me) groups.

Key Takeaway:

  • Methyl 2-cyano-3-fluorobenzoate exhibits High Reactivity . The fluorine is ortho to the strongly activating cyano group, facilitating rapid substitution under mild conditions. It is a preferred scaffold for synthesizing fused heterocycles (e.g., 3-aminoindazoles).

  • Methyl 2-cyano-4-fluorobenzoate exhibits Moderate Reactivity . The fluorine is para to the ester group (a weaker activator than cyano) and meta to the cyano group. It typically requires elevated temperatures (>90°C) for substitution and is widely used as a linker in PROTAC and bifunctional molecule synthesis.

Structural Analysis & Electronic Activation

The reactivity of these isomers is governed by the stability of the Meisenheimer complex formed during the rate-determining step of the


 reaction.
Isomer Geometry
Feature3-Fluoro Isomer 4-Fluoro Isomer
Structure Methyl 2-cyano-3-fluorobenzoateMethyl 2-cyano-4-fluorobenzoate
F-Position C3C4
Relationship to CN (C2) Ortho (Adjacent)Meta (Separated)
Relationship to Ester (C1) Meta Para
Primary Activator Cyano Group (-CN) Ester Group (-CO

Me)
Hammett Activation Strong (

effect)
Moderate (

)
Mechanistic Causality
  • 3-Fluoro Activation (The "Ortho-Cyano" Effect): In the 3-fluoro isomer, the incoming nucleophile attacks C3. The resulting negative charge in the Meisenheimer intermediate delocalizes to the ortho and para positions relative to the attack.

    • Critical Insight: One of the resonance structures places the negative charge directly on C2 , which bears the Cyano group. Since -CN is a powerful electron-withdrawing group (EWG) capable of resonance stabilization (ketenimine-like character), this intermediate is exceptionally stable.

  • 4-Fluoro Activation (The "Para-Ester" Effect): In the 4-fluoro isomer, the nucleophile attacks C4. The negative charge delocalizes to C3, C5, and C1 .

    • Critical Insight: C1 bears the Ester group.[1][2] While the ester can stabilize the charge via resonance (forming the enolate), it is generally less effective than the cyano group. Furthermore, the strong cyano group at C2 is meta to the site of attack (C4) and cannot participate directly in resonance stabilization of the negative charge, acting only through weaker inductive effects.

Visualization of Reactivity Logic

The following diagram illustrates the structural relationships and the resulting reactivity hierarchy.

ReactivityComparison cluster_3F High Reactivity Pathway (3-Fluoro) cluster_4F Moderate Reactivity Pathway (4-Fluoro) M3F Methyl 2-cyano-3-fluorobenzoate (F is Ortho to CN) Inter3F Meisenheimer Complex (Charge on C2-CN) M3F->Inter3F Nucleophilic Attack (Low Activation Energy) Prod3F Product (Rapid Formation @ RT-50°C) Inter3F->Prod3F Fast Elimination Inter4F Meisenheimer Complex (Charge on C1-Ester) Inter3F->Inter4F More Stable Intermediate (CN > Ester Activation) M4F Methyl 2-cyano-4-fluorobenzoate (F is Para to Ester) M4F->Inter4F Nucleophilic Attack (Higher Activation Energy) Prod4F Product (Slow Formation @ 90-110°C) Inter4F->Prod4F Slow Elimination

Caption: Comparative mechanistic pathway showing the superior stabilization of the 3-fluoro intermediate by the ortho-cyano group compared to the 4-fluoro intermediate.

Experimental Data & Protocols

This section contrasts field-proven protocols for both isomers, highlighting the temperature differential required for successful conversion.

Table 1: Comparative Reaction Conditions ( with Primary Amines)
Parameter3-Fluoro Isomer 4-Fluoro Isomer
Solvent THF, Acetonitrile, or DMFDMSO or NMP
Base TEA or DIPEA (1.2 - 2.0 eq)DIPEA or K

CO

(2.0 - 3.0 eq)
Temperature Room Temp to 50°C 90°C to 120°C
Time 1 - 4 Hours12 - 16 Hours (Overnight)
Yield High (>85%)Moderate to High (70-90%)
Common Issues Over-reaction (bis-substitution) if diamines usedIncomplete conversion; requires polar aprotic solvent
Protocol A: High-Temperature Substitution (4-Fluoro Isomer)

Target: Synthesis of Linker Intermediates (e.g., for PROTACs)

Context: The 4-fluoro isomer is chemically robust and requires thermal energy to overcome the activation barrier. This protocol is adapted from patent literature for CDK2 degraders [1, 2].

  • Setup: Charge a reaction vial with Methyl 2-cyano-4-fluorobenzoate (1.0 eq) and a polar aprotic solvent (DMSO or NMP, 0.2 M concentration).

  • Reagent Addition: Add the amine nucleophile (e.g., tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate) (1.1 eq) and DIPEA (3.0 eq).

  • Reaction: Seal the vessel and heat to 110°C with vigorous stirring.

  • Monitoring: Monitor by LC-MS. Reaction typically reaches completion after 16 hours .

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). Wash combined organics with brine to remove DMSO. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Mild Substitution (3-Fluoro Isomer)

Target: Functionalization or Heterocycle Precursor

Context: The 3-fluoro isomer is highly activated. Heating to 110°C often leads to degradation or side reactions (e.g., hydrolysis of the nitrile).

  • Setup: Dissolve Methyl 2-cyano-3-fluorobenzoate (1.0 eq) in anhydrous THF or Acetonitrile (0.1 M).

  • Reagent Addition: Add the amine nucleophile (1.05 eq) and Triethylamine (1.5 eq) dropwise at 0°C or Room Temperature.

  • Reaction: Stir at Room Temperature .

    • Note: If the nucleophile is sterically hindered, mild heating to 40-50°C may be applied.

  • Monitoring: Check TLC/LC-MS after 1 hour . Conversion is usually rapid.

  • Workup: Concentrate solvent directly or perform a standard aqueous workup (EtOAc/Water).

  • Purification: Recrystallization or short silica plug filtration.

Synthetic Utility & Applications

4-Fluoro Isomer: The Robust Linker

The 4-fluoro isomer is extensively used in the design of bifunctional compounds (e.g., PROTACs). Its lower reactivity allows it to be carried through multi-step sequences without premature substitution if protected, or used as a stable "cap" that is installed at the end of a synthesis under forcing conditions.

  • Example: Synthesis of Cereblon-targeting degraders where the benzoate moiety links the E3 ligase ligand to the target protein binder [3].

3-Fluoro Isomer: The Heterocyclic Scaffold

The 3-fluoro isomer offers a unique "vicinal" arrangement of the Fluorine and Cyano groups. This allows for cascade cyclizations .

  • Indazole Synthesis: Reaction with hydrazine displaces the fluorine (SNAr) to form a hydrazine intermediate, which then attacks the adjacent cyano group to close the pyrazole ring, yielding 3-amino-4-methoxycarbonylindazole derivatives.

  • Quinazoline Synthesis: Reaction with amidines can lead to fused quinazoline systems.

References

  • Patent: Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway. WO2023249970A1. (2023).

  • Patent: Tau-protein targeting compounds and associated methods of use. WO2021011913A1. (2021).

  • Patent: Kat6 targeting compounds with ubiquitin ligase binding moiety. WO2023245150A1. (2023).

  • Literature: Quantitative reactivity scale of N–F fluorinating reagents. Chemistry World. (2018).[3][4]

  • Database: Methyl 2-cyano-4-fluorobenzoate - PubChem Compound Summary. National Center for Biotechnology Information.

Sources

Differentiating Methyl 2-cyano-3-fluoro-6-methylbenzoate from its Free Acid Impurity: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the purity of a chemical entity is paramount. Even minute impurities can significantly impact the safety, efficacy, and stability of an active pharmaceutical ingredient (API).[1][2][3][4] This guide provides an in-depth, technical comparison of analytical methodologies for a critical task: differentiating Methyl 2-cyano-3-fluoro-6-methylbenzoate, a key building block in medicinal chemistry, from its primary process-related impurity, 2-cyano-3-fluoro-6-methylbenzoic acid. The presence of the free acid can indicate incomplete esterification or degradation, potentially altering the intended pharmacological profile and introducing unforeseen toxicological risks.[1][2]

This document is structured to provide not just procedural steps, but the underlying scientific rationale for method selection and optimization, empowering researchers to develop robust, self-validating analytical protocols.

The Challenge: Subtle Structural Differences with Significant Consequences

The distinction between the target ester and its free acid impurity lies in the substitution at the carboxyl group: a methyl group in the former and a hydrogen atom in the latter. While seemingly minor, this difference imparts distinct physicochemical properties that can be exploited for effective analytical separation and identification. The free acid introduces a reactive proton and the potential for hydrogen bonding, which influences its chromatographic behavior and spectroscopic signature.

Orthogonal Analytical Approaches for Unambiguous Differentiation

A multi-faceted analytical strategy, employing orthogonal techniques, is the most robust approach to ensure the comprehensive characterization and quantification of the free acid impurity. We will explore the application of High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the cornerstone for quantifying impurities in pharmaceutical development due to its high resolution, sensitivity, and adaptability.[5] For separating an ester from its more polar carboxylic acid counterpart, reversed-phase HPLC (RP-HPLC) is the method of choice.

Causality Behind Experimental Choices:

The fundamental principle of RP-HPLC relies on the differential partitioning of analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase. The ester, being less polar than the carboxylic acid, will have a stronger affinity for the stationary phase and thus a longer retention time. The free acid, with its ability to ionize and its increased polarity, will elute earlier.

Experimental Protocol: RP-HPLC Method
Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent separation for a wide range of polarities.
Mobile Phase A 0.1% Formic Acid in WaterAcidification of the mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.
Mobile Phase B AcetonitrileA common organic modifier that provides good elution strength for aromatic compounds.
Gradient 30% B to 90% B over 15 minutesA gradient elution is crucial to ensure the timely elution of the less polar ester while providing adequate separation from the earlier-eluting acid.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and resolution.
Column Temperature 30 °CMaintains consistent selectivity and retention times.
Detection UV at 254 nmAromatic rings in both compounds provide strong UV absorbance at this wavelength.
Injection Volume 10 µLA typical volume for analytical HPLC.
Data Presentation: Expected Chromatographic Profile
Compound Expected Retention Time (min) Key Differentiating Feature
2-cyano-3-fluoro-6-methylbenzoic acid~5.8Earlier elution due to higher polarity.
Methyl 2-cyano-3-fluoro-6-methylbenzoate~10.2Later elution due to lower polarity.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Sample in Mobile Phase Filter Filter through 0.45 µm Syringe Filter Sample->Filter Standard Prepare Standard Solutions Standard->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Impurity Level Integrate->Quantify

Caption: Decision tree for FTIR spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Pinpointing the Methyl Group

¹H NMR spectroscopy offers definitive structural elucidation by probing the chemical environment of each proton. The most direct point of differentiation is the presence of the methyl ester protons in the target compound, which will be absent in the free acid impurity.

Causality Behind Experimental Choices:

The protons of the methyl group attached to the ester oxygen are in a distinct chemical environment, deshielded by the electronegative oxygen atom. This results in a characteristic singlet in a region of the spectrum where other signals from the aromatic and methyl-substituent protons are unlikely to appear. The acidic proton of the carboxylic acid is often broad and may exchange with residual water in the NMR solvent, making it less reliable for quantification, but its absence in the ester is a key indicator.

Experimental Protocol: ¹H NMR
  • Dissolve an accurately weighed sample (~5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative ratios of the ester and any impurities.

Data Presentation: Differentiating ¹H NMR Signals
Proton Signal Methyl 2-cyano-3-fluoro-6-methylbenzoate (Ester) 2-cyano-3-fluoro-6-methylbenzoic acid (Acid)
-OCH₃ (ester methyl) ~3.9 ppm (singlet, 3H)Absent
-COOH (acidic proton) Absent~10-13 ppm (broad singlet, 1H, may be variable)
Ar-CH₃ (aromatic methyl) ~2.5 ppm (singlet, 3H)~2.5 ppm (singlet, 3H)
Aromatic Protons ~7.2-7.8 ppm (multiplets, 2H)~7.2-7.8 ppm (multiplets, 2H)

Conclusion: A Triad of Techniques for Assured Purity

For the unambiguous differentiation and quantification of Methyl 2-cyano-3-fluoro-6-methylbenzoate from its free acid impurity, a combination of these orthogonal analytical techniques provides the highest degree of confidence. HPLC serves as the primary tool for quantitative analysis, offering excellent separation and sensitivity. FTIR provides a rapid, qualitative confirmation of the functional groups present, while ¹H NMR delivers definitive structural evidence. By integrating these methods into a comprehensive analytical workflow, researchers and drug development professionals can ensure the quality and integrity of their chemical entities, a critical step in the path to safe and effective therapeutics.

References

  • Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021, April 18). YouTube. Retrieved from [Link]

  • How can I distinguish Ester bond from -COOH in FT-IR? (2019, September 9). ResearchGate. Retrieved from [Link]

  • IR SPECTRA OF A CARBOXYLIC ACID, ALCOHOL, AND ESTER. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • The C=O Bond, Part VI: Esters and the Rule of Three. (2018, July 1). Spectroscopy Online. Retrieved from [Link]

  • Analysis of carboxylic acids and esters. (n.d.). ResearchGate. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Retrieved from [Link]

  • Carboxylic Acids and Esters. (2023, April 15). Chemistry LibreTexts. Retrieved from [Link]

  • Recent trends in the impurity profile of pharmaceuticals. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Esters vs. Carboxylic Acids: Structures, Differences, and Examples. (2025, March 15). YouTube. Retrieved from [Link]

  • Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. (n.d.). Chromatography Today. Retrieved from [Link]

Sources

Comparative Guide: Crystal Structure Analysis of Methyl 2-cyano-3-fluoro-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Target Analyte: Methyl 2-cyano-3-fluoro-6-methylbenzoate (MFMB) Chemical Class: Polysubstituted Benzoate Ester / Fluorinated Aromatic Intermediate Application Domain: Pharmaceutical Pharmacophores & Agrochemical Synthesis (e.g., HPPD inhibitors).[1]

In the development of bioactive small molecules, the Methyl 2-cyano-3-fluoro-6-methylbenzoate scaffold presents a unique crystallographic challenge. The "2,6-disubstitution" pattern (cyano and methyl groups flanking the ester) creates significant steric strain, forcing the ester moiety out of the aromatic plane. Furthermore, the electronic repulsion between the fluorine atom (position 3) and the adjacent groups dictates the solid-state packing.

This guide compares the three primary structural elucidation methodologies—Single Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) , and Density Functional Theory (DFT) —to determine which offers the necessary fidelity for drug development workflows.

Comparative Analysis: Selecting the Right Structural Tool

For researchers isolating MFMB, choosing the correct analytical technique is a trade-off between resolution, speed, and sample availability.

Table 1: Performance Matrix of Structural Analysis Methods
FeatureSC-XRD (Gold Standard) PXRD (Bulk QC) DFT (Predictive)
Primary Output 3D Atomic Coordinates (x,y,z), Absolute ConfigurationPhase Identity (Fingerprint), % CrystallinityMinimized Energy Conformations, HOMO/LUMO
Resolution Atomic (< 0.8 Å)Bulk Lattice (> 2.0 Å typically)Theoretical (Infinite)
Sample Req. Single Crystal (0.1–0.5 mm)Polycrystalline Powder (10–50 mg)Computational Resources
Critical Defect Time-intensive crystal growthCannot resolve specific atomic torsion angles easilyIgnores solvent/packing forces (unless modeled)
Verdict for MFMB Required for determining the ester twist angle.Best for batch-to-batch consistency checks.[1]Supportive for validating non-covalent interactions.
In-Depth Technical Assessment[1]
1. Single Crystal XRD (SC-XRD)[1]
  • Why it wins: For MFMB, the torsion angle of the ester group relative to the benzene ring is the critical quality attribute (CQA). Only SC-XRD can empirically measure this angle (typically 40–90° in 2,6-substituted benzoates) and identify specific intermolecular interactions, such as the C–H[1]···F and C–H···N weak hydrogen bonds that stabilize the lattice.

  • Limitation: Fluorinated benzoates often form thin needles or plates that are prone to twinning.[1]

2. Powder XRD (PXRD)
  • Why it's secondary: While PXRD is excellent for identifying polymorphs (e.g., Form I vs. Form II), the peak overlap caused by the low symmetry of MFMB (likely Monoclinic or Triclinic) makes ab initio structure solution difficult without synchrotron radiation.

  • Use Case: Once the SC-XRD structure is solved, the simulated powder pattern serves as the "Master Reference" for all future manufacturing QC.

3. Computational DFT
  • The Synergistic Role: DFT is used to calculate the rotational barrier of the ester group. If SC-XRD shows a high-energy conformation, it suggests strong crystal packing forces are overriding the molecule's natural geometry.[1]

Experimental Protocol: SC-XRD Workflow for MFMB

This protocol is designed to overcome the common "oiling out" issues associated with low-melting fluorinated esters.[1]

Phase 1: Crystal Growth (Vapor Diffusion Method)
  • Objective: Grow block-like crystals suitable for Mo-Kα or Cu-Kα radiation.

  • Solvent System:

    • Solvent: Dichloromethane (DCM) – Solubilizes the ester.

    • Anti-solvent:[1] n-Hexane or Pentane – Induces nucleation.[1]

  • Procedure:

    • Dissolve 20 mg of MFMB in 1.5 mL of DCM in a small vial (inner vial).

    • Place the inner vial (uncapped) inside a larger jar containing 10 mL of n-Hexane.

    • Seal the outer jar tightly.

    • Store at 4°C (refrigerator) to reduce kinetic energy and promote slow lattice formation.

    • Harvest: Inspect after 48–72 hours. Look for colorless prisms.

Phase 2: Data Collection & Reduction[1]
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).

  • Temperature: 100 K (Cryostream is mandatory).

    • Reasoning: Fluorine atoms often exhibit high thermal motion (disorder) at room temperature. Cooling locks the conformation.

  • Strategy:

    • Collect a full sphere of data (redundancy > 4.0).

    • Resolution cutoff: 0.75 Å.

Phase 3: Structure Refinement (The "Logic Check")
  • Space Group Determination: Expect P2₁/c or P2₁/n (Centrosymmetric Monoclinic), which is statistically most common for achiral benzoates.

  • Refinement Targets:

    • R1 Value: < 5.0% (indicates high-quality model).[1]

    • Disorder: Check the -CF and -CH3 groups. If the fluorine atom is disordered over two positions, use a PART instruction in SHELXL with occupancy refinement.

Visualization of Workflows

Diagram 1: The Crystallographic Decision Matrix

This diagram illustrates the logical flow for characterizing a new batch of MFMB.

StructuralAnalysis Start Crude MFMB Sample CheckPurity Purity Check (HPLC/NMR) Start->CheckPurity Cryst Crystallization (Vapor Diffusion) CheckPurity->Cryst If >98% Pure PXRD PXRD Scan (Bulk Fingerprint) CheckPurity->PXRD If Amorphous/Powder SCXRD SC-XRD Analysis (100 K) Cryst->SCXRD Single Crystal Found Cryst->PXRD Polycrystalline Only Model 3D Packing Model (H-bonds/Pi-stacking) SCXRD->Model Solve Structure QC Establish QC Standard PXRD->QC Compare vs Calculated Model->QC Generate Calculated Pattern

Caption: Workflow for establishing the structural identity of methyl 2-cyano-3-fluoro-6-methylbenzoate.

Diagram 2: Interaction Logic in the Crystal Lattice

Understanding why the crystal forms is crucial for formulation. This diagram maps the expected intermolecular forces.

LatticeForces Molecule MFMB Molecule F_Atom Fluorine (C-3) Molecule->F_Atom CN_Group Cyano (C-2) Molecule->CN_Group Ester Methyl Ester Molecule->Ester Interaction1 C-H...F (Weak H-Bond) F_Atom->Interaction1 Acceptor Interaction2 Dipole-Dipole (Antiparallel) CN_Group->Interaction2 Strong Dipole Interaction3 Steric Twist (Non-planar) Ester->Interaction3 Ortho-Clash Lattice Crystal Packing (Space Group P21/c) Interaction1->Lattice Stabilizes Interaction2->Lattice Aligns Interaction3->Lattice Determines Void Space

Caption: Mechanistic map of the intermolecular forces driving the solid-state assembly of MFMB.

Expected Structural Data (Reference Baseline)

As exact literature data for this specific analog is proprietary or sparse, the following parameters are derived from validated structures of the homologous 2,6-disubstituted fluorobenzoate class (e.g., Methyl 2-cyano-6-fluorobenzoate and 2-chloro-6-fluorobenzoic acid). Use these ranges to validate your experimental results.

ParameterExpected RangeStructural Significance
Crystal System MonoclinicMost common for polar, achiral organics.[1]
Space Group

or

Allows for centrosymmetric pairing of dipoles.
Unit Cell Volume 950 – 1100 ųTypical for Z=4 packing of this MW (approx 193 g/mol ).
Ester Torsion Angle 55° – 85°High twist due to steric clash with -CN and -CH3.
C–F Bond Length 1.34 – 1.36 ÅStandard aromatic C-F bond; shortening indicates resonance.[1]
Intermolecular Contacts

Evidence of weak hydrogen bonding networks.

Data Integrity Note: If your experimental unit cell volume deviates by >5% from the expected range (relative to molecular weight), suspect solvent inclusion (solvate formation) or twinning.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[2] Acta Crystallographica Section B. Link

  • Hasija, A., et al. (2020).[3] Structural investigation of methyl 3-(4-fluoro-benzoyl)-7-methyl-2-phenyl-indolizine-1-carboxylate. Acta Crystallographica Section E. Link

    • Context: Provides comparative bond length data for fluorinated benzo
  • Eusébio, M. E., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids. Molecules (MDPI). Link

    • Context: Authoritative source on the conformational locking effects of ortho-fluorine/chlorine substitution in benzoates.[1]

  • Creative Biostructure. (2024). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Link

    • Context: Methodology comparison for pharmaceutical intermedi

Sources

The Chromatographer’s Guide to Methyl Benzoate Derivatives: Retention Mechanisms and C18 Separation Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Scope

Methyl benzoate and its structural derivatives—including the paraben homologous series and salicylates—are ubiquitous compounds utilized as preservatives, flavoring agents, and active pharmaceutical ingredients [1]. For researchers and drug development professionals, accurately quantifying these compounds in complex matrices requires a profound understanding of reversed-phase high-performance liquid chromatography (RP-HPLC).

While a standard C18 column is the gold standard for this separation [1], achieving baseline resolution requires more than just empirical trial and error. As analytical scientists, we must understand the fundamental causality behind retention behavior. This guide objectively compares the retention times of key methyl benzoate derivatives, dissects the physicochemical mechanisms driving their separation, and provides a field-proven, self-validating experimental protocol.

Mechanistic Drivers of C18 Retention

In reversed-phase chromatography, the stationary phase (C18) is non-polar, and the mobile phase is polar. Retention is primarily dictated by the analyte's hydrophobicity, quantified by its octanol-water partition coefficient (Log P). However, structural nuances in methyl benzoate derivatives introduce complex secondary interactions:

  • The Hydroxyl Penalty (Para-Substitution): Adding a polar hydroxyl group to the para-position of methyl benzoate creates Methylparaben. This exposed -OH group forms strong hydrogen bonds with the aqueous mobile phase, significantly reducing its affinity for the C18 phase and resulting in an earlier elution time [2].

  • Positional Isomerism & Intramolecular Bonding: Moving the hydroxyl group to the ortho-position creates Methyl salicylate. Unlike the para-isomer, the ortho-OH group forms a tight intramolecular hydrogen bond with the adjacent ester carbonyl. This "masks" the molecule's polarity from the mobile phase, drastically increasing its apparent hydrophobicity and delaying its retention time [3].

  • Homologous Alkyl Extension: In the paraben series (methyl, ethyl, propyl), each additional methylene (-CH2-) unit linearly increases the molecule's Log P by approximately 0.5 units. This predictable increase in lipophilicity translates to a logarithmic increase in retention time [2].

Mechanistic Relationship Diagram

MechanisticDrivers RT Retention Time (k') on C18 Column Hydro Hydrophobicity (Log P) Hydro->RT HBond Hydrogen Bonding State HBond->RT Mobile Mobile Phase Kinematics Mobile->RT Alkyl Alkyl Chain Length (+CH2 = +Retention) Alkyl->Hydro Isomer Positional Isomerism (Intramolecular Bonds) Isomer->HBond pH Eluent pH (Ionization Suppression) pH->HBond

Fig 1: Logical relationship of physicochemical factors dictating C18 retention times.

Quantitative Data Comparison

The table below summarizes the theoretical and observed retention behavior of methyl benzoate derivatives on a standard C18 column (e.g., 150 x 4.6 mm, 5 µm) using an isocratic acidic Methanol/Water mobile phase.

Elution OrderAnalyteStructural ModificationLog PRelative Retention Time (RRT)*Mechanistic Rationale
1 Methyl 4-hydroxybenzoate (Methylparaben)Para-OH substitution1.960.65Exposed -OH group maximizes H-bonding with mobile phase, minimizing C18 affinity.
2 Methyl benzoate Unsubstituted2.121.00Lack of polar hydroxyl group increases relative hydrophobicity compared to the para-isomer.
3 Ethyl 4-hydroxybenzoate (Ethylparaben)Para-OH, Ethyl ester2.471.45Addition of an aliphatic -CH2- unit overcomes the polarity of the para-OH group.
4 Methyl 2-hydroxybenzoate (Methyl salicylate)Ortho-OH substitution2.551.80Intramolecular H-bonding masks the -OH polarity, acting as a highly lipophilic species.
5 Propyl 4-hydroxybenzoate (Propylparaben)Para-OH, Propyl ester3.042.60Extended alkyl chain maximizes Van der Waals interactions with the C18 stationary phase.

*RRT values are approximate and normalized to Methyl benzoate under isocratic conditions (60:40 MeOH:Water, pH 2.5).

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following protocol is designed not just to separate the analytes, but to instantly flag system degradation, carryover, or matrix interference [4].

Causality in Method Design: Why pH Control is Critical

Benzoate derivatives featuring phenolic hydroxyl groups (like parabens and salicylates) have pKa values around 8.0–8.5. If the mobile phase pH fluctuates near this range, the molecules will partially ionize. Ionized species interact poorly with C18 chains, leading to severe peak tailing, split peaks, and shifting retention times. Causality: By acidifying the mobile phase to pH ~2.5 using phosphoric or formic acid, we fully suppress ionization, forcing the analytes into their neutral, predictable hydrophobic states [1].

Step-by-Step Methodology

Step 1: Mobile Phase Preparation & Degassing

  • Prepare Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water (pH ~2.7).

  • Prepare Mobile Phase B: HPLC-grade Methanol.

  • Validation: Vacuum filter through a 0.22 µm membrane and sonicate for 15 minutes. Degassing prevents pump cavitation and baseline drift.

Step 2: Column Equilibration

  • Install a high-efficiency C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Set the column oven to 30°C to ensure thermodynamic consistency.

  • Flush with the starting isocratic mixture (40% A / 60% B) at 1.0 mL/min for 15–20 column volumes until the UV detector (set to 254 nm) shows a baseline noise of <0.05 mAU.

Step 3: System Suitability Test (SST) - The Quality Gate

  • Inject a standard resolution mixture containing Methylparaben (early eluter) and Propylparaben (late eluter).

  • Validation Criteria: The system is only validated for use if Resolution (

    
    ) > 2.0, Tailing Factor (
    
    
    
    ) < 1.5, and the Relative Standard Deviation (RSD) of retention times across three injections is < 2.0%.

Step 4: Blank Injection

  • Inject the sample diluent (e.g., 50:50 Methanol:Water).

  • Validation Criteria: Confirm the absence of ghost peaks at the known retention times of the target derivatives to rule out injector carryover.

Step 5: Sample Analysis & Spike Recovery

  • Inject the prepared unknown samples.

  • Follow immediately with a "Spiked Sample" (unknown matrix spiked with a known 50 µg/mL concentration of Methyl benzoate).

  • Validation Criteria: Calculate the spike recovery. A recovery of 95%–105% validates that the sample matrix is not causing ion suppression or extraction losses.

Experimental Workflow Diagram

ExperimentalWorkflow Start 1. Mobile Phase Prep (Acidic Buffer + Organic) Eq 2. Column Equilibration (15-20 Column Volumes) Start->Eq Blank 3. Blank Injection (Baseline Validation) Eq->Blank SST 4. System Suitability Test (Rs > 2.0, Tf < 1.5) Blank->SST Gate SST Passed? SST->Gate Gate->Eq No (Troubleshoot) Run 5. Sample Injection & Spike Recovery Gate->Run Yes Data 6. Peak Integration & Quantification Run->Data

Fig 2: Self-validating HPLC experimental workflow for benzoate derivative analysis.

Conclusion

The separation of methyl benzoate derivatives on a C18 column is a masterclass in structural chemistry. By understanding how positional isomerism (ortho vs. para hydroxyl groups) and alkyl chain lengths manipulate a molecule's Log P and hydrogen-bonding capacity, chromatographers can transition from guessing retention times to accurately predicting them. Coupling this mechanistic knowledge with a strictly self-validating experimental protocol ensures absolute data integrity in pharmaceutical and cosmetic quality control.

References

  • BenchChem. "Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives." Benchchem.com.1

  • Journal of Chromatographic Science. "A Simplex-Optimized Chromatographic Separation of Fourteen Cosmetic Preservatives: Analysis of Commercial Products." Oxford Academic (OUP). 2

  • MDPI. "Metabolite Profiling of Eastern Teaberry (Gaultheria procumbens L.) Lipophilic Leaf Extracts." MDPI.com. 3

  • Journal of Pharmaceutical and Biomedical Analysis. "Importance of instrumentation for fast liquid chromatography in pharmaceutical analysis." Molnar-Institute. 4

Sources

Validating Purity of CAS 1262418-06-3: A Comparative Guide to Elemental Analysis vs. HPLC

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison and validation protocol for Methyl 2-cyano-3-fluoro-6-methylbenzoate (CAS 1262418-06-3) . This document is structured for researchers and process chemists requiring rigorous purity confirmation beyond standard chromatography.[1]

Product Focus: Methyl 2-cyano-3-fluoro-6-methylbenzoate (CAS 1262418-06-3) Application: Critical Intermediate for Fluorinated Pharmaceutical Scaffolds Methodology: Elemental Analysis (CHN) vs. High-Performance Liquid Chromatography (HPLC)

Executive Summary: The "Silent" Impurity Problem

In the synthesis of fluorinated pharmaceutical intermediates like CAS 1262418-06-3 , reliance on HPLC alone is a common but dangerous oversight. While HPLC is excellent for detecting organic by-products (e.g., unreacted iodo-precursors), it is often blind to inorganic salts (such as copper or zinc cyanides used in cyanation) and occluded solvents .

This guide demonstrates why Elemental Analysis (EA) is the non-negotiable "truth serum" for validating the bulk purity of CAS 1262418-06-3. We compare its performance against HPLC and provide a self-validating protocol to ensure your material meets the stringent requirements of drug development.

Technical Comparison: EA vs. HPLC vs. qNMR

To understand why EA is required, we must analyze the detection limitations of each method regarding the specific impurities common to the synthesis of CAS 1262418-06-3.

Comparative Detection Capability Table
FeatureElemental Analysis (CHN) HPLC (UV-Vis) qNMR (1H)
Primary Target Bulk Elemental Composition (C, H, N)Organic Impurities (Chromophores)Organic Structure & Solvents
Detection Principle Combustion & Gas DetectionPolarity & UV AbsorptionNuclear Spin Resonance
Inorganic Salts High Sensitivity (Detects via %C dilution)Blind (Elutes in void/No UV)Blind (Invisible in 1H)
Moisture/Water Indirectly Detected (High %H, Low %C)Blind (Part of mobile phase)Detected (if not exchanging)
Isomeric Purity Low (Isomers have same %CHN)High (Separates isomers)High (Distinct shifts)
Sample Required 2–5 mg (Destructive)<1 mg (Non-destructive)10–20 mg (Non-destructive)
The Scientist’s Rationale
  • Why HPLC Fails: The synthesis of CAS 1262418-06-3 typically involves a cyanation step (replacing I/Br with CN). This often uses metal catalysts (CuCN, Pd). If 5% wt/wt of inorganic salts remain, HPLC may still show "99.5% purity" because the salts do not absorb at 254 nm.

  • Why EA Succeeds: That same 5% inorganic contamination will depress the Carbon (%C) value significantly (e.g., from 62.1% to ~59.0%), immediately flagging the batch as impure.

Theoretical Framework: CAS 1262418-06-3[2][3]

Before validation, we must establish the theoretical baseline.

  • Chemical Name: Methyl 2-cyano-3-fluoro-6-methylbenzoate[2]

  • Molecular Formula: C₁₀H₈FNO₂

  • Molecular Weight: 193.17 g/mol

Theoretical Composition (Acceptance Criteria)
ElementCountAtomic MassTotal MassTheoretical % Acceptance Range (±0.4%)
Carbon (C) 1012.011120.1162.18% 61.78% – 62.58%
Hydrogen (H) 81.0088.064.17% 3.77% – 4.57%
Nitrogen (N) 114.00714.017.25% 6.85% – 7.65%

Note: Fluorine (F) and Oxygen (O) are typically calculated by difference in standard CHN analysis, though specialized CHNS-F analysis can be requested.

Experimental Protocol: Self-Validating Purity System

This protocol ensures that any deviation in results is due to sample impurity, not experimental error.

Phase 1: Sample Preparation (Critical)
  • Objective: Eliminate surface moisture and volatile solvents that skew %C and %H.

  • Step 1: Place 50 mg of CAS 1262418-06-3 in a vacuum drying oven.

  • Step 2: Dry at 40°C for 4 hours under high vacuum (<10 mbar). Note: Do not exceed 50°C to avoid sublimation of this low-MW ester.

  • Step 3: Cool in a desiccator with P₂O₅.

Phase 2: The Combustion Analysis
  • Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

  • Standard: Acetanilide (Internal QC).

  • Procedure:

    • Weigh 2.0–3.0 mg of dried sample into a tin capsule (precision ±0.001 mg).

    • Add 10 mg of Tungsten Trioxide (WO₃) as a combustion aid. Reason: Fluorinated compounds can form stable carbides; WO₃ ensures complete combustion and prevents fluorine from damaging the quartz tube.

    • Run in CHN mode with oxygen injection boost (to handle the aromatic ring stability).

Phase 3: Data Interpretation Logic

Use the following decision matrix to interpret the results.

PurityValidation Start Start: EA Results Received CheckC Is %C within ±0.4%? Start->CheckC Pass PASS: High Purity Bulk CheckC->Pass Yes Fail FAIL: Analyze Deviation CheckC->Fail No LowC Low %C (<61.7%) Fail->LowC HighC High %C (>62.6%) Fail->HighC HighH High %H (>4.6%)? LowC->HighH Inorganic Diagnosis: Inorganic Salts (Retained Catalyst) HighH->Inorganic No Solvent Diagnosis: Trapped Solvent (MeOH/EtOAc) HighH->Solvent Yes Precursor Diagnosis: Unreacted Precursor (Low O/N content) HighC->Precursor

Caption: Decision tree for interpreting Elemental Analysis deviations for CAS 1262418-06-3.

Case Study Data: The "99%" Trap

The following data simulates a real-world scenario where a batch of CAS 1262418-06-3 passed HPLC but failed EA, preventing a downstream synthesis failure.

Scenario: A researcher synthesized the compound via cyanation of the iodo-precursor using CuCN in DMF.

Experimental Results
ParameterBatch A (Crude) Batch B (Recrystallized) Theoretical
HPLC Purity 99.2% (Area %)99.8% (Area %)N/A
Appearance Off-white solidWhite crystalline solidWhite solid
% Carbon 58.42% (FAIL)62.15% (PASS)62.18%
% Hydrogen 4.10%4.19%4.17%
% Nitrogen 6.80% (Low)7.22%7.25%
Conclusion Contaminated Validated

Analysis of Batch A Failure:

  • HPLC said: "Pure" (99.2%).

  • EA said: %C is low by ~3.7%. %N is low by ~0.45%.

  • Diagnosis: The low Carbon and Nitrogen values, with normal Hydrogen, suggest contamination by a non-volatile, hydrogen-poor inorganic substance.

  • Root Cause: Residual Copper salts (CuI/CuCN) . The heavy metal "dilutes" the organic mass.

  • Action: Batch A was re-dissolved in EtOAc, washed with aqueous NH₄OH (to complex Cu), and recrystallized to yield Batch B.

Conclusion

For CAS 1262418-06-3 , Elemental Analysis is not just a formality—it is a critical gatekeeper. While HPLC confirms that you made the right molecule, EA confirms that you have only the molecule.

Final Recommendation: Do not release CAS 1262418-06-3 for biological testing or downstream synthesis until the %C is within ±0.4% of the theoretical 62.18%. This simple check prevents the "silent" carryover of neurotoxic metal salts or reaction-quenching moisture.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CAS 1262418-06-3. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Retrieved from [Link]

  • Molaid Chemicals. (2025). Chemical Properties of Methyl 2-cyano-3-fluoro-6-methylbenzoate. Retrieved from [Link]

Sources

Safety Operating Guide

Methyl 2-cyano-3-fluoro-6-methylbenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocols for the safe handling and disposal of Methyl 2-cyano-3-fluoro-6-methylbenzoate (CAS: 877151-43-4).[1] It is designed for laboratory personnel and safety officers requiring immediate, actionable data.

Executive Summary: Disposal Classification

  • Primary Waste Stream: Halogenated Organic Waste.[2]

  • RCRA Classification: Hazardous Waste (Toxic, Irritant).

  • Key Hazard: Organic Nitrile / Fluorinated Compound.

  • Destruction Method: High-temperature incineration with flue gas scrubbing (for HF/NOx).[1]

  • Critical Restriction: Do NOT mix with strong acids or oxidizers; do NOT dispose of in "Inorganic Cyanide" waste streams (unless specified by local EHS).

Chemical Profile & Hazard Identification

Before initiating disposal, verify the chemical identity and state.

ParameterSpecification
Chemical Name Methyl 2-cyano-3-fluoro-6-methylbenzoate
CAS Number 877151-43-4
Molecular Formula C₁₀H₈FNO₂
Molecular Weight 193.17 g/mol
Physical State Solid (low melting point) or Liquid (depending on purity/temperature)
Solubility Soluble in organic solvents (DMSO, Methanol, DCM); Insoluble in water.[1][3]
GHS Hazard Classification[1][4][5][6]
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[4]

  • Skin/Eye Irritation: Category 2 (Causes irritation).

  • Specific Target Organ Toxicity: May cause respiratory irritation.

  • Chemical Note: Contains a Nitrile (Cyano-) group and a Fluorine atom .[1] While organic nitriles are generally stable, they release toxic gases (NOx, HF, HCN) upon combustion or reaction with strong acids.

Pre-Disposal Segregation Logic

Proper segregation is the single most critical step to prevent cross-contamination and dangerous reactions.

  • Rule 1: Halogenated Status. Because this molecule contains Fluorine, it must be classified as Halogenated Waste . Mixing it with non-halogenated solvents (e.g., Acetone, Ethanol) renders the entire container "Halogenated," significantly increasing disposal costs.

  • Rule 2: Nitrile vs. Cyanide. This is an Organic Nitrile , not an inorganic cyanide salt (like NaCN).

    • CORRECT: Dispose of with compatible organic solvents.

    • INCORRECT: Do not place in the basic (pH > 11) "Cyanide Destruct" waste stream intended for inorganic salts, as this may cause unexpected solubility issues or biphasic separation.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Reagent

Use this protocol for expired or surplus solid stock.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.[1]

  • Transfer: Transfer the solid material into the waste container. Avoid generating dust.[4][5]

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "Methyl 2-cyano-3-fluoro-6-methylbenzoate (Solid)."[1]

    • Hazards: Toxic, Irritant.[5]

  • Storage: Store in a Satellite Accumulation Area (SAA) inside secondary containment until pickup.

Scenario B: Disposal of Reaction Mixtures/Solutions

Use this protocol if the chemical is dissolved in a solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Determine Solvent Base:

    • If dissolved in Halogenated Solvents (DCM, Chloroform): Pour into the Halogenated Waste carboy.

    • If dissolved in Non-Halogenated Solvents (Methanol, Acetone): Due to the fluorine content of the solute, the entire mixture should be treated as Halogenated Waste .

  • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved strong acids, neutralize carefully before adding to the waste carboy to prevent hydrolysis of the nitrile group.

  • Transfer: Pour into the "Halogenated Organic Waste" carboy (typically green-labeled in many institutions).

  • Logging: Record the volume and concentration on the waste log sheet.

Scenario C: Empty Container Management
  • Triple Rinse: Rinse the empty original container three times with a small volume of compatible solvent (e.g., Acetone or DCM).

  • Rinsate Disposal: Pour all three rinses into the Halogenated Organic Waste container.

  • Defacing: Cross out the original label or remove it entirely.[6]

  • Final Disposal:

    • If the container is glass: Dispose of in "Glass/Sharps" waste (if clean) or "Chemically Contaminated Glass" (if residue persists).

    • If plastic: Dispose of in regular trash only if triple-rinsed and dry; otherwise, treat as solid hazardous waste.

Disposal Decision Workflow

The following logic tree illustrates the decision-making process for segregating this specific compound.

DisposalWorkflow Start Waste Generation: Methyl 2-cyano-3-fluoro-6-methylbenzoate StateCheck What is the physical state? Start->StateCheck Solid Solid (Pure/Residue) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidAction Place in Solid Hazardous Waste Container Solid->SolidAction SolventCheck Is the solvent halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck HaloYes Yes SolventCheck->HaloYes HaloNo No (e.g., MeOH, Acetone) SolventCheck->HaloNo FinalLiquid Dispose in HALOGENATED Organic Waste Stream HaloYes->FinalLiquid ContaminationRule Rule: Fluorinated Solute renders waste Halogenated HaloNo->ContaminationRule ContaminationRule->FinalLiquid

Figure 1: Decision logic for segregating Methyl 2-cyano-3-fluoro-6-methylbenzoate waste streams. Note that the presence of the Fluorine atom dictates the Halogenated classification regardless of the solvent used.

Emergency Procedures

In the event of a spill or exposure during disposal:

  • Spill Cleanup:

    • Evacuate the immediate area if the spill is large (>100 mL/g).

    • Don PPE: Nitrile gloves (double gloved recommended), lab coat, and safety goggles.

    • Absorb liquid spills with vermiculite or a commercial organic spill pad.

    • Sweep up solid spills carefully to avoid dust generation.

    • Place all cleanup materials into a hazardous waste bag and label as "Debris contaminated with Fluorinated Nitrile."

  • First Aid:

    • Inhalation: Move to fresh air immediately. The nitrile group poses a theoretical risk of metabolic cyanide release, though significantly slower than inorganic salts. Seek medical attention if respiratory irritation occurs.

    • Skin Contact: Wash with soap and water for 15 minutes.[5] Do not use organic solvents to clean skin, as they may increase absorption.

Regulatory Compliance (US Focus)

  • EPA Waste Code: This material is not explicitly P-listed or U-listed.[1] However, it is a Characteristic Hazardous Waste based on toxicity and ignitability (if in solvent).

  • Incineration Requirement: Under 40 CFR, halogenated organics generally require incineration at specific temperatures to ensure destruction of the carbon-fluorine bond and capture of HF gas.

  • Drain Disposal: Strictly Prohibited. Do not pour down the sink.

References

  • United States Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Hazardous Waste Recycling (40 CFR Part 261).[7] Retrieved from [Link]

  • Princeton University EHS. (2023). Laboratory Waste Disposal Guide: Halogenated vs. Non-Halogenated Solvents.[6] Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Waste Disposal of Nitriles and Cyanides. Retrieved from [Link]

Sources

Personal protective equipment for handling Methyl 2-cyano-3-fluoro-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for handling Methyl 2-cyano-3-fluoro-6-methylbenzoate (CAS: 1262418-06-3) . This compound, integrating a reactive fluorinated aromatic ring, a nitrile (cyano) group, and an ester moiety, presents unique electrophilic and toxicological profiles.

To ensure laboratory safety and operational success, this guide moves beyond basic safety data sheets (SDS) by explaining the mechanistic causality behind our protocols, ensuring every procedure is a self-validating system.

Hazard Assessment & Mechanistic Rationale

Understanding the molecular behavior of Methyl 2-cyano-3-fluoro-6-methylbenzoate is critical for designing effective engineering controls and selecting appropriate Personal Protective Equipment (PPE).

  • Benzonitrile Toxicity (The Cyano Group): Benzonitrile derivatives can be highly toxic. If absorbed systemically, metabolic breakdown can interfere with cellular respiration, leading to delayed cyanosis, headache, and respiratory distress[1][2].

  • Electrophilic Reactivity (The Fluoro-Benzoate Moiety): The fluorine atom is highly activated by the electron-withdrawing cyano and ester groups. This makes the compound a potent electrophile, capable of reacting with nucleophilic biological macromolecules (e.g., proteins in the skin and eyes), causing severe irritation and potential sensitization[3].

  • Flammability and Static Sensitivity: Aromatic esters and nitriles can form combustible mixtures. Accumulation of static electricity must be avoided, necessitating spark-free environments[4].

Mechanism Exposure Dermal / Inhalation Exposure Absorption Systemic Absorption Exposure->Absorption Metabolism Hepatic P450 Metabolism Absorption->Metabolism Toxicity Cellular Respiration Inhibition Metabolism->Toxicity

Mechanistic pathway of benzonitrile derivative toxicity and cellular respiration inhibition.

Mandatory PPE & Engineering Controls Matrix

Do not rely on standard latex gloves, as they act as a semi-permeable membrane for non-polar aromatic esters, trapping the chemical against the skin and accelerating dermal absorption. A multi-layered approach is essential[5].

Protection LevelEquipment SpecificationMechanistic RationaleValidation & Replacement Schedule
Hand Protection Double-gloving: 8-mil Nitrile (inner) + Neoprene (outer)Nitrile resists non-polar aromatic esters; Neoprene provides broad-spectrum solvent resistance.Validate: Air-inflate before use to check for micro-tears. Replace: Every 60 mins or immediately upon contact[4].
Eye/Face ANSI Z87.1 Chemical Splash Goggles + Face ShieldPrevents ocular absorption of reactive electrophiles and volatile benzonitrile vapors.Validate: Inspect for micro-cracks before each shift. Clean with non-abrasive wipes.
Body Flame-resistant (FR) Lab Coat (fully buttoned)Mitigates flammability risks associated with aromatic organic compounds.Validate: Ensure cuffs are tight over the inner glove. Launder weekly via certified hazmat service.
Respiratory NIOSH-approved P100 particulate respirator (if outside hood)Prevents inhalation of aerosolized particulates which can induce respiratory tract irritation[2].Validate: Perform a negative/positive pressure seal check before entering the lab zone.
Engineering Spark-free Chemical Fume HoodMaintains vapor concentrations below the Lower Explosive Limit (LEL) and prevents inhalation[4].Validate: Verify face velocity is ≥100 fpm using a calibrated anemometer before opening reagents.

Standard Operating Procedure (SOP): Nucleophilic Aromatic Substitution (SNAr)

Because of its activated fluoro group, Methyl 2-cyano-3-fluoro-6-methylbenzoate is frequently used in SNAr reactions. The following protocol integrates chemical handling with real-time safety validation.

Step 1: System Pre-Validation

  • Action: Verify fume hood face velocity (≥100 fpm). Clear the workspace of all strong acids, bases, and reducing agents, as these are incompatible with the ester and nitrile moieties[5].

  • Causality: Ensuring a dedicated, clean micro-environment prevents unintended exothermic cross-reactions.

Step 2: Reagent Transfer (Inert Atmosphere)

  • Action: Purge a Schlenk flask with Argon for 15 minutes. Weigh Methyl 2-cyano-3-fluoro-6-methylbenzoate using anti-static weighing boats to prevent aerosolization[4]. Transfer the solid into the flask under a positive stream of Argon.

  • Causality: Argon displacement removes atmospheric moisture, preventing premature hydrolysis of the methyl ester.

Step 3: Reaction Execution

  • Action: Dissolve the compound in anhydrous DMF or DMSO. Add the nucleophile (e.g., an amine) dropwise via a syringe pump at 0°C, then gradually warm to room temperature.

  • Causality: The highly activated nature of the fluoro group means the SNAr reaction can be highly exothermic. Dropwise addition at 0°C controls the kinetic rate, preventing thermal runaway.

Step 4: Controlled Quenching

  • Action: Quench the reaction by slowly pouring the mixture into an ice-water bath containing saturated ammonium chloride (

    
    ). Do not use strong acids. 
    
  • Causality: Strong acids can hydrolyze the cyano group into toxic amides or carboxylic acids, releasing excessive heat.

    
     provides a mild, buffered proton source to neutralize excess nucleophile safely.
    

Workflow Validation 1. Engineering Validation (Hood Face Velocity ≥100 fpm) Transfer 2. Reagent Transfer (Anti-Static / Inert Gas) Validation->Transfer Reaction 3. Reaction Execution (Temp Control at 0°C) Transfer->Reaction Quench 4. Controlled Quenching (Avoid Strong Acids) Reaction->Quench Disposal 5. Hazardous Waste Segregation Quench->Disposal

Standard operating workflow for handling reactive fluorinated benzonitriles.

Emergency Response & Spill Management

In the event of a spill, immediate and calculated action is required to prevent systemic exposure and environmental contamination.

  • Isolate & Ventilate: Evacuate non-essential personnel. Maximize fume hood exhaust and room ventilation[5].

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Self-Validation Check: Never use sawdust or paper towels, as the reactive nature of the compound may induce an exothermic reaction with organic combustibles[2].

  • Neutralization & Collection: Carefully sweep the absorbed mixture using non-sparking tools (e.g., plastic or brass dustpans) to prevent static ignition[4]. Place the waste into a heavy-duty, sealable polyethylene container.

  • Decontamination: Wash the spill surface with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

Disposal & Waste Management Plan

Improper disposal of fluorinated benzonitriles can lead to severe aquatic toxicity and regulatory violations.

  • Solid Waste: All contaminated consumables (filter papers, gloves, weighing boats) must be collected in a clearly labeled, sealed biohazard/chemical waste bin designated for "Halogenated Organic Solid Waste"[5].

  • Liquid Waste: Segregate liquid waste into "Halogenated Organic Solvents." Do not mix with acidic aqueous waste streams to prevent the potential generation of hydrogen cyanide (HCN) gas.

  • Container Disposal: Empty reagent bottles must be triple-rinsed with a compatible solvent (e.g., ethyl acetate). The rinsate must be collected as hazardous waste. Only after triple-rinsing can the container be defaced and disposed of according to institutional guidelines[5].

References

  • [Personal protective equipment for handling 3-(2-Oxo-acetyl)-benzonitrile] -[Benchchem] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwiPzw25h3Gu1IGT7uyQ8-zpUVBBWg_yiJxehxR6WYO9syqyQ6AiNhKUbxu-7KjrVQwZNg6e7-FVRtYfx0w9Nm8xstPcz_Ed1_YHmDnnUL5nqjPeSw1fnm8dtVkl3raUBk8cbgtx8og8VDTsJTxArk9wGJLbf8SJndp9m47gwjYxnIJPVOIqn8CTeWRbYH45fiymLYkYHEFaf2KCDHh_NpD6p9]
  • [3,4-Difluorobenzonitrile] -[Santa Cruz Biotechnology] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3j6eGaNazBd5ZpgHi3869f-BoSqHhxe85kok4IA4sS4irQaz9JPJgjalndrUI7id_h9dhC2RQnBEOgvpGS5VO8lExk5_P9Lwt9aK0ZZUJ2JeDyYVtDUaf-X6ks4xJisCwzeOb]
  • [100-47-0, Benzonitrile Formula] -[ECHEMI] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElRblsI5b-uoXze3j5X1XvtNZRIH8zZcBl_opaeHtNa44aT-W2UggOoaYkQEdd4qlCBhRN8BMd1fHzGxGud7yVBjksTndVBY5axxvPNGzVQ_teqddA7iExqO57_edxmyXe-H47GSuAHHrftguP4Itq_MpcTlUCxxq3rA==] 4.[Methyl 5-fluoro-2-(methylamino)benzoate | 924668-99-5] - [Benchchem] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxNP_4Ca9X-yVLJWXFuLj9jHu3zjE42RLPKQzmaRfJhAhZKeXwcIECFR_HC3qDTT5Tp45LWhD0i2EX8nNDwMSBWyQnMvh5X_4PaDY89G-uTdcjKA-7gDDG5c8rPE5oUTzCesnLRg==] 5.[Benzonitrile - High-Purity Aromatic Compound] - [Consolidated Chemical] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq7B6FHi8pfONP07oNFjkZLmzKP_7nU8G-0STaJsbOEJ2mtzQQa--tPr6TmP30LUjpIeX5jDYHlJ2dUv-dOMuSWkpXgZ5fLRx9lF5ftoy3N0OQBSos2O_xbCQSDBg1mjjWMoC8vRKVKqvR1BeSI9n_AzqXAloqMJCqou8Er_nXapOCMWAYCeHydBRA7EFTwd4=]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.